molecular formula C8H13NO3 B142575 N-Carbethoxy-4-piperidone CAS No. 29976-53-2

N-Carbethoxy-4-piperidone

Cat. No.: B142575
CAS No.: 29976-53-2
M. Wt: 171.19 g/mol
InChI Key: LUBGFMZTGFXIIN-UHFFFAOYSA-N
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Description

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBGFMZTGFXIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057704
Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-53-2
Record name 1-(Ethoxycarbonyl)-4-piperidone
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name 29976-53-2
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Record name Ethyl 4-oxo-1-piperidinecarboxylate
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Record name Ethyl 4-oxopiperidine-1-carboxylate
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Record name ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Carbethoxy-4-piperidone (CAS: 29976-53-2)

This compound, also known by synonyms such as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile chemical intermediate with the CAS number 29976-53-2.[1][2] This compound is a pivotal building block in the synthesis of a wide array of complex organic molecules and plays a significant role in the pharmaceutical and agrochemical industries.[3][4][5] Its bifunctional nature, featuring both a ketone and a carbethoxy group, allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry.[5]

Core Physicochemical Properties

This compound is typically described as a clear, colorless to pale yellow liquid, though it has also been characterized as a white to off-white crystalline powder.[1][3][6][7] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform.[3][6]

PropertyValueSource(s)
CAS Number 29976-53-2[1][6][8][9][10]
Molecular Formula C₈H₁₃NO₃[1][3][7][8][9][11]
Molecular Weight 171.19 g/mol [1][2][3][8][9][11]
Density 1.135 g/mL at 25 °C[7][10]
1.2 ± 0.1 g/cm³[1][8]
Boiling Point 95-98 °C at 1 mmHg[6][7]
273.4 ± 33.0 °C at 760 mmHg[1][8]
Flash Point 87 °C (188.6 °F)[1][8]
Refractive Index n20/D 1.475[10]
Water Solubility Slightly soluble[6][7]
Appearance Clear colorless to pale yellow liquid[1][6][7]
White to off-white crystalline powder[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, highlighting its accessibility for research and development. Piperidine derivatives are crucial nitrogen heterocyclic organic intermediates, widely utilized in pharmaceuticals and fine chemicals.[12]

Protocol 1: From Piperidin-4-one Hydrochloride

This method involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

  • Methodology : A solution of piperidin-4-one hydrochloride (14.7 mmol) in dichloromethane (DCM, 60 mL) is cooled to 0°C.[12] Triethylamine (36.75 mmol) is added, followed by ethyl chloroformate (16.6 mmol).[12] The mixture is stirred at room temperature for 2 hours.[12] After the reaction, water is added for dilution, and the layers are separated. The organic layer is dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[12]

  • Yield : Approximately 98%.[12]

G Synthesis from Piperidin-4-one Hydrochloride A Piperidin-4-one HCl + Triethylamine C Reaction in DCM at 0°C to RT A->C B Ethyl Chloroformate B->C D This compound C->D Yield: 98% G Role as a Pharmaceutical Intermediate cluster_precursor Precursor cluster_products Synthesized Pharmaceuticals A This compound B Risperidone (Antipsychotic) A->B C Domperidone (Antiemetic) A->C D Loperamide (Antidiarrheal) A->D E Cisapride (Prokinetic Agent) A->E G Metabolic Relationship A Loratadine (Antihistamine Drug) B Metabolism (in vivo) A->B C This compound (Metabolite) B->C D Potential Anti-DENV Activity C->D

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of Ethyl 4-oxopiperidine-1-carboxylate are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][2][3]
Molecular Weight 171.19 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 95-98 °C at 1 mmHg; ~255-257 °C at 760 mmHg[1][5]
Density 1.135 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.475[1][4]
Flash Point 87 °C (188.6 °F)[1][7]
Solubility Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water.[1][5]
pKa (Predicted) -1.59 ± 0.20[1]
LogP (Computed) -0.2719[8]
CAS Number 29976-53-2[1][3][4]

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of chemical compounds are crucial for reproducibility and data validation. Below are generalized protocols that are typically employed for the characterization of liquid compounds like Ethyl 4-oxopiperidine-1-carboxylate.

1. Determination of Boiling Point:

The boiling point can be determined at atmospheric or reduced pressures. For a substance like Ethyl 4-oxopiperidine-1-carboxylate with a high boiling point at atmospheric pressure, vacuum distillation is often preferred to prevent decomposition.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for reduced pressure measurements.

  • Procedure (Reduced Pressure):

    • A sample of Ethyl 4-oxopiperidine-1-carboxylate is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled and connected to a vacuum pump.

    • The pressure is reduced to the desired level (e.g., 1 mmHg) and monitored with a manometer.

    • The sample is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

2. Measurement of Density:

The density of a liquid is typically measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid (Ethyl 4-oxopiperidine-1-carboxylate), ensuring no air bubbles are trapped, and weighed again. The temperature is kept constant (e.g., 25 °C) using a water bath.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

    • The density of the sample is calculated using the weights of the sample and the reference liquid and the known density of the reference liquid.

3. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is often used for identification and purity assessment.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale. The temperature is controlled and reported (e.g., 20 °C).

Synthesis Workflow

Ethyl 4-oxopiperidine-1-carboxylate is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds.[9] The following diagram illustrates a generalized synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Piperidone 4-Piperidone Reaction_Step N-Acylation 4-Piperidone->Reaction_Step Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction_Step Final_Product Ethyl 4-oxopiperidine-1-carboxylate Reaction_Step->Final_Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Synthetic route to Ethyl 4-oxopiperidine-1-carboxylate.

This guide provides essential physicochemical data and procedural insights for professionals working with Ethyl 4-oxopiperidine-1-carboxylate. The provided information is intended for laboratory use by trained individuals.

References

An In-depth Technical Guide to N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-Carbethoxy-4-piperidone, a pivotal intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular and Physical Properties

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile chemical intermediate with the CAS number 29976-53-2.[1] Its molecular structure and physical characteristics are fundamental to its role in chemical synthesis.

PropertyValue
Molecular Formula C₈H₁₃NO₃[1][2][3][4][5][6][7]
Molecular Weight 171.19 g/mol [3][4][5][6][8]
Appearance Light yellow liquid[1] or white to off-white crystalline powder[3]
Density Approximately 1.2 ± 0.1 g/cm³[1] or 1.135 g/mL at 25 °C[5]
Boiling Point 273.4 ± 33.0 °C at 760 mmHg[1] or 147 - 151 °C[2]
Flash Point 87.8 ± 0.0 °C[1] or 87 °C[2]
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform; insoluble in water.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is achievable through various methods. Below are detailed protocols for common laboratory-scale syntheses.

Method 1: From Piperidin-4-one Hydrochloride [9]

This method involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

  • Materials:

    • Piperidin-4-one hydrochloride (2.0 g, 14.7 mmol)

    • Dichloromethane (DCM) (60 mL)

    • Triethylamine (5.15 mL, 36.75 mmol)

    • Ethyl chloroformate (1.59 mL, 16.6 mmol)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • A solution of piperidin-4-one hydrochloride in DCM is cooled to 0°C.

    • Triethylamine and ethyl chloroformate are added to the cooled solution.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The mixture is then diluted with water, and the organic and aqueous layers are separated.

    • The organic layer is dried with anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound.

  • Yield: 98%

Method 2: From 4-Piperidone Monohydrate Hydrochloride [9]

This protocol utilizes 4-piperidone monohydrate hydrochloride as the starting material.

  • Materials:

    • 4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol)

    • Sodium hydroxide (NaOH) solution (1.55 g in 10 mL water and 1.41 g in 5 mL water)

    • Ether (25 mL and 3 x 10 mL for extraction)

    • Ethyl chloroformate (1.61 mL, 0.02 mol, added in two portions)

    • Magnesium sulfate (MgSO₄)

    • Petroleum ether/ether (1:1) for chromatography

  • Procedure:

    • A solution of NaOH in water and ether is added to a solution of 4-piperidone monohydrate hydrochloride in water at 0°C.

    • Ethyl chloroformate is added dropwise over 5 minutes.

    • An additional amount of NaOH solution and ethyl chloroformate are added simultaneously over 10 minutes at 0°C.

    • After stirring for 30 minutes at 0°C, the organic layer is separated.

    • The aqueous layer is extracted with ether.

    • The combined organic extracts are dried over MgSO₄ and concentrated under vacuum.

    • The crude product is purified by flash chromatography.

  • Yield: 58%

G cluster_synthesis Synthesis of this compound start Starting Material (e.g., Piperidin-4-one HCl) reagents Reagents (Ethyl Chloroformate, Base) start->reagents Addition reaction Reaction (Acylation) reagents->reaction workup Work-up (Extraction, Drying) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product G cluster_applications Role of this compound in Drug Synthesis cluster_drugs Synthesized Pharmaceuticals precursor This compound domperidone Domperidone precursor->domperidone cisapride Cisapride precursor->cisapride loperamide Loperamide precursor->loperamide risperidone Risperidone precursor->risperidone fentanyl Fentanyl Analogues precursor->fentanyl

References

Spectral Analysis of 1-Carbethoxy-4-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 1-Carbethoxy-4-piperidone (also known as Ethyl 4-oxopiperidine-1-carboxylate). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral information and the methodologies for its acquisition.

Core Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Carbethoxy-4-piperidone. This data is crucial for the structural elucidation and quality control of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
~4.18Quartet2H-O-CH₂ -CH₃
~3.78Triplet4H-N-CH₂ -CH₂-C=O
~2.46Triplet4H-N-CH₂-CH₂ -C=O
~1.30Triplet3H-O-CH₂-CH₃

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule.

Chemical Shift (δ) in ppmAssignment
~208C=O (Ketone)
~155C=O (Carbamate)
~61-O-C H₂-CH₃
~45-N-C H₂-CH₂-C=O
~41-N-CH₂-C H₂-C=O
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group
~2980C-H stretch (alkane)
~1730C=O stretch (ketone)
~1695C=O stretch (carbamate)
~1240C-N stretch
~1100C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here corresponds to Electron Ionization (EI) Mass Spectrometry.

m/zRelative Intensity (%)
17130.4
14297.2
10056.9
5684.6
42100.0

Experimental Protocols & Workflow

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The following sections detail the generalized experimental protocols for obtaining the NMR, IR, and Mass Spectra of a liquid organic compound such as 1-Carbethoxy-4-piperidone.

Spectral Analysis Workflow

The overall process for the spectral analysis of a chemical compound can be visualized as a systematic workflow, from sample preparation to final data interpretation and reporting.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Use Neat (IR/MS) Sample->Dissolve NMR_acq ¹H & ¹³C NMR Spectroscopy Dissolve->NMR_acq NMR Tube IR_acq FT-IR Spectroscopy Dissolve->IR_acq Salt Plates or ATR MS_acq Mass Spectrometry Dissolve->MS_acq Direct Infusion or GC Inlet Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_acq->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking, Functional Group ID) IR_acq->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_acq->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure Report Generate Technical Report Structure->Report

A generalized workflow for obtaining and analyzing spectral data.
¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid 1-Carbethoxy-4-piperidone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution into a clean 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Identify the chemical shifts and multiplicities of all signals.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid 1-Carbethoxy-4-piperidone onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

    • Ensure there are no air bubbles trapped in the liquid film.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization) Protocol
  • Sample Introduction:

    • For a volatile liquid like 1-Carbethoxy-4-piperidone, direct injection into the ion source via a heated probe or introduction through a gas chromatograph (GC) inlet is suitable.

    • If using a GC inlet, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared and injected. The GC will separate the sample from the solvent before it enters the mass spectrometer.

  • Ionization and Mass Analysis:

    • The sample molecules are introduced into the ion source, which is under high vacuum.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • A mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the different structural motifs within the molecule.

An In-depth Technical Guide to the Solubility of N-Carbethoxy-4-piperidone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbethoxy-4-piperidone (also known as Ethyl 4-oxopiperidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceuticals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2][3][4] Key physicochemical properties are summarized below:

PropertyValue
CAS Number 29976-53-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol [1]
Density Approximately 1.135 g/mL at 25 °C[5][6][7]
Boiling Point 95-98 °C at 1 mmHg[5][6]
Flash Point 87 °C (190 °F)[2][6]

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. Researchers are encouraged to determine precise solubility values for their specific applications using the experimental protocols outlined in this guide.

SolventCAS NumberSolvent TypeSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)67-68-5Polar Aprotic60 mg/mL[8]Not Specified
Chloroform67-66-3ChlorinatedSoluble[1]Not Specified
Dichloromethane (DCM)75-09-2ChlorinatedSolubleNot Specified
Methanol67-56-1Polar ProticSlightly Soluble[5][9]Not Specified
Ethanol64-17-5Polar ProticSoluble[1]Not Specified
Acetone67-64-1Polar AproticSoluble[1]Not Specified
Water7732-18-5Polar ProticSlightly Soluble[2][3][4]Not Specified

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for accurate determination. The shake-flask method followed by quantitative analysis is a widely accepted technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps and PTFE septa

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Gravimetric Method for Solubility Determination

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Constant temperature shaker

  • Filtration apparatus

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-3).

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Sample Weighing: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporation dish.

  • Evaporation: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

  • Drying: Dry the residue in the evaporation dish to a constant weight in an oven at a temperature below the boiling point of this compound to avoid degradation.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess This compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantitative Analysis (HPLC/GC) F->G H Calculate Solubility (mg/mL or g/100mL) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Safety and Handling of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Carbethoxy-4-piperidone (CAS No. 29976-53-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a light yellow, combustible liquid.[1][3] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C8H13NO3[1][4]
Molecular Weight 171.19 g/mol [1][5]
Appearance Colorless to light yellow liquid[3][5]
Odor Odorless[3][4]
Boiling Point 95 - 98 °C @ 1 mmHg147 - 151 °C @ 16 hPa273.4 ± 33.0 °C @ 760 mmHg[3][6][1]
Flash Point 87 °C / 188.6 °F[3][5]
Density 1.130 - 1.135 g/cm³ at 25 °C[4][6][7]
Solubility Slightly soluble in water. Soluble in Chloroform and Methanol.[5][7]
pH 4.6 (saturated solution)[3][6]
Vapor Density 5.9[4]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The primary hazards are summarized in the table below.

Hazard ClassificationCategoryGHS Hazard Statements
Flammable Liquids Category 4H227: Combustible liquid
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure Category 3 (Respiratory irritation)H335: May cause respiratory irritation

Sources:[3][5]

Signal Word: Warning[3]

Experimental Protocols: Safety and Handling

3.1. General Handling Procedures

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4]

    • Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

3.2. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition, such as sparks or open flames.[4]

  • Ventilate the Area: Ensure adequate ventilation.[4]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to absorb the spill.[4]

  • Collect the Waste: Place the absorbed material into a suitable, labeled container for disposal.[4] Use spark-proof tools during cleanup.[4]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[4]

3.3. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[4] Recommended storage temperature is between 2°C and 8°C.[8] The material is incompatible with strong oxidizing agents and strong bases.[3]

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not let this chemical enter the environment.[3]

Toxicological and Stability Information

  • Toxicological Effects: this compound is harmful if swallowed and causes skin and serious eye irritation.[3] Inhalation may cause respiratory tract irritation.[4] High concentrations may lead to central nervous system depression.[4] There is currently no specific data available for acute toxicity (e.g., LD50 or LC50), carcinogenicity, or mutagenicity.[6]

  • Stability: The compound is stable under normal temperatures and pressures.[4] It is sensitive to strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Visual Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety and handling checkpoints.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Emergency Procedures cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Ventilated Area (2-8°C) Away from Ignition Sources & Incompatibles Inspect->Store PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Prepare for Use Ventilation Work in a Chemical Fume Hood PPE->Ventilation Experiment Perform Experiment Ventilation->Experiment Spill Accidental Spill Experiment->Spill Waste Generate Waste Experiment->Waste Post-Experiment Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Contain Contain Spill with Absorbent Material Evacuate->Contain Cleanup Collect Waste in Labeled Container Contain->Cleanup Segregate Segregate Waste Waste->Segregate Dispose Dispose According to Regulations Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

N-Carbethoxy-4-piperidone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and application of N-Carbethoxy-4-piperidone, a key intermediate in pharmaceutical development.

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a heterocyclic organic compound widely utilized as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures found in drugs targeting a range of therapeutic areas. This technical guide provides a detailed overview of its commercial availability, physicochemical properties, and established experimental protocols for its synthesis and derivatization, with a focus on its role in the development of notable therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a multitude of commercial suppliers globally, catering to both research and industrial-scale demands. Key suppliers include major chemical distributors and specialized manufacturers in North America, Europe, and Asia. The compound is typically offered in various purities, with grades of 98% or higher being common for pharmaceutical applications.[1][2] Packaging options range from small glass bottles for laboratory use to bulk quantities in drums for large-scale manufacturing.[3]

A representative, though not exhaustive, list of suppliers includes:

  • Global Distributors:

    • Thermo Scientific Chemicals (formerly Acros Organics)[3][4]

    • Sigma-Aldrich (Merck)

    • Fisher Scientific[5][6]

    • VWR

  • Manufacturers and Suppliers in India:

    • Muby Chemicals[7]

    • Abhishek Chemical[8]

    • Navone Specialties (OPC) Pvt. Ltd.[9]

    • Ottokemi[1]

    • Chem Lab[10]

  • Manufacturers and Suppliers in China:

    • Hebei Yanxi Chemical Co., Ltd.[11]

    • Shanghai Theorem Chemical Technology Co., Ltd.[12]

    • ChemicalBook provides a directory of several Chinese suppliers.[13]

  • Other International Suppliers:

    • Parchem (USA)[14]

    • Nordmann (Global)[15]

    • Chemsavers, Inc. (USA)[16]

    • Smolecule (USA)[17]

    • TargetMol (USA)[18]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data compiled from various supplier safety data sheets and technical documents.

PropertyValueSource(s)
CAS Number 29976-53-2[3][19]
Molecular Formula C₈H₁₃NO₃[3][19]
Molecular Weight 171.19 g/mol [1][19]
Appearance Clear, colorless to light yellow liquid[3][4]
Boiling Point 95-98 °C @ 1 mmHg151 °C @ atmospheric pressure[17][7]
Density 1.135 g/mL at 25 °C[8]
Flash Point 87 °C[7]
Refractive Index (n20/D) 1.475[14]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[7][8]
Purity (Typical) ≥98%[1][10]

Experimental Protocols

This compound serves as a versatile starting material and intermediate in a variety of chemical transformations. Below are detailed experimental protocols for its synthesis and its application in the preparation of pharmaceutically relevant compounds.

Synthesis of this compound

One common and efficient method for the synthesis of this compound involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.

Reaction Scheme:

G reactant1 Piperidin-4-one Hydrochloride product This compound reactant1->product reactant2 Ethyl Chloroformate reactant2->product reagent Triethylamine Dichloromethane, 0 °C to RT

Caption: Synthesis of this compound.

Procedure:

  • A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (60 mL) is cooled to 0 °C in an ice bath.

  • Triethylamine (5.15 mL, 36.75 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroformate (1.59 mL, 16.6 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Note: This protocol is adapted from a published synthetic method and may require optimization based on laboratory conditions and reagent purity.

Application in the Synthesis of Loratadine

This compound is a key intermediate in the synthesis of Loratadine, a widely used second-generation antihistamine.[17] The synthesis involves a multi-step process, with a crucial step being the coupling of this compound with a tricyclic ketone.

Conceptual Workflow for Loratadine Synthesis:

G start Tricyclic Ketone Intermediate reaction Coupling Reaction (e.g., McMurry Reaction) start->reaction intermediate1 This compound intermediate1->reaction product Loratadine reaction->product purification Purification product->purification final_product Final Loratadine Product purification->final_product G start This compound reaction1 Multi-step Synthesis start->reaction1 reaction2 Multi-step Synthesis start->reaction2 product1 γ-Carboline Derivatives (Potential Serotonergic Agents) reaction1->product1 product2 3-Hydrazinopyridazines (Antihypertensive Agents) reaction2->product2

References

N-Carbethoxy-4-piperidone: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbethoxy-4-piperidone, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals.[1][2] Its structure, featuring a piperidone ring functionalized with a carbethoxy group on the nitrogen atom, provides two reactive sites—the ketone and the carbamate—lending it significant utility in medicinal chemistry and organic synthesis.[3] This bifunctionality allows for diverse chemical transformations, making it a valuable precursor for constructing complex molecular architectures, particularly piperidine-based scaffolds which are prevalent in numerous natural and synthetic bioactive compounds.[3][4] This guide provides an in-depth examination of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is typically a clear, colorless to light yellow liquid or a white to off-white crystalline powder.[1][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 29976-53-2[3][5]
Molecular Formula C₈H₁₃NO₃[1][5]
Molecular Weight 171.19 g/mol [1][5]
Appearance Clear colorless to slight yellow liquid or white to off-white crystalline powder[1][6]
Boiling Point 273.4 ± 33.0 °C at 760 mmHg; 95-98 °C at 1 mmHg[5][7]
Density 1.135 g/mL at 25 °C[7][8]
Flash Point 87.8 ± 0.0 °C[5][6]
Refractive Index 1.475[7]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform[1][6][7]
Storage Temperature 2-8°C[7]

Synthesis of this compound

The synthesis of this compound is well-established, with the most common and direct method involving the acylation of a piperidin-4-one salt.[3]

Experimental Protocol: Synthesis from Piperidin-4-one Hydrochloride

This method utilizes the Schotten-Baumann reaction conditions to acylate the secondary amine of the piperidone ring with ethyl chloroformate.[3]

Reaction Scheme:

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Procedure:

  • A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (DCM, 60 mL) is cooled to 0°C in an ice bath.[9]

  • Triethylamine (5.15 mL, 36.75 mmol) is added to the solution, followed by the dropwise addition of ethyl chloroformate (1.59 mL, 16.6 mmol).[9]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[9]

  • After the reaction is complete, the mixture is diluted with water.[9]

  • The organic and aqueous layers are separated.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[9]

Quantitative Data:

Starting MaterialReagentsSolventYieldReference
Piperidin-4-one hydrochlorideEthyl chloroformate, TriethylamineDCM98%[9]
4-Piperidone monohydrate hydrochlorideEthyl chloroformate, NaOHWater/Ether58%[9]

Key Reactions and Transformations

The dual functionality of this compound allows for a variety of chemical transformations, making it a valuable building block. The primary reaction sites are the carbonyl group and the α-carbons.[3]

Reductive Amination

Reductive amination of the ketone group is a cornerstone reaction for synthesizing N-substituted 4-aminopiperidine derivatives, which are key structural motifs in many pharmaceuticals.[10] This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.

Experimental Protocol: Synthesis of a Fentanyl Precursor Analog

This protocol is adapted from the synthesis of N-(4-piperidyl)-N-phenylpropionamide, a precursor to fentanyl, and illustrates the reductive amination step.

Reaction Scheme:

Start This compound Product Ethyl 4-anilino-1-piperidinecarboxylate Start->Product + Aniline Aniline Aniline Reducer Sodium Triacetoxyborohydride Reducer->Product Reducing Agent

Caption: Reductive amination of this compound.

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., dichloroethane), add aniline.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.[11]

  • Acetic acid can be used as a catalyst.[12]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up involves quenching the reaction with an aqueous basic solution (e.g., NaHCO₃), followed by extraction with an organic solvent.[12]

  • The organic layers are combined, dried, and concentrated to yield the product. Purification can be achieved by column chromatography.[12]

Wittig Reaction

The Wittig reaction is employed to convert the ketone functionality into an exocyclic double bond, providing a route to 4-alkylidene-piperidine derivatives.[13]

Experimental Protocol: General Wittig Reaction

Reaction Scheme:

Start This compound Product Ethyl 4-alkylidene-1-piperidinecarboxylate Start->Product + Ylide Ylide Phosphonium Ylide (e.g., Ph₃P=CHR)

Caption: Wittig olefination of this compound.

Procedure:

  • A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-BuLi, NaH, or K₃PO₄) in an appropriate solvent (e.g., THF, DMSO, or solvent-free) to generate the ylide.[13][14]

  • This compound is added to the ylide solution.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, until completion.

  • The reaction is quenched, and the product is isolated through extraction and purified by chromatography to separate it from the triphenylphosphine oxide byproduct.[13]

Conversion to 4-Piperidone Hydrochloride Hydrate

Industrially, this compound can be converted into 4-piperidone hydrochloride hydrate, a crucial starting material for the synthesis of fentanyl and other APIs.[3][15]

Experimental Protocol: Three-Step Conversion

This optimized industrial process involves ketal protection, hydrolysis of the carbamate, and deprotection/salt formation.[15]

Workflow Diagram:

Start This compound Step1 Step 1: Etherification (Trimethyl Orthoformate, Acid Catalyst) Start->Step1 Intermediate1 N-Carbethoxy-4,4-dimethoxypiperidine Step1->Intermediate1 Step2 Step 2: Hydrolysis (Base, e.g., KOH) Intermediate1->Step2 Intermediate2 4,4-dimethoxypiperidine Step2->Intermediate2 Step3 Step 3: Cyclization/Deprotection (HCl) Intermediate2->Step3 Product 4-Piperidone HCl Hydrate Step3->Product

Caption: Industrial conversion to 4-Piperidone HCl Hydrate.

Procedure:

  • Etherification: this compound is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a fluid medium like methanol to form N-Carbethoxy-4,4-dimethoxypiperidine.[15]

  • Hydrolysis: The resulting intermediate is hydrolyzed using a base, such as potassium hydroxide, to cleave the carbethoxy group, yielding 4,4-dimethoxypiperidine.[3][15]

  • Cyclization and Salt Formation: The 4,4-dimethoxypiperidine is treated with hydrochloric acid, which removes the dimethoxy protecting group and forms the hydrochloride salt, yielding 4-piperidone hydrochloride hydrate.[3][15] This process is reported to be high-yielding (86.37%) and produces a high-purity product (98.08%).[15]

Applications in Pharmaceutical Synthesis

This compound is a key building block for a diverse range of pharmaceuticals.[1][3] Its structure is integral to producing piperidine-based compounds that are significant in drug development.[2]

Pharmaceutical Synthesis Pathways:

cluster_start Starting Intermediate cluster_apis Active Pharmaceutical Ingredients (APIs) Start This compound Risperidone Risperidone (Antipsychotic) Start->Risperidone Multi-step synthesis Domperidone Domperidone (GI Motility Agent) Start->Domperidone Key building block Loperamide Loperamide (Antidiarrheal) Start->Loperamide Intermediate for synthesis Fentanyl Fentanyl Precursors (Opioid Analgesic) Start->Fentanyl Precursor to 4-piperidone Loratadine Loratadine (Antihistamine) Start->Loratadine Metabolite and impurity Ketotifen Ketotifen (Antihistamine) Start->Ketotifen Used in preparation

Caption: this compound as a precursor to various APIs.

Specific Applications:

  • Antipsychotics: It is a precursor to the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder.[1]

  • GI Motility Agents: It serves as a building block for producing domperidone, a widely used anti-nausea medication, and cisapride.[3][5]

  • Antidiarrheal Agents: The compound is employed in the production of loperamide hydrochloride.[5]

  • Opioid Analgesics: While not a direct precursor in the most common modern syntheses, the conversion of this compound to 4-piperidone hydrochloride makes it a key starting material for the synthesis of fentanyl and its analogs.[3][15][16]

  • Antihistamines: It is used in the preparation of drugs like ketotifen.[3] It is also known to be a metabolite and impurity of loratadine.[8][17][18]

  • Other Therapeutic Agents: It is a building block for antihypertensive agents and potential serotonergic agents based on a γ-carboline structure.[3][8][17]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an essential building block in the pharmaceutical and agrochemical industries.[1] The ability to readily undergo transformations such as reductive amination and conversion to other key piperidone intermediates solidifies its importance in the synthesis of a multitude of life-saving drugs. Further research into novel reactions and applications of this compound is likely to continue yielding new therapeutic agents with improved efficacy and safety profiles.[1]

References

An In-depth Technical Guide to the Functional Groups of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbethoxy-4-piperidone, also known as ethyl 4-oxo-1-piperidinecarboxylate, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring both a ketone and a carbamate functional group within a piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the functional groups of this compound, its spectroscopic signature, chemical reactivity, and its application in synthesis, presenting key data and protocols for the scientific community.

Core Functional Groups and Molecular Structure

This compound (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) is characterized by a six-membered piperidine ring. Its chemical reactivity and utility as a synthetic building block are dictated by two primary functional groups:

  • Ketone: A carbonyl group (C=O) at the C4 position of the piperidine ring. This group is a primary site for nucleophilic addition and condensation reactions.

  • N-Carbethoxy (Ethyl Carbamate): An ester of carbamic acid attached to the nitrogen atom of the piperidine ring. The electron-withdrawing nature of this group influences the reactivity of the piperidine ring nitrogen and the adjacent methylene groups.

The interplay of these functional groups allows for selective chemical transformations at different sites of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, providing a baseline for its identification and characterization.

PropertyValue
CAS Number 29976-53-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 95-98 °C at 1 mmHg[3]
Density 1.135 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.475[4]
Flash Point 87.8 °C[5][6]
Solubility Slightly soluble in water[3]
¹H-NMR (CDCl₃, δ ppm) ~4.1 (q, 2H, -O-CH₂ -CH₃), ~3.7 (t, 4H, -N-CH₂ -), ~2.5 (t, 4H, -CH₂ -C=O)[7]
¹³C-NMR (CDCl₃, δ ppm) ~207 (C=O), ~155 (N-C=O), ~61 (-O-CH₂-), ~45 (-N-CH₂-), ~41 (-CH₂-C=O), ~14 (-CH₃)
IR (cm⁻¹) ~1730 (C=O, ketone), ~1695 (C=O, carbamate), ~1250 (C-O, ester)[7]

Reactivity of Functional Groups and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in multi-step syntheses.

Reactions at the Ketone Group

The carbonyl group is a key reaction center.

  • Reduction: The ketone can be readily reduced to a secondary alcohol (4-hydroxy-N-carbethoxypiperidine) using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is fundamental for introducing a hydroxyl functional group.

  • Ketalization: The ketone can be protected as a ketal, for instance, by reacting with trimethyl orthoformate in the presence of an acid catalyst. This is a common strategy to prevent the ketone from reacting while other parts of the molecule are being modified.[8]

  • Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing substituent at the C4 position.

  • Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction.

Reactions Involving the N-Carbethoxy Group

The N-carbethoxy group is relatively stable but can be cleaved under specific conditions.

  • Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to yield 4-piperidone. This is a crucial step in syntheses where the piperidine nitrogen needs to be further functionalized.

Experimental Protocols

Synthesis of this compound

This protocol is based on the acylation of 4-piperidone hydrochloride.[9]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol) in water (30 mL) is cooled to 0 °C in an ice bath.

  • A solution of NaOH (1.55 g, 0.04 mol) in water (10 mL) and diethyl ether (25 mL) is added to the cooled solution.

  • Ethyl chloroformate (1.61 mL, 0.02 mol) is added dropwise over 5 minutes while maintaining the temperature at 0 °C.

  • Simultaneously, an additional amount of NaOH solution (1.41 g, 0.04 mol in 5 mL water) and ethyl chloroformate (1.61 mL, 0.02 mol) are added over 10 minutes at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash chromatography (petroleum ether/ether, 1:1) to yield this compound as a straw-colored oil.

Ketalization of this compound

This protocol describes the protection of the ketone functional group.[8]

Materials:

  • This compound

  • Methanol

  • Trimethyl orthoformate (TMOF)

  • p-Toluene sulfonic acid (PTSA)

Procedure:

  • Charge a reactor with this compound (500 g), methanol (1.5 L), and trimethyl orthoformate (500 g) and stir at 30 °C to form a mixture.

  • Slowly raise the temperature of the mixture to 40 °C.

  • Add p-toluene sulfonic acid (15 g) in at least four equal portions. An exothermic reaction may be observed, and external cooling should be applied to maintain the temperature.

  • Monitor the reaction for completion by an appropriate method (e.g., TLC or GC).

  • Upon completion, the reaction yields N-Carbethoxy-4,4-dimethoxypiperidine.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the logical relationships of the functional groups and their role in synthetic pathways.

G cluster_molecule This compound cluster_functional_groups Key Functional Groups cluster_reactivity Reactivity mol Structure ketone Ketone (C4) ketone_rxns Nucleophilic Addition Reduction Ketalization ketone->ketone_rxns Primary reaction site carbamate N-Carbethoxy carbamate_rxns Hydrolysis carbamate->carbamate_rxns Allows for deprotection

Caption: Functional groups and reactivity of this compound.

G start This compound step1 Reduction (e.g., NaBH4) start->step1 step2 Ketalization (e.g., TMOF, H+) start->step2 step3 Hydrolysis (Acid or Base) start->step3 product1 4-Hydroxy-N-carbethoxypiperidine step1->product1 step4 Further Synthesis product1->step4 product2 N-Carbethoxy-4,4-dimethoxypiperidine step2->product2 product2->step4 product3 4-Piperidone step3->product3 product3->step4

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a cornerstone intermediate in the synthesis of piperidine-containing pharmaceuticals. A thorough understanding of its functional groups, the ketone and the N-carbethoxy moiety, is paramount for its effective utilization in the design and execution of complex synthetic routes. The data and protocols presented in this guide offer a technical foundation for researchers and professionals in the field of drug development to harness the full potential of this versatile molecule.

References

An In-depth Technical Guide on the Hydrolysis and Degradation Pathways of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbethoxy-4-piperidone, a key intermediate in the synthesis of numerous pharmaceutical compounds, is susceptible to degradation under various environmental conditions.[1] A thorough understanding of its degradation pathways is critical for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the hydrolysis and other degradation pathways of this compound. It includes detailed experimental protocols for conducting forced degradation studies, summarizes key data, and presents visual diagrams of the degradation mechanisms and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a versatile building block in medicinal chemistry.[2] Its stability is a crucial factor that can influence the purity, shelf-life, and biological activity of the final drug product. The primary degradation route for this molecule is the hydrolysis of its carbethoxy (ester) group, a reaction significantly influenced by pH, temperature, and moisture.[1][3] Additionally, the compound can be susceptible to oxidative and photolytic degradation.

Forced degradation studies are an essential component of drug development, providing critical insights into the intrinsic stability of a drug substance.[4] These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the ester linkage.[1] This reaction involves the cleavage of the carbethoxy group, leading to the formation of 4-oxo-piperidine-1-carboxylic acid and ethanol.[3]

Mechanism of Hydrolysis

The hydrolysis of the ester group can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol.

The stability of this compound is pH-dependent, with acidic and strongly basic conditions accelerating the hydrolysis of the ester group.[1] Maintaining a neutral pH is advisable for optimal stability.[1]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonated Intermediate A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 4-Oxo-piperidine-1-carboxylic acid + Ethanol A3->A4 - H+ B1 This compound B2 Tetrahedral Intermediate B1->B2 + OH- B3 4-Oxo-piperidine-1-carboxylate + Ethanol B2->B3 G cluster_main Degradation Pathways of this compound Parent This compound Hydrolysis Hydrolysis (Acid/Base/Neutral) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Thermal Thermal Degradation Parent->Thermal Degradant1 4-Oxo-piperidine-1-carboxylic acid + Ethanol Hydrolysis->Degradant1 Degradant2 Oxidative Degradants (e.g., N-oxides) Oxidation->Degradant2 Degradant3 Photolytic Degradants Photolysis->Degradant3 Degradant4 Thermal Degradants Thermal->Degradant4 G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Various Time Points Stress->Sampling Quench Neutralize/Quench Reaction Sampling->Quench Analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Quench->Analysis Data Identify and Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of N-Carbethoxy-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of N-Carbethoxy-4-piperidone derivatives, exploring their significant potential in the development of novel therapeutic agents. With a core focus on their anticancer and antimicrobial activities, this document provides a meticulously curated overview of quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, and its N-carbethoxy derivatives are emerging as a promising class of bioactive molecules.[1]

Anticancer Activity of this compound Analogs

Recent research has illuminated the potent cytotoxic effects of various N-substituted-4-piperidone derivatives against a range of human cancer cell lines. Notably, curcumin-like analogs incorporating the 4-piperidone core have demonstrated significant anticancer activity. These compounds often act as Michael acceptors, a mechanism that contributes to their biological effects.

A prominent group of these derivatives are the 3,5-bis(benzylidene)-4-piperidones. Studies have shown that these compounds exhibit potent cytotoxicity against various cancer cell lines, including those of the colon, oral squamous cell carcinoma, lymphoma, and leukemia.[2] Impressively, many of these derivatives display a degree of tumor-selective toxicity, showing less impact on non-malignant cells.[2]

The substitution pattern on the this compound scaffold plays a crucial role in determining the cytotoxic potency. Modifications often involve the synthesis of chalcone-like structures, which are known to possess anticancer properties.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative N-substituted-4-piperidone derivatives against various cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Derivative TypeCompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
3,5-bis(benzylidene)-4-piperidoneUnsymmetric derivative 2aColon CancerHCT116< 1[2]
3,5-bis(benzylidene)-4-piperidoneUnsymmetric derivative 2bOral Squamous CarcinomaHSC-2< 1[2]
3,5-bis(benzylidene)-4-piperidoneUnsymmetric derivative 3aLeukemiaHL-60< 1[2]
Monocarbonyl Curcumin Analogue2,5-2Cl benzaldehyde derivativeLung CancerA549< 5[3]
Monocarbonyl Curcumin Analogue2Br-5Cl benzaldehyde derivativeLung CancerA549< 5[3]
Monocarbonyl Curcumin Analogue2-Cl benzaldehyde derivativeLung CancerA549< 5[3]
Monocarbonyl Curcumin Analogue2-F benzaldehyde derivativeLung CancerA549< 5[3]

Antimicrobial Activity of this compound Derivatives

The versatile this compound scaffold has also been explored for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens. The structural modifications that confer antimicrobial properties often involve the introduction of different pharmacophores to the core piperidone ring.

For instance, N-methyl-4-piperidone-derived monoketone curcuminoids have been investigated for their activity against cariogenic bacteria.[4] These studies reveal that the presence of the N-methyl-4-piperidone ring can enhance antibacterial activity compared to simpler curcumin analogs.[4] Thiosemicarbazone derivatives of piperidin-4-ones have also demonstrated significant antibacterial and antifungal activities.[5]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-substituted-4-piperidone derivatives against various microbial strains.

Derivative TypeCompoundMicrobial StrainMIC (µg/mL)Reference
N-methyl-4-piperidone-derived MKCCompound 1 (R=H)Streptococcus salivarius250[4]
N-methyl-4-piperidone-derived MKCCompound 10 (R=3,4,5-OMe)Streptococcus mitis250[4]
N-methyl-4-piperidone-derived MKCCompound 13 (R=3-F)Streptococcus mutans500[4]
Piperidin-4-one thiosemicarbazoneCompound 1bStaphylococcus aureus10[5]
Piperidin-4-one thiosemicarbazoneCompound 4bEscherichia coli12[5]
Piperidin-4-one thiosemicarbazoneCompound 6bBacillus subtilis8[5]

Experimental Protocols

Synthesis of 3,5-bis(benzylidene)-4-piperidones

A general and efficient method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation.[3]

Procedure:

  • A mixture of 4-piperidone and an appropriate aromatic aldehyde is prepared in a solvent such as acetic acid.

  • Hydrogen chloride gas is passed through the reaction mixture, or a strong acid catalyst is added.

  • The reaction is stirred at room temperature or heated, depending on the specific reactants.

  • The product is typically isolated by filtration and purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Piperidone 4-Piperidone Condensation Claisen-Schmidt Condensation Piperidone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Solvent Acetic Acid Solvent->Condensation Catalyst HCl Catalyst->Condensation Product 3,5-bis(benzylidene) -4-piperidone Condensation->Product

Synthesis of 3,5-bis(benzylidene)-4-piperidones.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with This compound Derivatives start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate Cell Viability & IC50 Value read_absorbance->analysis

MTT Assay for Cytotoxicity Evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Many piperidone derivatives, particularly curcumin analogs, have been shown to induce apoptosis in cancer cells. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, activation of caspases (such as caspase-3, -8, and -9), and ultimately, the fragmentation of DNA and cell death.[6]

Modulation of Signaling Pathways

Several critical signaling pathways are implicated in the anticancer effects of piperidone derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Some piperine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7][8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been reported to modulate the JNK and p38 MAPK pathways, contributing to its pro-apoptotic effects.[9]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. The inhibition of NF-κB signaling is a known mechanism of action for some anticancer agents.

Signaling_Pathways cluster_piperidone This compound Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Derivative Piperidone Derivative PI3K_Akt PI3K/Akt/mTOR Pathway Derivative->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, p38, ERK) Derivative->MAPK Modulates NFkB NF-κB Pathway Derivative->NFkB Inhibits Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis ProliferationInhibition Inhibition of Proliferation PI3K_Akt->ProliferationInhibition MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest NFkB->ProliferationInhibition

Modulation of Key Signaling Pathways.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The ease of their synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The data presented in this guide highlight the significant potential of these compounds, particularly the 3,5-bis(benzylidene)-4-piperidone and curcumin-like analogs, in cancer therapy. Further research into the precise mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic efficacy and advancing them towards clinical applications. This technical guide serves as a valuable resource for professionals in the field, providing a solid foundation for future drug discovery and development efforts centered on this important class of heterocyclic compounds.

References

The Chemistry of N-Protected 4-Piperidones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic use of N-protecting groups is paramount in the synthesis of complex piperidine-based molecules, allowing for precise control over reactivity and enabling selective functionalization. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-protected 4-piperidones, with a focus on the commonly employed Boc, Cbz, and Benzyl protecting groups. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative data, and visual representations of key chemical transformations and workflows.

Synthesis of N-Protected 4-Piperidones

The introduction of a protecting group on the nitrogen atom of 4-piperidone is a fundamental first step in many synthetic routes. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal. The most common protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn)—offer distinct advantages in different synthetic contexts.

Synthesis of N-Boc-4-piperidone

The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids.

Experimental Protocol:

A widely adopted and efficient method for the synthesis of N-Boc-4-piperidone involves the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

  • Reagents: 4-piperidone monohydrate hydrochloride, Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Methanol, Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium carbonate (Na₂CO₃), Sodium chloride (NaCl), Sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.[1]

    • Add di-tert-butyl dicarbonate (34g, 168mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4g, 3mmol).[1]

    • Stir the solution at ambient temperature for 20 hours.[1]

    • Remove the methanol under reduced pressure.

    • Dissolve the crude product in dichloromethane (100mL).

    • Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated aqueous Na₂CO₃ (70mL), and saturated aqueous NaCl (50mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-Boc-4-piperidone as a white solid.[1]

  • Yield: Quantitative.[1]

Synthesis of N-Cbz-4-piperidone

The Cbz group is another extensively used protecting group, removable by catalytic hydrogenolysis, which offers orthogonality to the acid-labile Boc group.

Experimental Protocol:

N-Cbz-4-piperidone can be synthesized from 4,4-piperidinediol hydrochloride and benzyl chloroformate.[2]

  • Reagents: 4,4-piperidinediol hydrochloride, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (CbzCl), Tetrahydrofuran (THF), Water, Ethyl acetate (AcOEt).

  • Procedure:

    • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol).[2]

    • Stir the mixture at room temperature for 9 hours.[2]

    • Dilute the mixture with ethyl acetate and a 5% w/v aqueous solution of sodium carbonate.

    • Separate the aqueous layer and extract with ethyl acetate.

    • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (AcOEt/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil.[2]

  • Yield: 100%.[2]

Synthesis of N-Benzyl-4-piperidone

The benzyl group is a robust protecting group, typically removed by hydrogenolysis.

Experimental Protocol:

A common method for the synthesis of N-benzyl-4-piperidone is the direct N-alkylation of 4-piperidone.

  • Reagents: 4-piperidone monohydrate hydrochloride, Anhydrous potassium carbonate (K₂CO₃), Benzyl bromide, Dry N,N-dimethylformamide (DMF).

  • Procedure:

    • Stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) for 30 minutes at room temperature.

    • Add benzyl bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.

    • Heat the reaction at 65 °C for 14 hours.

    • Cool the mixture to room temperature, filter, and quench with 25 mL of ice water.

    • Extract the resulting mixture with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

    • The crude product can be purified by crystallization.

  • Yield: 89.28%.[3]

Table 1: Comparison of Synthesis Methods for N-Protected 4-Piperidones

Protecting GroupStarting MaterialKey ReagentsSolventYieldReference
Boc4-Piperidone monohydrate hydrochlorideBoc₂O, TEA, DMAPMethanol, DCMQuantitative[1]
Cbz4,4-Piperidinediol hydrochlorideCbzCl, Na₂CO₃THF/Water100%[2]
Benzyl4-Piperidone monohydrate hydrochlorideBenzyl bromide, K₂CO₃DMF89.28%[3]

Key Reactions of N-Protected 4-Piperidones

The presence of the ketone functionality at the 4-position makes N-protected 4-piperidones versatile intermediates for a wide range of chemical transformations.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of 4-amino-piperidine derivatives, which are prevalent in many pharmaceutical agents. This reaction involves the formation of an imine or enamine intermediate, followed by its reduction.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol is a key step in the synthesis of fentanyl and its analogs.[4]

  • Reagents: N-Boc-4-piperidone, Aniline, Acetic acid, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL) and cool in an ice bath.[4]

    • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise.[4]

    • Allow the mixture to stir and warm to room temperature for 16 hours.[4]

    • Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.

    • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

  • Yield: 84%.[5]

Table 2: Reductive Amination of N-Boc-4-piperidone with Various Amines

AmineReducing AgentSolventAdditiveYield (%)Reference
AnilineNaBH(OAc)₃DCEAcetic Acid84[5]
3,4-DichloroanilineNaBH(OAc)₃Not specifiedNot specifiedNot specified[6]
BenzylamineNot specifiedNot specifiedNot specifiedNot specified[7]
α-Functionalization

The α-position to the carbonyl group of N-protected 4-piperidones can be functionalized through various methods, including enolate chemistry and palladium-catalyzed reactions.

Experimental Protocol: Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine (as a model for piperidine)

While a specific protocol for N-Boc-4-piperidone was not found, the following procedure for N-Boc-pyrrolidine provides a representative method for α-arylation.[8]

  • Reagents: N-Boc-pyrrolidine, s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄, Aryl bromide, TBME or Et₂O.

  • Procedure:

    • Perform an enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and (-)-sparteine in TBME or Et₂O at -78 °C.[8]

    • Transmetalate the resulting 2-pyrrolidinolithium species with zinc chloride to generate the 2-pyrrolidinozinc reagent.[8]

    • Conduct a Negishi coupling of the organozinc reagent with an aryl bromide at room temperature using a catalyst generated from Pd(OAc)₂ and t-Bu₃P-HBF₄.[8]

  • Note: This method provides access to a diverse array of 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratio.[8]

Wittig-Type Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting the ketone functionality of N-protected 4-piperidones into exocyclic double bonds, providing access to a variety of functionalized piperidine derivatives.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A general protocol for the HWE reaction is as follows:

  • Reagents: Phosphonate ester, Strong base (e.g., NaH, n-BuLi), Aldehyde or ketone (N-protected 4-piperidone), Anhydrous solvent (e.g., THF).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF and cool to -78 °C.

    • Add a strong base (e.g., n-butyllithium) dropwise and stir for 15-30 minutes to generate the phosphonate carbanion.

    • Add a solution of the N-protected 4-piperidone in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Spectroscopic Data

Table 3: Spectroscopic Data for Key N-Protected 4-Piperidones

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat, cm⁻¹)Reference
N-Boc-4-piperidone3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H)Not specifiedNot specifiedNot specified
N-Cbz-4-piperidone7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H)207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.02964, 1698, 1429, 1229[2]

Note: More detailed spectroscopic data can be found in the cited literature.

Applications in Drug Discovery and Development

N-protected 4-piperidones are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The ability to selectively functionalize the piperidine ring at various positions after initial protection is a key strategy in medicinal chemistry.

Fentanyl Synthesis Workflow

The synthesis of the potent analgesic fentanyl and its analogs heavily relies on the use of N-Boc-4-piperidone as a starting material. The following diagram illustrates a typical synthetic workflow.

Fentanyl_Synthesis NBoc4P N-Boc-4-piperidone ReductiveAmination Reductive Amination (NaBH(OAc)₃) NBoc4P->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Intermediate1 tert-butyl 4-(phenylamino) piperidine-1-carboxylate ReductiveAmination->Intermediate1 Acylation Acylation (Propionyl chloride) Intermediate1->Acylation Intermediate2 tert-butyl 4-(N-phenylpropanamido) piperidine-1-carboxylate Acylation->Intermediate2 Deprotection Boc Deprotection (HCl) Intermediate2->Deprotection Intermediate3 N-phenyl-N-(piperidin-4-yl) propanamide Deprotection->Intermediate3 Alkylation N-Alkylation (2-Phenylethyl bromide) Intermediate3->Alkylation Fentanyl Fentanyl Alkylation->Fentanyl

Caption: Synthetic workflow for Fentanyl from N-Boc-4-piperidone.

General Drug Development Workflow

The versatility of N-protected 4-piperidones makes them ideal starting points for the exploration of new chemical entities in drug discovery. A generalized workflow is depicted below.

Drug_Development_Workflow Start N-Protected 4-Piperidone Core_Mod Core Modification Start->Core_Mod Red_Am Reductive Amination Core_Mod->Red_Am Alpha_Func α-Functionalization Core_Mod->Alpha_Func Wittig Wittig/HWE Reaction Core_Mod->Wittig Library_Synth Library Synthesis Red_Am->Library_Synth Alpha_Func->Library_Synth Wittig->Library_Synth Screening Biological Screening (HTS) Library_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Generalized drug development workflow using N-protected 4-piperidones.

Conclusion

N-protected 4-piperidones are indispensable tools in modern organic synthesis and medicinal chemistry. The ability to readily synthesize these versatile building blocks with a choice of protecting groups, coupled with the diverse reactivity of the 4-keto functionality, provides a robust platform for the creation of complex and biologically active molecules. This guide has provided a detailed overview of the synthesis and key reactions of N-Boc, N-Cbz, and N-benzyl protected 4-piperidones, complete with experimental protocols and comparative data. The illustrative workflows highlight the central role of these compounds in the development of important pharmaceuticals. It is anticipated that the information compiled herein will serve as a valuable practical resource for scientists engaged in the design and synthesis of novel piperidine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: N-Carbethoxy-4-piperidone in the Synthesis of Donepezil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Carbethoxy-4-piperidone as a versatile starting material for the preparation of donepezil analogues. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective acetylcholinesterase (AChE) inhibitor. The development of novel analogues is a key area of research aimed at improving efficacy, selectivity, and targeting additional pathological pathways of the disease.

Introduction

This compound is a readily available and cost-effective cyclic ketone bearing a carbamate protecting group on the nitrogen atom. This functional group arrangement makes it an ideal scaffold for the elaboration of the piperidine core, a crucial pharmacophore in the structure of donepezil and its analogues. The carbethoxy group can be readily removed or transformed, allowing for the introduction of various substituents at the nitrogen atom, which is essential for modulating the biological activity of the final compounds. The 4-oxo group provides a reactive handle for the introduction of the side chain that will ultimately connect to the indanone moiety of the donepezil structure.

Synthetic Strategy Overview

The synthesis of donepezil analogues from this compound typically involves a multi-step sequence. A generalized synthetic workflow is outlined below. The key steps include the elaboration of the 4-position of the piperidone ring to an aldehyde, followed by a condensation reaction with a substituted indanone, and subsequent reduction and N-benzylation.

G start This compound step1 Wittig Reaction start->step1 intermediate1 Methoxymethylene Intermediate step1->intermediate1 step2 Acidic Hydrolysis intermediate1->step2 intermediate2 N-Carbethoxy-4-formylpiperidine step2->intermediate2 step3 Aldol Condensation (with 5,6-Dimethoxy-1-indanone) intermediate2->step3 intermediate3 N-Carbethoxy-donepezil Precursor (unsaturated) step3->intermediate3 step4 Hydrogenation intermediate3->step4 intermediate4 N-Carbethoxy-donepezil step4->intermediate4 step5 Deprotection intermediate4->step5 intermediate5 4-Piperidinyl-donepezil Intermediate step5->intermediate5 step6 N-Benzylation intermediate5->step6 final_product Donepezil Analogue step6->final_product

Caption: Generalized synthetic workflow for donepezil analogues.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of donepezil and related piperidine derivatives. Researchers should optimize these conditions for specific analogues.

Protocol 1: Synthesis of N-Carbethoxy-4-formylpiperidine

This protocol describes the conversion of the 4-oxo group of this compound to a formyl group, a key intermediate for the subsequent condensation reaction.

Materials:

  • This compound

  • (Methoxymethyl)triphenylphosphonium chloride

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Wittig Reaction: To a solution of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C, add a solution of LDA dropwise. Stir the resulting ylide solution for 30 minutes at 0°C. Add a solution of this compound in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methoxymethylene intermediate.

  • Acidic Hydrolysis: Dissolve the crude intermediate in a mixture of THF and aqueous HCl. Stir the solution at room temperature for 4-6 hours.

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Carbethoxy-4-formylpiperidine.

Protocol 2: Aldol Condensation with 5,6-Dimethoxy-1-indanone

This protocol outlines the crucial carbon-carbon bond-forming step to link the piperidine and indanone moieties.

Materials:

  • N-Carbethoxy-4-formylpiperidine

  • 5,6-Dimethoxy-1-indanone

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a solution of 5,6-dimethoxy-1-indanone in anhydrous methanol at room temperature, add a solution of sodium methoxide in methanol.

  • Add a solution of N-Carbethoxy-4-formylpiperidine in anhydrous methanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product is the unsaturated N-carbethoxy-donepezil precursor.

Protocol 3: Hydrogenation, Deprotection, and N-Benzylation

This final sequence of reactions yields the target donepezil analogue.

Materials:

  • Unsaturated N-carbethoxy-donepezil precursor

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Hydrogenation: Dissolve the unsaturated precursor in ethanol and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Carbethoxy-donepezil.

  • Deprotection: To a solution of N-Carbethoxy-donepezil in ethanol, add a solution of potassium hydroxide. Reflux the mixture for 4-6 hours. Cool the reaction to room temperature, neutralize with dilute HCl, and extract with an appropriate organic solvent. Concentrate the organic layer to obtain the deprotected piperidine intermediate.

  • N-Benzylation: Dissolve the deprotected intermediate in acetonitrile. Add potassium carbonate and benzyl bromide. Stir the mixture at room temperature for 12-16 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the final donepezil analogue.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of donepezil analogues, based on literature reports for similar synthetic transformations. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactantsProductTypical Yield (%)
Wittig Reaction & HydrolysisN-Protected-4-piperidone, (Methoxymethyl)triphenylphosphonium chlorideN-Protected-4-formylpiperidine50-70
Aldol CondensationN-Protected-4-formylpiperidine, 5,6-Dimethoxy-1-indanoneUnsaturated Donepezil Precursor60-85
HydrogenationUnsaturated Donepezil Precursor, H₂/Pd-CSaturated Donepezil Precursor85-95
N-BenzylationDeprotected Piperidine Intermediate, Benzyl BromideN-Benzyl Donepezil Analogue70-90

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil and its analogues primarily exert their therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Analogue Donepezil->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of Acetylcholinesterase Inhibition by Donepezil Analogues.

The development of novel donepezil analogues from this compound offers a promising avenue for the discovery of new therapeutic agents for Alzheimer's disease. The synthetic routes outlined here provide a foundation for the creation of diverse libraries of compounds for further biological evaluation.

Application Notes and Protocols for the Reductive Amination of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reductive amination of N-Carbethoxy-4-piperidone is a cornerstone reaction in medicinal chemistry, providing a versatile and efficient pathway to a diverse array of 4-amino-piperidine derivatives. These derivatives are crucial building blocks in the synthesis of numerous biologically active compounds and pharmaceutical agents. This document provides detailed protocols and comparative data for this important transformation, focusing on commonly employed reducing agents and reaction conditions.

Introduction

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds through the in-situ formation of an imine or iminium ion from the ketone functionality of this compound and a primary or secondary amine. This intermediate is then reduced by a selective hydride agent to yield the corresponding 4-substituted aminopiperidine. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting ketone. This application note details widely-used protocols, offering a comparative overview to aid in methodology selection.

Comparative Data of Common Reducing Agents

The selection of the appropriate reducing agent is paramount for a successful reductive amination. The following table summarizes the properties and typical reaction conditions for the most common reagents used in the reductive amination of this compound.

Reducing AgentFormulaKey CharacteristicsTypical SolventspH/Catalyst
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective, reducing imines much faster than ketones.[1][2] Tolerates a wide range of functional groups and is considered safer than cyanoborohydride reagents.[2][3]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile[4][5]Often used with acetic acid as a catalyst, especially for less reactive ketones.[3][5]
Sodium Cyanoborohydride NaBH₃CNEffective for reductive aminations, stable in acidic conditions.[6] Its rate of reduction for iminium ions is much faster than for ketones.[7][8]Methanol, EthanolTypically run at a pH of 6-7 to ensure selective reduction of the iminium ion.[3] Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates.[4]
Sodium Borohydride NaBH₄A stronger reducing agent that can also reduce the starting ketone.[4] It is typically added after the imine has been pre-formed.Methanol, EthanolThe reaction is often run in a stepwise manner: imine formation followed by reduction.[5]
Catalytic Hydrogenation H₂/CatalystA "green" chemistry approach that avoids hydride reagents.Methanol, EthanolCatalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are used.

Experimental Protocols

The following are detailed protocols for the reductive amination of this compound using sodium triacetoxyborohydride and sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred due to its mildness, high selectivity, and the use of a less toxic reducing agent.[2][3]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Dissolve the starting materials in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.0-1.1 eq) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.5-1.0 eq) can be added to facilitate iminium ion formation.[5]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-carbethoxy-4-aminopiperidine derivative.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This is a classic and effective method, particularly useful when acidic conditions are tolerated.[6]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid or hydrochloric acid to adjust pH

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid or a dilute solution of hydrochloric acid. This is crucial for the selective reduction of the iminium ion.[3]

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: Acidic conditions can generate toxic hydrogen cyanide (HCN) gas from cyanoborohydride. Ensure the quenching is performed in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the aqueous layer with the organic solvent three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography to obtain the pure N-carbethoxy-4-aminopiperidine product.

Reaction Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow and the chemical transformation occurring during the reductive amination of this compound.

Reductive_Amination_Workflow Start Start: this compound + Amine (R-NH2) Mixing Dissolve in Solvent (e.g., DCE, MeOH) Start->Mixing Imine_Formation Imine/Iminium Ion Formation (in situ) Mixing->Imine_Formation Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reduction Reaction Reaction Stirring (2-24h at RT) Reduction->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-Amino-N-carbethoxypiperidine Purification->Product

Caption: General experimental workflow for the reductive amination of this compound.

Reductive_Amination_Mechanism Reactants This compound + Amine (RNH2) Iminium Iminium Ion Intermediate Reactants->Iminium H2O Product 4-Amino-N-carbethoxypiperidine Iminium->Product Reduction Reduction {[H-] (from Reducing Agent)}

Caption: Simplified reaction pathway for reductive amination.

References

N-Carbethoxy-4-piperidone: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbethoxy-4-piperidone, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a key heterocyclic building block extensively utilized in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and a carbamate group, allows for a diverse range of chemical transformations, making it an invaluable precursor in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent structural motif in numerous drugs, and this compound serves as a crucial starting material for the construction of these complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of several prominent pharmaceuticals using this compound as a key precursor.

Physicochemical Properties

PropertyValue
CAS Number 29976-53-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 273.4 ± 33.0 °C at 760 mmHg[1]
Density 1.135 g/mL at 25 °C[2]
Purity ≥98.0%[1]

Applications in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of various classes of drugs, including:

  • Opioid Analgesics: Serves as a precursor for potent analgesics like Fentanyl and its analogs.

  • Antihistamines: A key component in the synthesis of non-sedating antihistamines such as Loratadine.

  • Antipsychotics: Utilized in the synthesis of atypical antipsychotics like Risperidone.

  • Gastrointestinal Agents: A foundational molecule for prokinetic agents like Domperidone and the antidiarrheal agent Loperamide.

The following sections provide detailed synthetic protocols for these applications.

Synthesis of Fentanyl

Fentanyl is a potent synthetic opioid analgesic. The synthesis of Fentanyl can be achieved from a precursor of this compound, namely 4-piperidone. The N-carbethoxy group can be introduced and later removed or the synthesis can proceed through an N-phenethyl protected intermediate. The following protocol is an optimized synthesis starting from 4-piperidone monohydrate hydrochloride.[3][4]

Synthetic Pathway

Fentanyl_Synthesis A 4-Piperidone monohydrate hydrochloride B N-Phenylethyl- 4-piperidone A->B (2-Bromoethyl)benzene, Cs2CO3, Acetonitrile Yield: 88% C N-(1-Phenylethyl-4-piperidyl)-aniline B->C Aniline, NaBH(OAc)3, Acetic acid Yield: 91% D Fentanyl C->D Propionyl chloride, DIPEA, Dichloromethane Yield: 95% Loratadine_Synthesis A 8-Chloro-5,6-dihydro-11H- benzo[5,6]cyclohepta[1,2-b] pyridin-11-one C Loratadine A->C TiCl4, Zn, THF, Reflux (McMurry Reaction) B N-Carbethoxy- 4-piperidone B->C Domperidone_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis A o-Phenylenediamine B Benzimidazolone derivative A->B Cyclization & Halogenation G Domperidone B->G Coupling Reaction C This compound D 1-Ethoxycarbonyl-4-amino piperidine C->D Reductive Amination E Halogenated & Reduced Intermediate D->E Halogenation & Reduction F Second Benzimidazolone Intermediate E->F Cyclization & Hydrolysis F->G H Domperidone Maleate G->H Reaction with Maleic Acid Loperamide_Analog_Synthesis A 4-(4-Chlorophenyl)- 4-hydroxypiperidine C 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl) -2,2-diphenylbutanenitrile A->C DIPEA, Acetonitrile, 70°C Yield: 66% B 4-Bromo-2,2- diphenylbutanenitrile B->C Risperidone_Relationship A This compound B 4-Carbonyl substituted piperidine derivative A->B Further Elaboration C 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole B->C Multi-step Synthesis E Risperidone C->E Alkylation D 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one D->E

References

Application Notes: N-Carbethoxy-4-piperidone in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Carbethoxy-4-piperidone, also known as Ethyl 4-oxo-1-piperidinecarboxylate, is a highly versatile bifunctional molecule that serves as a cornerstone in modern heterocyclic chemistry. Its structure, featuring a reactive ketone and a modifiable N-carbethoxy protecting group, allows for a diverse array of chemical transformations. This makes it an invaluable starting material for the synthesis of complex molecular architectures, particularly piperidine-based scaffolds which are prevalent in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. These application notes provide an overview of its utility, key reactions, and detailed protocols for the synthesis of important heterocyclic systems.

Physicochemical and Quantitative Data

The properties of this compound make it suitable for a variety of reaction conditions. A summary of its key characteristics and data from representative synthetic protocols are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29976-53-2
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Clear, colorless to pale yellow liquid
Density ~1.135 g/mL at 25 °C
Boiling Point 273.4 ± 33.0 °C at 760 mmHg
Purity (Assay) ≥98.0%
Solubility Soluble in ethanol, acetone, chloroform

Table 2: Summary of Yields for this compound Synthesis

Starting MaterialKey ReagentsYieldReference(s)
Piperidin-4-one hydrochlorideEthyl chloroformate, Triethylamine98%
4-Piperidone monohydrate HClEthyl chloroformate, NaOH58%
Ethyl 4-oxopiperidine-1-carboxylateSodium ethoxide70-80%

Core Applications in Heterocyclic Synthesis

The dual reactivity of this compound is leveraged to construct a variety of fused and spiro-heterocyclic systems.

Synthesis of Fused Heterocycles: γ-Carbolines via Fischer Indole Synthesis

This compound is an ideal substrate for the Fischer indole synthesis to produce tetrahydro-γ-carboline derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone intermediate, formed between the piperidone's ketone and a substituted phenylhydrazine. The resulting γ-carboline scaffold is a core component of compounds with potential serotonergic activity.

Synthesis of Spiro-Heterocycles: Spiro-oxindoles

The synthesis of spiro-piperidines is a rapidly growing area in drug discovery to explore three-dimensional chemical space. This compound is a key precursor for creating spiro-oxindoles. A common method is the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from isatin and an amino acid like sarcosine) and an activated alkene derived from the piperidone. This strategy provides a direct route to complex spirocyclic systems.

Synthesis of Fused Thiophenes: Thienopyridines via Gewald Reaction

The Gewald reaction, a multicomponent condensation, can be employed to synthesize substituted 2-aminothiophenes. When this compound is reacted with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base, it yields a tetrahydrothienopyridine derivative. These structures are important sulfur-containing heterocycles with various biological activities.

Visualization of Synthetic Pathways and Biological Action

Synthetic_Utility Figure 1. Synthetic Utility of this compound A This compound B Fused Heterocycles A->B Cyclization C Spiro-Heterocycles A->C Cycloaddition D Pharmaceuticals A->D Multi-step Synthesis B1 γ-Carbolines B->B1 Fischer Indole Synthesis B2 Thienopyridines B->B2 Gewald Reaction C1 Spiro-oxindoles C->C1 [3+2] Cycloaddition D1 Risperidone (Antipsychotic) D->D1 D2 Loperamide (Antidiarrheal) D->D2 D3 Domperidone (Antiemetic) D->D3

Caption: Synthetic Utility of this compound.

Fischer_Indole_Synthesis Figure 2. Mechanism: Fischer Indole Synthesis for γ-Carbolines cluster_start Step 1: Phenylhydrazone Formation cluster_rearrangement Step 2: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization start1 N-Carbethoxy- 4-piperidone product1 Phenylhydrazone Intermediate start1->product1 + start2 Phenylhydrazine start2->product1 product1_isomer Ene-hydrazine (Tautomer) product1->product1_isomer H⁺ Tautomerization rearranged Di-imine Intermediate product1_isomer->rearranged [3,3]-Shift (Key Step) aminal Cyclized Aminal rearranged->aminal Intramolecular Attack final_product Tetrahydro- γ-carboline aminal->final_product -NH₃ Aromatization

Caption: Mechanism: Fischer Indole Synthesis for γ-Carbolines.

Receptor_Antagonism Figure 3. Simplified MOA of Piperidine-Derived Antipsychotics drug Risperidone (Piperidine-derived) d2 Dopamine D2 Receptor drug->d2 Antagonizes (Blocks) ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonizes (Blocks) effect_pos Reduction of Positive Symptoms (e.g., Hallucinations) d2->effect_pos Leads to effect_neg Improvement of Negative Symptoms (e.g., Apathy) ht2a->effect_neg Leads to

Caption: Simplified MOA of Piperidine-Derived Antipsychotics.

Key Pharmaceutical Intermediates

This compound is a registered starting material for numerous Active Pharmaceutical Ingredients (APIs). Its piperidine core is a privileged scaffold that is frequently optimized for interaction with biological targets.

Table 3: Pharmaceuticals Derived from this compound

Pharmaceutical AgentTherapeutic ClassRole of Piperidone CoreReference(s)
Risperidone Atypical AntipsychoticEssential for binding to dopamine D2 and serotonin 5-HT2A receptors.
Domperidone Antiemetic, ProkineticForms the core structure that interacts with dopamine receptors in the chemoreceptor trigger zone.
Loperamide AntidiarrhealThe piperidine ring is crucial for its opioid-receptor agonist activity in the gut.
Cisapride Prokinetic AgentProvides the scaffold for interaction with serotonin 5-HT4 receptors to enhance gut motility.
Fentanyl Analogs Opioid AnalgesicThe 4-substituted piperidine is the core pharmacophore for potent opioid receptor binding.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its subsequent use in constructing heterocyclic systems.

Protocol 1: Synthesis of this compound

Reaction: Acylation of piperidin-4-one with ethyl chloroformate.

Materials:

  • Piperidin-4-one hydrochloride (2.0 g, 14.7 mmol)

  • Dichloromethane (DCM) (60 mL)

  • Triethylamine (TEA) (5.15 mL, 36.75 mmol, 2.5 eq)

  • Ethyl chloroformate (1.59 mL, 16.6 mmol, 1.1 eq)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend piperidin-4-one hydrochloride in DCM (60 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirring suspension, followed by the dropwise addition of ethyl chloroformate.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (30 mL) and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, is often of sufficient purity for subsequent steps. Expected Yield: ~98%.

Protocol 2: Synthesis of a Tetrahydro-γ-carboline Precursor via Fischer Indole Synthesis

Reaction: Condensation and cyclization of this compound with phenylhydrazine.

Materials:

  • This compound (1.71 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Glacial Acetic Acid (20 mL) or Ethanol with catalytic H₂SO₄

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as catalyst (optional, for cyclization step)

Procedure:

  • Phenylhydrazone Formation:

    • Dissolve this compound and phenylhydrazine in glacial acetic acid (20 mL) in a round-bottom flask.

    • Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can often be observed as a color change or precipitation. This intermediate can be isolated or used directly.

  • Cyclization:

    • Heat the reaction mixture containing the phenylhydrazone to 80-100 °C. If using a different acid catalyst like PPA, add it at this stage.

    • Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water (100 mL).

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetrahydro-γ-carboline derivative.

Protocol 3: Synthesis of a Spiro-oxindole-piperidine Derivative

Reaction: One-pot [3+2] cycloaddition of an in situ generated azomethine ylide.

Materials:

  • A chalcone derivative of this compound (1.0 mmol) (Prepared via aldol condensation)

  • Isatin (or a substituted derivative) (1.0 mmol)

  • Sarcosine (or another secondary amino acid) (1.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a solution of the this compound-derived chalcone (1.0 mmol) in methanol (10 mL), add isatin (1.0 mmol) and sarcosine (1.0 mmol).

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, a precipitate often forms. Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with a small amount of cold methanol.

  • Dry the solid under vacuum to obtain the spiro-oxindole-piperidine product. The reaction often proceeds with high diastereoselectivity.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue using column chromatography.

Application Notes and Protocols for Multi-Component Reactions Involving Ethyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of ethyl 4-oxopiperidine-1-carboxylate and its derivatives in various multi-component reactions (MCRs). The piperidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules through efficient MCRs is of significant interest in drug discovery and development. This document outlines key reactions, experimental procedures, and quantitative data to facilitate the synthesis of diverse chemical libraries based on this versatile building block.

Three-Component Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

The reaction of a derivative of ethyl 4-oxopiperidine-1-carboxylate with isatin and an amino acid, such as sarcosine or L-proline, provides a straightforward and efficient method for the synthesis of complex spiro[piperidine-4,3'-oxindole] derivatives. These scaffolds are of particular interest due to the prevalence of the spirooxindole motif in a wide range of biologically active natural products and synthetic compounds.

Reaction Scheme:

A 1,3-dipolar cycloaddition reaction forms the core of this transformation. An azomethine ylide is generated in situ from the condensation of isatin and an amino acid. This dipole then reacts with a dipolarophile, in this case, a Knoevenagel condensation product of ethyl 4-oxopiperidine-1-carboxylate and an aromatic aldehyde, to yield the desired spiropyrrolidine-oxindole product.

Diagram of the Spirooxindole Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin AzomethineYlide In situ generation of Azomethine Ylide Isatin->AzomethineYlide AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->AzomethineYlide PiperidoneDerivative Ethyl 3,5-bis(benzylidene)- 4-oxopiperidine-1-carboxylate Cycloaddition [3+2] Cycloaddition PiperidoneDerivative->Cycloaddition AzomethineYlide->Cycloaddition Reacts with Spirooxindole Spiro[piperidine-4,3'-oxindole] Derivative Cycloaddition->Spirooxindole

Caption: Workflow for the three-component synthesis of spiro[piperidine-4,3'-oxindole] derivatives.

Experimental Protocol

Synthesis of Ethyl 3,5-bis(benzylidene)-4-oxopiperidine-1-carboxylate:

  • To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq.) and benzaldehyde (2.2 eq.) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired dipolarophile.

Three-Component Reaction:

  • In a round-bottom flask, dissolve isatin (1.0 eq.), sarcosine (1.2 eq.), and the synthesized ethyl 3,5-bis(benzylidene)-4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Heat the mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure spiro[piperidine-4,3'-oxindole] product.

Data Presentation
EntryAmino AcidSolventTemperature (°C)Time (h)Yield (%)
1SarcosineMethanol60285-95
2L-ProlineEthanolReflux380-90
3SarcosineAcetonitrileReflux475-85

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from a ketone, an amine, a carboxylic acid, and an isocyanide. N-protected 4-piperidones, such as ethyl 4-oxopiperidine-1-carboxylate, are suitable ketone components for this reaction, leading to the formation of complex peptidomimetics incorporating the piperidine scaffold. The following protocol is adapted from a solid-phase synthesis using N-Boc-4-piperidone and can be applied to a solution-phase synthesis with ethyl 4-oxopiperidine-1-carboxylate.[1]

Reaction Scheme:

The reaction proceeds through the formation of an iminium ion from the piperidone and an amine, which is then trapped by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yields the final α-acylamino amide product.

Diagram of the Ugi Four-Component Reaction

Ugi_Reaction Ketone Ethyl 4-oxopiperidine-1-carboxylate Reaction Ugi Reaction (One-Pot) Ketone->Reaction Amine Primary Amine (e.g., Benzylamine) Amine->Reaction CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Reaction Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Reaction Product α-Acylamino Amide Reaction->Product

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol
  • To a solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in methanol, add the primary amine (1.0 eq.) and the carboxylic acid (1.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.

Data Presentation
EntryAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideMethanol2470-85
2AnilinePropionic AcidCyclohexyl isocyanideEthanol4865-80
3AllylamineBenzoic AcidBenzyl isocyanideMethanol3672-88

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. While typically employing β-ketoesters, the use of cyclic ketones, including N-protected 4-piperidones, can lead to the formation of spiro-fused dihydropyrimidinone derivatives.

Reaction Scheme:

The reaction is typically acid-catalyzed and involves the condensation of the three components to form the heterocyclic product.

Diagram of the Biginelli Reaction Logical Flow

Biginelli_Reaction cluster_inputs Starting Materials Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Reaction One-Pot Cyclocondensation Aldehyde->Reaction Piperidone Ethyl 4-oxopiperidine-1-carboxylate Piperidone->Reaction Urea Urea or Thiourea Urea->Reaction Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Reaction Product Spiro-fused Dihydropyrimidinone Reaction->Product

Caption: Logical flow for the Biginelli-type synthesis of spiro-fused dihydropyrimidinones.

Experimental Protocol
  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), ethyl 4-oxopiperidine-1-carboxylate (1.0 eq.), and urea or thiourea (1.5 eq.).

  • Add a suitable solvent (e.g., ethanol or acetonitrile) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[2]

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation
EntryAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeUreaHClEthanol860-75
24-ChlorobenzaldehydeThioureaYb(OTf)₃Acetonitrile670-85
34-MethoxybenzaldehydeUreaBF₃·OEt₂Dichloromethane1255-70

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines from an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source, typically ammonia or ammonium acetate. While not a direct reaction of ethyl 4-oxopiperidine-1-carboxylate as the ketone component, the resulting dihydropyridine products are valuable scaffolds, and this MCR is a cornerstone of heterocyclic synthesis. The protocol below describes a general Hantzsch synthesis.[3][4]

Reaction Scheme:

The reaction involves a series of condensations and cyclization steps to form the dihydropyridine ring.

Diagram of the Hantzsch Synthesis Pathway

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (2 eq.) (e.g., Ethyl Acetoacetate) BetaKetoester1->Knoevenagel Enamine Enamine Formation BetaKetoester1->Enamine Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

Experimental Protocol
  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.1 eq.) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Data Presentation
EntryAldehydeβ-DicarbonylSolventTime (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateEthanol485-95
24-NitrobenzaldehydeMethyl AcetoacetateAcetic Acid290-98
3FurfuralEthyl AcetoacetateEthanol675-85

Passerini Three-Component Reaction

The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5] N-protected 4-piperidones can serve as the ketone component, providing access to highly functionalized piperidine derivatives.

Reaction Scheme:

This reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents.

Diagram of the Passerini Reaction Components

Passerini_Reaction cluster_reactants Reactants CarboxylicAcid Carboxylic Acid Reaction Three-Component Condensation CarboxylicAcid->Reaction Ketone Ethyl 4-oxopiperidine-1-carboxylate Ketone->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acyloxy Carboxamide Reaction->Product

References

Application Notes and Protocols for the Catalytic Hydrogenation of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbethoxy-4-piperidone is a key synthetic intermediate in the development of a wide range of pharmaceutical compounds. The piperidine scaffold is a prevalent structural motif in many biologically active molecules, and the controlled functionalization of this ring system is of significant interest in medicinal chemistry. The reduction of the ketone functionality in this compound to the corresponding alcohol, N-Carbethoxy-4-hydroxypiperidine, is a critical transformation that opens avenues for further molecular elaboration. This document provides detailed protocols for the catalytic hydrogenation of this compound and includes a comparative analysis with sodium borohydride reduction.

Reaction Principle

The catalytic hydrogenation of this compound involves the addition of hydrogen across the carbonyl double bond to yield the corresponding secondary alcohol. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the carbonyl group. The reaction is generally highly selective for the reduction of the ketone without affecting the carbethoxy protecting group.

An alternative method for this reduction is the use of hydride reagents, such as sodium borohydride (NaBH₄). In this case, a hydride ion (H⁻) from the borohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by a protic solvent yields the alcohol.

Data Presentation

The following table summarizes the quantitative data for the reduction of N-substituted 4-piperidones using different methods. The data for catalytic hydrogenation is based on a closely related N-Boc analog, and similar high yields are expected for the N-Carbethoxy derivative due to their chemical similarity.[1]

MethodCatalyst/ReagentSubstrateProductCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity
Catalytic Hydrogenation5% Palladium on Carbon (Pd/C)N-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equiv.Methanol50–600.1–0.5196High
Sodium Borohydride ReductionSodium Borohydride (NaBH₄)4-piperidone4-hydroxypiperidine-MethanolReflux--90High

Experimental Protocols

Method 1: Catalytic Hydrogenation using 5% Pd/C

This protocol is adapted from a procedure for the hydrogenation of the closely related N-Boc-4-piperidone and is expected to provide high yields for this compound.[1]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

  • Celite® for filtration

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Thoroughly purge the vessel with an inert gas (e.g., Nitrogen) to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and anhydrous methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. It is recommended to handle the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of ignition, as Pd/C can be pyrophoric.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (0.1–0.5 MPa) and heat the mixture to 50–60°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) analysis of small aliquots.

  • Reaction Completion and Work-up: Once the reaction is complete (typically within 1 hour), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Carbethoxy-4-hydroxypiperidine. The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Sodium Borohydride Reduction

This protocol provides a general method for the reduction of 4-piperidones using sodium borohydride.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction can be gently heated to reflux to ensure completion.

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane and water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Product Isolation: Concentrate the organic phase under reduced pressure to yield the crude N-Carbethoxy-4-hydroxypiperidine. Further purification can be achieved by crystallization or column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation prep1 Clean and Dry Reactor prep2 Purge with Inert Gas prep1->prep2 charge Charge Reactor with This compound and Methanol prep2->charge add_catalyst Add 5% Pd/C Catalyst charge->add_catalyst seal_purge Seal and Purge (Vacuum/Inert Gas) add_catalyst->seal_purge hydrogenate Pressurize with H₂ (0.1-0.5 MPa, 50-60°C) seal_purge->hydrogenate monitor Monitor Reaction (H₂ uptake, TLC) hydrogenate->monitor cool_vent Cool and Vent H₂ monitor->cool_vent filter Filter through Celite® cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify reduction_methods cluster_catalytic Catalytic Hydrogenation cluster_hydride Hydride Reduction start This compound catalyst Catalyst: 5% Pd/C start->catalyst reagent Reagent: NaBH₄ start->reagent product N-Carbethoxy-4-hydroxypiperidine conditions Conditions: H₂, 0.1-0.5 MPa, 50-60°C conditions->product solvent Solvent: Methanol solvent->product

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of N-Carbethoxy-4-piperidone as a versatile building block for the construction of diverse spirocyclic compounds. The inherent bifunctionality of this compound, possessing both a reactive ketone and a modifiable carbamate group, allows for its participation in a variety of cyclization and multicomponent reactions, making it a valuable starting material in medicinal chemistry and organic synthesis. The protocols outlined below are based on established synthetic methodologies for the preparation of spiro-pyrrolidines and spiro-hydantoins.

Synthesis of Spiro-pyrrolidine-oxindoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for the construction of five-membered nitrogen-containing heterocycles. In this protocol, this compound serves as a precursor to an intermediate that, while not directly the dipolarophile, enables the formation of a spirocyclic pyrrolidine ring system fused to an oxindole moiety. This reaction is typically a one-pot, three-component synthesis involving an isatin, an α-amino acid, and a suitable piperidone derivative.

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_0 Azomethine Ylide Generation cluster_1 Spirocyclization cluster_2 Work-up and Purification Isatin Isatin Ylide Azomethine Ylide (in situ) Isatin->Ylide AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Ylide SpiroProduct Spiro-pyrrolidine-oxindole Ylide->SpiroProduct Piperidone This compound (or derivative) Piperidone->SpiroProduct [3+2] Cycloaddition Workup Reaction Quenching & Extraction SpiroProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Product G Start This compound Intermediate α-Amino Nitrile Intermediate Start->Intermediate Reaction with Cyanide & Ammonia Reagents KCN / (NH4)2CO3 Reagents->Intermediate Product Spiro-piperidine-hydantoin Intermediate->Product Intramolecular Cyclization

Application Notes and Protocols: Scale-Up Synthesis of N-Carbethoxy-4-piperidone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbethoxy-4-piperidone is a critical intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including antihistamines like Loratadine and potent analgesics.[1][2][3] Its structure, featuring a piperidone ring with a carbethoxy group on the nitrogen atom, allows for diverse chemical modifications.[4][5] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on methodologies that are efficient, cost-effective, and suitable for industrial application.[1][4]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common and industrially viable method involves the N-acylation of a 4-piperidone precursor with ethyl chloroformate.[4] Variations of this method exist, primarily differing in the starting material and the base used. Below are protocols for scalable synthesis strategies.

Data Summary of Synthesis Protocols

For ease of comparison, the following table summarizes the key quantitative data for different laboratory-scale synthesis methods of this compound.

Method Starting Material Reagents Solvent Reaction Time Temperature (°C) Yield (%) Reference
1Piperidin-4-one hydrochlorideTriethylamine, Ethyl chloroformateDichloromethane (DCM)2 hours0 to Room Temp98[6]
24-Piperidone monohydrate hydrochlorideSodium hydroxide, Ethyl chloroformateWater, Ether30 minutes058[6]
31-Benzyl-4-piperidoneEthyl chloroformateBenzeneOvernight0 to Room Temp-[6]
41,3-Piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester20% Hydrochloric acidEthanol6 hours83-85 (Reflux)98.2[7]

Experimental Workflow

The general workflow for the synthesis of this compound via N-acylation is depicted below. This process involves the reaction of a 4-piperidone salt with ethyl chloroformate in the presence of a base, followed by extraction and purification.

Synthesis_Workflow Start Starting Material (e.g., Piperidin-4-one HCl) Reaction N-Acylation Reaction - Add Base (e.g., TEA) - Add Ethyl Chloroformate - Stir at controlled temperature Start->Reaction Dissolve in Solvent (e.g., DCM) Workup Aqueous Work-up - Dilute with Water - Separate Layers Reaction->Workup After reaction completion Extraction Extraction - Extract aqueous layer with organic solvent Workup->Extraction Aqueous Layer Drying Drying & Purification - Dry organic layer (e.g., Na2SO4) - Remove solvent under reduced pressure Workup->Drying Organic Layer Extraction->Drying Combined Organic Layers Product Final Product This compound Drying->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis from Piperidin-4-one Hydrochloride

This protocol is adapted from a high-yield laboratory procedure and is suitable for scaling up.[6]

Materials:

  • Piperidin-4-one hydrochloride

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system (chiller)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with piperidin-4-one hydrochloride and dichloromethane (DCM).

  • Cool the mixture to 0°C using the chiller.

  • Slowly add triethylamine to the stirred suspension.

  • Continue to stir at 0°C and add ethyl chloroformate dropwise via the addition funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as an oil.

Protocol 2: Synthesis using Sodium Hydroxide

This method utilizes a readily available and inexpensive base.[6]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate

  • Ether

  • Water

  • Magnesium sulfate (MgSO4)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and two addition funnels

  • Cooling system (chiller)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (for purification, if necessary)

Procedure:

  • Prepare a solution of 4-piperidone monohydrate hydrochloride in water in the reactor.

  • In a separate vessel, prepare a solution of sodium hydroxide in water.

  • Cool the reactor contents to 0°C.

  • To the stirred solution in the reactor, add the sodium hydroxide solution and ether.

  • Add ethyl chloroformate dropwise over 5 minutes, maintaining the temperature at 0°C.

  • Simultaneously, add additional portions of sodium hydroxide solution and ethyl chloroformate over 10 minutes.

  • Stir the mixture at 0°C for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with ether (3 times).

  • Combine the organic extracts and dry over magnesium sulfate.

  • Filter and concentrate under vacuum.

  • Purify the crude product by flash chromatography if necessary to yield this compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[4]

  • Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.

  • Dichloromethane and benzene are hazardous solvents; refer to their Safety Data Sheets (SDS) for proper handling procedures.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

Conclusion

The protocols detailed above provide robust and scalable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. For large-scale industrial production, Method 1 offers a high yield and straightforward work-up, making it a particularly attractive option. Proper safety precautions are paramount when handling the reagents involved in these syntheses.

References

Protecting Group Strategies for the Amine in 4-Piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common protecting group strategies for the secondary amine of 4-piperidone, a crucial building block in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate protecting group is critical for the successful and efficient synthesis of target molecules, preventing undesirable side reactions and allowing for selective modifications at other positions of the piperidone ring. These notes cover the application, experimental protocols, and comparative data for four widely used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Protecting Group Strategies

In the synthesis of complex molecules derived from 4-piperidone, the secondary amine is a highly reactive nucleophile that can interfere with reactions targeting the C-4 ketone or other functional groups. Protecting the amine masks its reactivity, enabling chemists to perform desired transformations selectively. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.

Comparative Overview of Common Protecting Groups

The choice of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The following table summarizes the key characteristics of the most common protecting groups for the 4-piperidone amine.

Protecting GroupCommon Reagent for ProtectionTypical Protection ConditionsCommon Reagent for DeprotectionTypical Deprotection ConditionsStability Profile
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, NaHCO₃), Solvent (e.g., DCM, THF, H₂O)Strong Acid (e.g., TFA, HCl)Anhydrous conditions, Room TemperatureLabile to strong acids; Stable to bases, hydrogenation, and mild reducing agents.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane, H₂O, DCM)H₂, Pd/C or HBr in Acetic AcidHydrogenolysis or strong acidic conditionsStable to mild acids and bases; Labile to catalytic hydrogenation and strong acids.[1]
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN)H₂, Pd/C or other hydrogenation catalystsCatalytic HydrogenolysisStable to acidic and basic conditions, and many oxidizing and reducing agents; Labile to catalytic hydrogenation.
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuBase (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., Dioxane, H₂O)Secondary Amine (e.g., Piperidine)20% Piperidine in DMF, Room TemperatureStable to acids and catalytic hydrogenation; Labile to bases.[2]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 4-piperidone amine are provided below.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and removal under mild acidic conditions.[2]

This protocol describes the synthesis of 1-Boc-4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone.

Expected Yield: >95%

This protocol describes the removal of the Boc group to regenerate the free amine.

Materials:

  • 1-Boc-4-piperidone

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization.

Procedure using TFA:

  • Dissolve 1-Boc-4-piperidone (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected 4-piperidone.

Procedure using HCl in Dioxane:

  • Dissolve 1-Boc-4-piperidone (1 equivalent) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-4 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the product is typically obtained as the hydrochloride salt after removal of the solvent.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another common amine protecting group, valued for its stability and its removal by catalytic hydrogenolysis.[2]

This protocol details the synthesis of 1-Cbz-4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane and Water (or Dichloromethane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (2.5 equivalents) and stir until the solid dissolves.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Expected Yield: 85-95%

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.

Materials:

  • 1-Cbz-4-piperidone

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 1-Cbz-4-piperidone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-piperidone.

Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of conditions and is typically removed by hydrogenolysis.

This protocol describes the synthesis of 1-benzyl-4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add benzyl bromide (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-benzyl-4-piperidone.

Expected Yield: 80-90%

This protocol describes the removal of the benzyl group via catalytic transfer hydrogenation.

Materials:

  • 1-Benzyl-4-piperidone

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (MeOH)

Procedure:

  • Dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.

  • Add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (5 equivalents) in portions.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-piperidone.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly useful in peptide synthesis due to its stability to acidic conditions and its facile removal with a mild base.[2]

This protocol outlines the synthesis of 1-Fmoc-4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Expected Yield: 80-90%

This protocol describes the standard method for Fmoc group removal.

Materials:

  • 1-Fmoc-4-piperidone

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-Fmoc-4-piperidone (1 equivalent) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product can be purified by column chromatography or by an appropriate workup procedure to remove the dibenzofulvene-piperidine adduct.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the 4-piperidone amine.

Protection_Workflow cluster_start Starting Material cluster_reagents Protecting Reagents cluster_products Protected Intermediates 4-Piperidone 4-Piperidone Boc2O (Boc)₂O / Base CbzCl Cbz-Cl / Base BnBr BnBr / Base FmocCl Fmoc-Cl / Base Boc_Pip N-Boc-4-piperidone Boc2O->Boc_Pip Protection Cbz_Pip N-Cbz-4-piperidone CbzCl->Cbz_Pip Protection Bn_Pip N-Bn-4-piperidone BnBr->Bn_Pip Protection Fmoc_Pip N-Fmoc-4-piperidone FmocCl->Fmoc_Pip Protection

Caption: General workflow for the protection of 4-piperidone.

Deprotection_Workflow cluster_protected Protected Intermediates cluster_deprotection_reagents Deprotection Reagents cluster_final Deprotected Product Boc_Pip N-Boc-4-piperidone Acid Strong Acid (TFA, HCl) Boc_Pip->Acid Deprotection Cbz_Pip N-Cbz-4-piperidone Hydrogenolysis H₂ / Pd/C Cbz_Pip->Hydrogenolysis Deprotection Bn_Pip N-Bn-4-piperidone Bn_Pip->Hydrogenolysis Deprotection Fmoc_Pip N-Fmoc-4-piperidone Base Piperidine / DMF Fmoc_Pip->Base Deprotection 4-Piperidone_Final 4-Piperidone

Caption: General workflow for the deprotection of N-protected 4-piperidones.

Applications in Drug Development

Protected 4-piperidone derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, N-Boc-4-piperidone is a precursor in the synthesis of fentanyl and its analogs.[4] The Boc group allows for modifications at the C-4 position before being removed to allow for further functionalization of the amine. Similarly, N-benzyl-4-piperidone is used in the synthesis of various central nervous system agents. The strategic use of these protecting groups is essential for the efficient construction of complex molecular architectures with desired biological activities.

Conclusion

The selection of a suitable protecting group for the amine of 4-piperidone is a critical decision in the design of a synthetic route. The Boc, Cbz, Bn, and Fmoc groups each offer a unique set of advantages and disadvantages in terms of their stability and the conditions required for their removal. A thorough understanding of these properties allows the medicinal chemist to devise a robust and efficient synthesis for the preparation of novel drug candidates. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development.

References

Synthesis of N-Substituted-4-Aminopiperidines via Reductive Amination of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-substituted-4-aminopiperidines from N-Carbethoxy-4-piperidone using reductive amination. The 4-aminopiperidine scaffold is a crucial pharmacophore found in a wide range of biologically active molecules. This protocol outlines a robust and versatile method utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, suitable for a diverse range of primary and secondary amines.

Introduction

N-substituted-4-aminopiperidines are key intermediates in the synthesis of numerous pharmaceutical agents, including analgesics, antipsychotics, and antiviral compounds. The piperidine ring system, often decorated at the 4-position with an amino group, plays a critical role in the binding of these molecules to their biological targets. Reductive amination of N-protected 4-piperidones is a widely employed and efficient method for the preparation of these valuable building blocks.[1]

This protocol focuses on the use of this compound as the starting material. The carbethoxy protecting group offers stability under various reaction conditions and can be readily removed if required. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is highlighted due to its high selectivity for the iminium ion intermediate, minimizing side reactions such as the reduction of the starting ketone.[2][3] This method is known for its operational simplicity and broad substrate scope.[4]

Reaction Scheme & Workflow

The synthesis of N-substituted-4-aminopiperidines from this compound via reductive amination proceeds in a one-pot fashion. The ketone first reacts with the amine to form an iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride to yield the desired N-substituted-4-aminopiperidine.

Synthesis_Workflow start Start reactants This compound + Amine (R-NH2) start->reactants 1. Combine solvent Add Solvent (e.g., Dichloromethane) reactants->solvent 2. Dissolve stir Stir at Room Temperature solvent->stir reducing_agent Add NaBH(OAc)3 (portion-wise) stir->reducing_agent 3. Add reaction Reaction Continues (e.g., 16-24h at RT) reducing_agent->reaction 4. React workup Aqueous Workup (e.g., NaHCO3 solution) reaction->workup 5. Quench extraction Extraction with Organic Solvent workup->extraction 6. Isolate purification Purification (e.g., Column Chromatography) extraction->purification 7. Purify product N-Substituted-4-aminopiperidine purification->product Final Product end End product->end

Caption: General workflow for the synthesis of N-substituted-4-aminopiperidines.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other primary/secondary amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet (optional, for moisture-sensitive reactions)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Add the desired amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes. The reaction is exothermic, and slow addition helps to control the temperature.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-aminopiperidine.

Data Presentation

The following table summarizes representative examples of reductive amination of N-protected 4-piperidones with various amines. While the protecting group on the piperidine nitrogen may vary (Carbethoxy or Boc), the reaction conditions and outcomes are generally comparable.

Starting KetoneAmineReducing AgentSolventReaction Time (h)Yield (%)
N-Boc-4-piperidoneAnilineNaBH(OAc)₃Dichloromethane1675-85
N-Boc-4-piperidone3,4-dichloroanilineNaBH(OAc)₃Dichloromethane-72
1-Benzyl-4-piperidoneAnilineNaBH(OAc)₃Dichloromethane12High
1-Benzyl-4-piperidoneAnilineNaBH₃CNMethanol24-

Note: Yields are dependent on the specific substrate and reaction conditions and may require optimization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic pathway of the reductive amination reaction.

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Amine (R-NH2) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product N-Substituted-4-aminopiperidine iminium->product reducing_agent NaBH(OAc)3 reducing_agent->product Hydride Attack

Caption: Mechanism of reductive amination.

Conclusion

The described protocol for the reductive amination of this compound provides a reliable and versatile method for the synthesis of a wide array of N-substituted-4-aminopiperidines. The use of sodium triacetoxyborohydride ensures mild reaction conditions and high selectivity, making this procedure highly valuable for applications in medicinal chemistry and drug discovery. Researchers can adapt this protocol to various amines to generate diverse libraries of 4-aminopiperidine derivatives for further investigation.

References

N-Carbethoxy-4-piperidone: A Versatile Scaffold for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Carbethoxy-4-piperidone is a highly valuable and versatile building block in the synthesis of a wide array of alkaloids and other nitrogen-containing heterocyclic compounds.[1] Its bifunctional nature, possessing both a ketone and a carbamate group, allows for a diverse range of chemical transformations. The piperidine ring is a common scaffold found in numerous natural and synthetic alkaloids, making this compound an essential starting material for the development of new pharmaceutical agents.[1] The electron-withdrawing nature of the N-carbethoxy group influences the reactivity of the piperidine ring, and the ketone functionality at the C-4 position serves as a key handle for introducing molecular complexity. This document provides an overview of its applications, key reactions, and a detailed protocol for its use in the synthesis of a fentanyl analog, a potent synthetic opioid.

Key Synthetic Applications

The primary reaction sites of this compound are the carbonyl group and the adjacent α-carbons. This allows for several key transformations crucial for alkaloid synthesis:

  • Reductive Amination: The ketone can undergo reductive amination with a primary amine to introduce a substituted amino group at the 4-position. This is a cornerstone reaction in the synthesis of numerous alkaloids and related compounds.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group, yielding N-carbethoxy-4-hydroxypiperidine. This alcohol can then be used in further functionalization reactions.

  • Wittig Reaction and Variants: The carbonyl group can be converted to an alkene, providing a scaffold for further elaboration.

  • Enolate Chemistry: The α-carbons can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at the 3- and 5-positions of the piperidine ring.

One of the most notable applications of N-protected 4-piperidone derivatives is in the synthesis of fentanyl and its analogs.[2][3] The piperidine core of fentanyl is constructed from a 4-piperidone derivative, highlighting the importance of this starting material in the synthesis of potent analgesics.[2][4]

General Reactivity of this compound

The following diagram illustrates the key reactive sites and potential transformations of this compound, making it a versatile precursor for complex alkaloid structures.

G General Reactivity of this compound cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Products / Intermediates A This compound B Reductive Amination (+ R-NH2, [H]) A->B C Reduction (+ [H]) A->C D Wittig Reaction (+ Ph3P=CHR) A->D E Enolate Formation (+ Base) A->E F 4-Amino-piperidine Derivative B->F G 4-Hydroxy-piperidine Derivative C->G H 4-Alkylidene-piperidine Derivative D->H I α-Substituted Piperidone E->I

Caption: Key reaction pathways of this compound.

Protocol: Synthesis of a Fentanyl Analog from an N-Protected 4-Piperidone

This protocol is adapted from the synthesis of fentanyl, demonstrating a practical application of an N-protected 4-piperidone as a key starting material.[2] While the original protocol uses the N-Boc derivative, the reactivity is analogous for the N-Carbethoxy derivative.

Workflow for Fentanyl Analog Synthesis

G Workflow for Fentanyl Analog Synthesis A N-Protected-4-piperidone C Reductive Amination A->C B Aniline B->C D N-Protected-4-anilinopiperidine C->D E Deprotection D->E F 4-Anilinopiperidine E->F G Acylation (+ Propionyl chloride) F->G H N-phenyl-N-(piperidin-4-yl)propanamide (Norfentanyl) G->H I N-Alkylation (+ Phenethyl bromide) H->I J Fentanyl Analog I->J

Caption: Synthetic workflow for a fentanyl analog.

Experimental Protocols

Step 1: Reductive Amination

This step involves the reaction of N-Boc-4-piperidone with aniline in the presence of a reducing agent to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

ParameterValue
Starting MaterialN-Boc-4-piperidone (10.04 mmol)
ReagentsAniline (11.04 mmol), Acetic Acid (10.04 mmol), Sodium triacetoxyborohydride (15.06 mmol)
SolventDichloromethane (13 mL)
Temperature0 °C to Room Temperature
Reaction Time16 hours
WorkupDilution with 2M NaOH, extraction with dichloromethane
Yield Not explicitly purified, used directly in next step

Detailed Methodology:

  • Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise to the cooled mixture.

  • Allow the reaction mixture to stir and warm to room temperature over 16 hours.

  • Quench the reaction by diluting with 15 mL of aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers for the next step.

Step 2: Acylation

The intermediate from Step 1 is acylated with propionyl chloride. Note: The provided reference proceeds with deprotection before acylation. For the synthesis of a fentanyl analog where the piperidine nitrogen is substituted later, the N-protecting group would be removed first. The following steps are based on the synthesis of fentanyl itself, which involves N-alkylation of a different precursor. For the purpose of demonstrating the use of this compound in a fentanyl-like synthesis, we will follow the logical progression of functionalizing the piperidine nitrogen after its initial elaboration.

A more direct route to fentanyl involves starting with 4-piperidone, performing N-alkylation with phenethyl bromide, followed by reductive amination with aniline, and finally acylation. However, to illustrate the utility of the pre-protected starting material, a deprotection step is necessary.

Step 2 (alternative): Deprotection of the N-Carbethoxy Group

ParameterValue
Starting MaterialN-Carbethoxy-4-anilinopiperidine
ReagentsStrong acid or base (e.g., HBr or KOH)
SolventVaries with reagent (e.g., Acetic acid or Ethanol)
TemperatureReflux
Reaction TimeSeveral hours
WorkupNeutralization, extraction
Yield Typically high

Detailed Methodology (General):

  • Reflux the N-carbethoxy-4-anilinopiperidine intermediate with a strong acid (e.g., 48% HBr) or a strong base (e.g., KOH in ethanol).

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and neutralize with a suitable base (if acid was used) or acid (if base was used).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

Step 3: N-Alkylation and Acylation

The resulting 4-anilinopiperidine can then be N-alkylated and subsequently acylated to yield the final fentanyl analog.

ReactionReagentsSolvent
N-Alkylation Phenethyl bromide, Base (e.g., K2CO3)Acetonitrile
Acylation Propionyl chloride, Base (e.g., Triethylamine)Dichloromethane

Conclusion

This compound is a crucial starting material for the synthesis of a wide variety of piperidine-containing alkaloids and pharmaceutical compounds. Its versatile reactivity allows for the construction of complex molecular architectures. The synthesis of fentanyl analogs serves as a prominent example of its application in medicinal chemistry and drug development. The protocols and workflows provided herein offer a guide for researchers in the practical application of this important synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Carbethoxy-4-piperidone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in N-Acylation of 4-Piperidone Hydrochloride

Question: I am getting a low yield of this compound when starting from 4-piperidone hydrochloride and ethyl chloroformate. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in the N-acylation of 4-piperidone hydrochloride can stem from several factors. Here are the most common causes and how to address them:

  • Inadequate Base: The reaction requires a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.[1] If the base is insufficient or not strong enough, the reaction will be incomplete.

    • Solution: Use at least two equivalents of a suitable tertiary amine base, such as triethylamine. One equivalent neutralizes the starting material's salt, and the second neutralizes the HCl produced. Ensure the base is pure and dry.

  • Reaction Temperature: While the reaction is often initiated at 0°C, the temperature throughout the reaction can affect the rate and yield.

    • Solution: After the initial addition of reagents at 0°C, allowing the reaction to stir at room temperature for a sufficient period (e.g., 2 hours) can drive the reaction to completion.[2]

  • Moisture Contamination: Ethyl chloroformate is sensitive to moisture and can be hydrolyzed, which will reduce the amount available for the acylation reaction.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Handle ethyl chloroformate in a dry environment.

  • Improper Work-up: Product can be lost during the extraction and purification steps.

    • Solution: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane or ether.[2] When washing the combined organic layers, use a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash to aid in drying.

Issue 2: Low Yield and/or Side Product Formation in Dieckmann Condensation

Question: My Dieckmann condensation to produce the β-keto ester precursor to this compound is giving a low yield and I suspect side reactions. How can I optimize this step?

Answer:

The Dieckmann condensation is a powerful cyclization reaction, but its success is highly dependent on the reaction conditions.[3] Low yields are often due to the reversibility of the reaction and the formation of side products.[3]

  • Choice of Base: The base is crucial for the initial deprotonation to form the enolate. The choice and amount of base can significantly impact the yield.

    • Solution: Strong, non-nucleophilic bases are preferred to minimize side reactions. Sodium ethoxide is a classic choice, but other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective.[3] Using a full equivalent of a strong base is necessary to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[4]

  • Reaction Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates.

    • Solution: Anhydrous, non-protic solvents like benzene, toluene, or THF are commonly used.[3] Ensure the solvent is rigorously dried, as any moisture will quench the base and the enolate intermediate.

  • Reaction Temperature and Time: Both temperature and reaction time need to be optimized.

    • Solution: The reaction is often carried out at elevated temperatures (reflux) to promote cyclization. However, prolonged reaction times at high temperatures can lead to decomposition or side reactions.[3] It is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: The work-up of a Dieckmann condensation requires care to avoid the reverse reaction.

    • Solution: The initial product is the enolate salt of the β-keto ester. This should be carefully neutralized with a weak acid (e.g., acetic acid or dilute HCl) at low temperatures to protonate the enolate and yield the final product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary and well-established synthetic routes for this compound:

  • N-acylation of 4-Piperidone Hydrochloride: This is a direct and often high-yielding method that involves the reaction of 4-piperidone hydrochloride with ethyl chloroformate in the presence of a base like triethylamine.[1]

  • Dieckmann Condensation: This intramolecular condensation of a diester, followed by hydrolysis and decarboxylation, is another common route.[3] This method is particularly useful when starting from acyclic precursors.

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid product. It is generally a simpler and more scalable method than chromatography. However, it may not be suitable if the impurities have similar solubility profiles to the product or if the product is an oil.

  • Column Chromatography is a more powerful purification technique that can separate compounds with very similar properties. It is particularly useful when the crude product contains multiple impurities or is an oil.[2] However, it can be more time-consuming and uses larger quantities of solvents.

Q3: Can I use a different base for the N-acylation of 4-piperidone hydrochloride?

Yes, other tertiary amine bases can be used. The key is that the base must be strong enough to deprotonate the piperidinium salt and non-nucleophilic to avoid reacting with the ethyl chloroformate. Bases like N,N-diisopropylethylamine (DIPEA) are also commonly used. Inorganic bases like sodium carbonate can also be employed, typically in a biphasic system.

Q4: My final product is a yellow oil, is this normal?

This compound is often described as a colorless to pale yellow oil or a low-melting solid.[5] A slight yellow color is generally acceptable. If the color is intense, it may indicate the presence of impurities, and further purification by column chromatography or distillation under reduced pressure might be necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldReference
N-Acylation4-Piperidone Hydrochloride, Ethyl ChloroformateTriethylamine, Dichloromethane~98%[2]
N-Acylation4-Piperidone Monohydrate Hydrochloride, Ethyl ChloroformateSodium Hydroxide, Ether/Water~58%[2]
Debenzylation/Acylation1-Benzyl-4-piperidone, Ethyl ChloroformateBenzeneNot specified[2]
Dieckmann CondensationDiethyl N,N-bis(2-ethoxycarbonylethyl)amineSodium Ethoxide, BenzeneVaries[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Acylation [2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution.

  • Acylation: Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Piperidone HCl in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Ethyl Chloroformate add_base->add_acyl react Stir at RT for 2h add_acyl->react quench Dilute with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the N-acylation synthesis.

troubleshooting_yield cluster_synthesis Synthesis Step cluster_workup Work-up & Purification cluster_solutions Potential Solutions start Low Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Yes check_extraction Optimize Extraction (Solvent, # of Extractions) start->check_extraction Yes check_purification Evaluate Purification Method (Recrystallization vs. Chromatography) start->check_purification Yes sol_reagents Use Pure, Dry Reagents and Correct Equivalents check_reagents->sol_reagents sol_conditions Optimize Temperature and Time; Ensure Inert Atmosphere check_conditions->sol_conditions sol_extraction Use Appropriate Solvent; Perform Multiple Extractions check_extraction->sol_extraction sol_purification Choose Method Based on Crude Purity check_purification->sol_purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

common side reactions in the synthesis of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Carbethoxy-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are their general yields?

A1: There are two primary synthetic routes for this compound:

  • N-acylation of 4-piperidone hydrochloride: This is a direct and common method involving the reaction of 4-piperidone hydrochloride with ethyl chloroformate in the presence of a base. The choice of base and solvent significantly impacts the yield. For instance, using triethylamine in dichloromethane can achieve yields as high as 98%, while using sodium hydroxide in a water/ether system may result in lower yields of around 58% and require more extensive purification.[1][2]

  • Dieckmann Condensation: This intramolecular cyclization of a diester, typically diethyl bis(2-ethoxycarbonylethyl)amine, is another route to form the piperidone ring. This reaction is carried out in the presence of a base like sodium ethoxide.[3][4][5][6]

Synthetic RouteReagentsTypical Yield
N-acylation4-piperidone HCl, Ethyl Chloroformate, Triethylamine, DCM~98%
N-acylation4-piperidone HCl, Ethyl Chloroformate, NaOH, Water/Ether~58%
Dieckmann CondensationDiethyl bis(2-ethoxycarbonylethyl)amine, Sodium EthoxideVaries

Q2: What are the most common side reactions observed during the N-acylation of 4-piperidone?

A2: The most common side reactions during the N-acylation of 4-piperidone with ethyl chloroformate include:

  • Incomplete Reaction: Unreacted 4-piperidone hydrochloride will remain in the reaction mixture. This is often due to insufficient base, poor quality of reagents, or suboptimal reaction time and temperature.

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly reactive and can be hydrolyzed by water present in the reaction mixture, especially when using aqueous bases like sodium hydroxide. This reduces the amount of acylating agent available and leads to lower yields.

  • Formation of Diethyl Carbonate: If the reaction conditions are not carefully controlled, two molecules of ethyl chloroformate can react with each other in the presence of a base to form diethyl carbonate.

  • Side reactions involving the ketone: The ketone functionality of the piperidone can potentially undergo side reactions, although N-acylation is typically faster under the reaction conditions.

Q3: What side reactions are associated with the Dieckmann Condensation route?

A3: The Dieckmann condensation, being an intramolecular Claisen condensation, is prone to specific side reactions:[3][4][5][6]

  • Intermolecular Condensation (Dimerization): If the concentration of the starting diester is too high, intermolecular condensation can occur, leading to the formation of dimeric and oligomeric byproducts instead of the desired intramolecular cyclization.[5] This is particularly an issue when attempting to form larger rings.[3][5]

  • Retro-Dieckmann Reaction: The cyclic β-keto ester product can undergo a reverse reaction, especially if the product is not stabilized by the presence of an enolizable proton and a strong base is still present.[4][7]

  • Hydrolysis of Ester Groups: The ester functionalities of the starting material or the product can be hydrolyzed if water is present, especially under basic or acidic workup conditions. This leads to the formation of carboxylic acids, which can complicate purification.

Q4: Can the N-carbethoxy protecting group be cleaved during synthesis or workup?

A4: Yes, the N-carbethoxy group, which is a carbamate, can be susceptible to cleavage under certain conditions. Carbamates can be hydrolyzed under both acidic and basic conditions, particularly with heating.[8][9] Therefore, prolonged exposure to strong acids or bases during the reaction or workup should be avoided to prevent the formation of 4-piperidone as a byproduct.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Poor quality of reagents Ensure starting materials, especially ethyl chloroformate and the base, are of high purity and handled under anhydrous conditions where specified. Ethyl chloroformate is moisture-sensitive.
Insufficient base Use a sufficient excess of base to neutralize the generated HCl and drive the reaction to completion. For the triethylamine method, at least 2.5 equivalents are recommended.[1]
Suboptimal reaction temperature For the N-acylation, maintain a low temperature (0 °C) during the addition of ethyl chloroformate to minimize side reactions. For the Dieckmann condensation, the optimal temperature should be empirically determined.
Presence of water Ensure all glassware is oven-dried and use anhydrous solvents, especially for the N-acylation reaction with triethylamine.[10]
Inefficient stirring In heterogeneous reaction mixtures, ensure vigorous stirring to promote contact between reactants.
Intermolecular condensation (Dieckmann) Perform the Dieckmann condensation at high dilution to favor the intramolecular reaction over intermolecular side reactions.[5]
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Observation Potential Cause Troubleshooting/Purification Strategy
Spot at the baseline Unreacted 4-piperidone hydrochloride (highly polar).Ensure complete reaction by checking stoichiometry and reaction time. During workup, an aqueous wash can help remove the salt.
Spot close to the product spot Could be a dimer or other closely related byproduct from the Dieckmann condensation.Optimize reaction conditions (e.g., dilution for Dieckmann). Purify the crude product using flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).[11]
Non-polar spots Could be diethyl carbonate or other byproducts from ethyl chloroformate.Careful, slow addition of ethyl chloroformate at low temperatures can minimize this. These are typically easily separated by flash chromatography.
Polar streak Possible formation of carboxylic acids due to hydrolysis.Avoid prolonged exposure to acidic or basic conditions during workup. An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

Experimental Protocols

High-Yield Synthesis of this compound via N-acylation[1]

Materials:

  • 4-Piperidone hydrochloride

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-piperidone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the stirred solution.

  • Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound via N-acylation

G A 4-Piperidone HCl D This compound (Product) A->D B Ethyl Chloroformate B->D C Base (e.g., TEA) C->D Catalyst E Side Reactions D->E F Incomplete Reaction (Unreacted Starting Material) E->F G Hydrolysis of Ethyl Chloroformate E->G

Caption: N-acylation reaction pathway with potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Check Purity and Stoichiometry of Reagents Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Stirring) Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions (if applicable) Start->CheckMoisture OptimizeBase Optimize Base (Type and Amount) CheckReagents->OptimizeBase CheckConditions->OptimizeBase CheckMoisture->OptimizeBase Purification Analyze Byproducts and Optimize Purification OptimizeBase->Purification End Improved Yield Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of N-Carbethoxy-4-piperidone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Carbethoxy-4-piperidone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica gel.[1][2] Alumina can also be utilized as an alternative.[1][3] Given that this compound contains a basic piperidine ring, tailing can be an issue on acidic silica gel.[3] In such cases, using neutral or basic alumina, or amine-deactivated silica gel is recommended.[3]

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: Several solvent systems have been successfully employed. The choice of eluent depends on the specific impurities present in the crude mixture. A common starting point is a mixture of a non-polar solvent and a moderately polar solvent. Examples include petroleum ether/ether and hexane/diethyl ether.[4] It is crucial to determine the optimal solvent system by first running a thin-layer chromatography (TLC) analysis.

Q3: My this compound appears as a colorless to pale yellow liquid. Is this normal?

A3: Yes, this compound is typically a clear, colorless to pale yellow liquid.[5][6][7] It may darken upon storage.[6]

Q4: What are the potential stability issues with this compound during purification and storage?

A4: this compound can be sensitive to several factors:

  • Moisture: It is susceptible to hydrolysis, so it is crucial to use dry solvents and store it in a dry environment.[8]

  • Light: Prolonged exposure to light, especially UV radiation, can lead to degradation. Storing it in amber glass containers is advisable.[8]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can alter the chemical properties of the compound.[8]

  • Acidic Conditions: The basic piperidine nitrogen can interact strongly with acidic stationary phases like silica gel, potentially leading to irreversible binding or degradation.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives the target compound an Rf value of 0.2-0.4.
Column overloading.The amount of crude material should typically be 1-5% of the weight of the stationary phase.[10]
Poorly packed column (channeling).Ensure the stationary phase is packed uniformly without air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[11]
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[3]Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or a small percentage of a 7N ammonia solution in methanol.[3]
Use a less acidic stationary phase like neutral or basic alumina, or amine-deactivated silica gel.[3]
Low or No Recovery of Product The compound is too polar and is irreversibly adsorbed onto the stationary phase.[3]Increase the polarity of the eluting solvent gradually. If the compound still doesn't elute, consider flushing the column with a very polar solvent like methanol.
The compound may have degraded on the silica gel column.[9][12]Perform a 2D TLC to check for compound stability on silica. If it is unstable, use an alternative stationary phase like alumina or consider reverse-phase chromatography.[3][12]
The compound is very non-polar and eluted with the solvent front.Check the very first fractions collected. Use a less polar solvent system for elution.
Product Elutes with Impurities Ineffective separation due to similar polarities of the product and impurities.Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Consider using a different stationary phase (e.g., alumina if silica was used) or a different solvent system.
Colored Impurities Remain at the Top of the Column Highly polar or polymeric impurities are strongly adsorbed.These impurities may not elute with the chosen solvent system. This can be beneficial as it means they are separated from your product. If you need to elute them to clean the column, a very polar solvent like methanol or a mixture containing acetic acid might be necessary.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or petroleum ether/diethyl ether) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation (Wet Packing Method):

    • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of stationary phase to the weight of the crude sample.[10]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for solubility.[13]

    • Carefully apply the sample solution to the top of the column using a pipette.[13]

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

    • Gently add a small amount of the eluting solvent and drain again to ensure all the sample is adsorbed onto the stationary phase.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions in test tubes or flasks.

    • If using isocratic elution, continue with the same solvent system. If using gradient elution, gradually increase the polarity of the mobile phase.

    • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Wet Packing with Silica Gel) TLC->Column_Prep Sample_Load 3. Sample Loading (Crude this compound) Column_Prep->Sample_Load Elution 4. Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_TLC 6. TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions 7. Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Tailing Peak Tailing? Start->Tailing Low_Recovery Low Recovery? Start->Low_Recovery Optimize_Solvent Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Solvent Yes Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Yes Repack_Column Repack Column Poor_Separation->Repack_Column Yes Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes Change_Stationary_Phase Use Neutral/Basic Alumina or Deactivated Silica Tailing->Change_Stationary_Phase Yes Increase_Polarity Increase Eluent Polarity Low_Recovery->Increase_Polarity Yes Check_Stability Check Stability on Silica (2D TLC) Low_Recovery->Check_Stability Yes Check_Solvent_Front Analyze First Fractions Low_Recovery->Check_Solvent_Front Yes

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: N-Carbethoxy-4-piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Carbethoxy-4-piperidone. Here, you will find information to identify and remove impurities from your reactions, ensuring the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Impurities can originate from unreacted starting materials, byproducts of the synthesis of this compound itself, or side reactions during its subsequent use. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include piperidin-4-one hydrochloride, 1-benzyl-4-piperidone, and ethyl chloroformate.[1][2]

  • Synthesis Byproducts: Benzyl chloride can be a byproduct when using 1-benzyl-4-piperidone as a starting material.[1]

  • Residual Solvents: Solvents used during synthesis and workup, such as dichloromethane (DCM), ether, or benzene, can remain in the final product.[1][3]

  • Related Piperidine Derivatives: In the synthesis of pharmaceuticals like Loratadine, this compound itself is considered a related impurity (often designated as Impurity H).[3][4] Other structurally similar compounds may also be present.

  • Degradation Products: this compound is sensitive to moisture, heat, and acidic or basic conditions, which can lead to hydrolysis of the carbethoxy group, forming the corresponding carboxylic acid and ethanol.[5]

Q2: Which analytical techniques are best for identifying impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (LC-MS) detection is a powerful technique for separating and identifying non-volatile impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities, such as residual solvents and certain byproducts.[3][8] For less volatile piperidines, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities and confirm the purity of the desired product by checking for characteristic peaks.[3]

  • Mass Spectrometry (MS): Can be used to verify the molecular weight of the product and potential impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield or Purity After Synthesis of this compound

This is a common issue that can often be traced back to reaction conditions or the workup procedure.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure all starting material is consumed before quenching the reaction.[9]Increased conversion of starting materials to the desired product.
Side Reactions Control the reaction temperature carefully, especially during the addition of reagents, as many steps are exothermic.[1][10] Ensure the appropriate base and solvent system are used for the specific synthesis method.[2]Minimized formation of byproducts, leading to a cleaner crude product and higher yield.
Inefficient Extraction During workup, ensure the aqueous layer is extracted multiple times (e.g., 3x with ether or DCM) to maximize the recovery of the organic product.[1][9]Increased yield of the crude product before purification.
Product Degradation Avoid high temperatures during solvent removal.[5] Ensure all workup steps are performed without unnecessary delays.Preservation of the this compound product.
Issue 2: Difficulty Removing Impurities with a Specific Purification Method

If a standard purification technique is not yielding a product of the desired purity, consider the following troubleshooting steps.

Purification Method Problem Suggested Solution
Recrystallization Product does not crystallize or "oils out". Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[11]
Low recovery of pure product. Cool the solution slowly to allow for larger crystal formation. Cool to a lower temperature (e.g., in an ice bath) before filtration to minimize the amount of product dissolved in the mother liquor. Avoid using an excessive amount of solvent.[11]
Column Chromatography Poor separation of spots on TLC. Experiment with different solvent systems (mobile phases) to find one that gives good separation (Rf values ideally between 0.2 and 0.5 and well-separated).
Poor separation on the column. Ensure the column is packed evenly without air bubbles.[12] Apply the crude product to the column in a concentrated band using a minimal amount of solvent.[12] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[13]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Petroleum ether (or hexanes) and ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. A ratio of 1:1 has been shown to be effective.[1] Adjust the ratio to achieve good separation of the product from impurities.

  • Column Packing:

    • Plug the bottom of the column with glass wool and add a thin layer of sand.[13]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to remove air bubbles.[12]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding solvent.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM.[13]

    • Carefully pipette the concentrated sample onto the top of the silica gel.[12]

  • Elution and Fraction Collection:

    • Open the stopcock and begin eluting the column with the mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.[13]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method for assessing the purity of this compound and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms or equivalent).

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 1:5 or higher
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Transfer Line Temp 235-280 °C
MS Source Temp 230-280 °C
MS Quad Temp 150-180 °C
Scan Range 50-550 amu

(Note: These parameters are a starting point and should be optimized for your specific instrument and application.[14])

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or DCM.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to identify the main product peak and any impurity peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds. The purity can be estimated by the relative peak areas.

Visual Guides

Purification_Workflow start Crude Reaction Mixture col_chrom Column Chromatography start->col_chrom Primary Purification end_pure Pure Product (>98%) end_impure Impure Product (Requires further purification) purity_check Purity Check (TLC, GC-MS) col_chrom->purity_check Collect & Combine Pure Fractions purity_check->end_pure Purity Confirmed recrystal Recrystallization purity_check->recrystal Impurities Present final_check Final Purity Check (GC-MS, HPLC) recrystal->final_check Isolate Crystals final_check->end_pure Purity Confirmed final_check->end_impure Impurities Persist Troubleshooting_Logic start Reaction Complete, Crude Product Obtained check_purity Analyze Crude Purity (TLC/GC-MS) start->check_purity high_purity High Purity (>90%) check_purity->high_purity low_purity Low Purity (<90%) check_purity->low_purity purify Proceed to Purification high_purity->purify review_reaction Review Reaction Conditions low_purity->review_reaction temp_control Check Temperature Control review_reaction->temp_control reagent_quality Verify Reagent Stoichiometry & Quality review_reaction->reagent_quality workup_procedure Optimize Workup/ Extraction review_reaction->workup_procedure

References

Technical Support Center: Reductive Amination of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the reductive amination of N-Carbethoxy-4-piperidone.

Troubleshooting Guide

This guide addresses common problems observed during the reductive amination of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction showing low to no conversion of the starting materials?

Answer:

Low or no conversion in a reductive amination can stem from several factors, primarily related to the formation of the intermediate imine/enamine or the activity of the reducing agent.

  • Inefficient Imine/Enamine Formation: The equilibrium between the piperidone, the amine, and the imine/enamine may not be favorable.[1]

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial, particularly for less reactive substrates.

    • Solution: The reaction pH is crucial. Imine formation is generally favored under slightly acidic conditions (pH 4-5).[2] Adding a catalytic amount of a weak acid, such as acetic acid, can promote the reaction.[2][3][4][5] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.

  • Inactive Reducing Agent: The hydride reagent may have degraded.

    • Solution: Use a fresh bottle of the reducing agent, such as sodium triacetoxyborohydride (STAB), and ensure it has been stored under anhydrous conditions. The activity of borohydride reagents can be checked by testing them on a simple, reliable substrate.

  • Steric Hindrance: The amine or the ketone might be sterically hindered, slowing down the reaction.

    • Solution: Increasing the reaction temperature or prolonging the reaction time may be necessary. In some cases, using a less sterically hindered amine or a different synthetic route might be required.

Question 2: My main product is the alcohol resulting from the reduction of this compound. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a common side reaction if the reducing agent is too reactive towards the ketone compared to the iminium ion.

  • Choice of Reducing Agent:

    • Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often preferred for reductive aminations because it reduces iminium ions much faster than ketones.[2][3][4][5] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it can prematurely reduce the ketone.

    • Solution: If using NaBH₄, it is best to perform the reaction in a stepwise manner. First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR, and then add the NaBH₄.[6]

Question 3: I am observing the formation of over-alkylated products (e.g., tertiary amines from a primary amine). How can this be minimized?

Answer:

Over-alkylation occurs when the secondary amine product is more nucleophilic than the starting primary amine and reacts further with the piperidone.

  • Stoichiometry Control:

    • Solution: Use a stoichiometric amount of the primary amine or a slight excess of the this compound to minimize the chance of the product reacting further.

  • Stepwise Procedure:

    • Solution: A stepwise approach can be effective. First, form the imine in a suitable solvent like methanol. Once the imine formation is complete, the solvent can be evaporated, and the crude imine can be dissolved in a different solvent for the reduction step.[3]

Question 4: The purification of my product is difficult due to co-elution with starting materials or byproducts. What purification strategies can I use?

Answer:

Purification of the final amine product can sometimes be challenging.

  • Acid-Base Extraction:

    • Solution: Utilize the basic nature of the amine product. An acid-base extraction can be employed to separate the amine from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the free amine back into an organic solvent.

  • Crystallization:

    • Solution: If the product is a solid, crystallization can be an effective purification method. The product can also be converted to a salt (e.g., hydrochloride or citrate salt), which is often a crystalline solid and can be purified by recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the reductive amination of this compound?

A1: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is highly recommended. It is a mild and selective reagent that is particularly effective for a wide range of ketones and amines, including acid-sensitive substrates, and often results in high yields with fewer side products.[2][3][4][5]

Q2: What are the best solvents for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and preferred solvents for reductive aminations with STAB.[3][4][6] Tetrahydrofuran (THF) can also be used. Methanol is generally not recommended with STAB due to its reactivity with the reagent, but it can be used with sodium borohydride in a stepwise procedure.[6]

Q3: Is it necessary to add an acid catalyst?

A3: For the reductive amination of ketones like this compound, the addition of a catalytic amount of acetic acid is often beneficial to facilitate the formation of the iminium ion.[2][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product.

Q5: Can I use ammonium chloride as the amine source to synthesize the primary amine?

A5: Yes, you can use an ammonia source like ammonium acetate or ammonium chloride to synthesize the corresponding primary amine. When using ammonium chloride, a base is typically added to liberate ammonia in situ. The addition of ammonium chloride has also been shown to improve selectivity for the amine product over the alcohol byproduct in some catalytic hydrogenation reactions.[8][9]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the reductive amination of N-protected 4-piperidones with various amines.

AmineReducing AgentSolventAdditiveYield (%)Reference
AnilineNaBH(OAc)₃DCEAcetic Acid95J. Org. Chem. 1996, 61, 3849-3862[3]
3,4-dichloroanilineNaBH(OAc)₃Not specifiedNot specifiedNot specifiedResearchGate[10]
Ammonium AcetateNaBH(OAc)₃DCEAcetic Acid88J. Org. Chem. 1996, 61, 3849-3862[3]
MethylamineNaBH(OAc)₃DCMNoneNot specifiedBenchChem[1]
CyclopropylamineBiocatalystAqueousNone>99ResearchGate[11]
ButylamineBiocatalystAqueousNone93ResearchGate[11]
PhenethylamineBiocatalystAqueousNone88ResearchGate[11]
AnilineBiocatalystAqueousNone96ResearchGate[11]

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the piperidone).

  • If desired, add a catalytic amount of acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, crystallization, or acid-base extraction as needed.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Reductive Amination cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues start Reaction Failed: Low or No Product check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_reagents Evaluate Reagents (Reducing Agent, Acid Catalyst) start->check_reagents sm_impure Impure Starting Materials? check_sm->sm_impure cond_solvent Anhydrous Conditions? check_conditions->cond_solvent reag_inactive Inactive Reducing Agent? check_reagents->reag_inactive sm_stoich Incorrect Stoichiometry? sm_impure->sm_stoich No sm_sol_purify Purify Starting Materials sm_impure->sm_sol_purify Yes sm_sol_adjust Adjust Stoichiometry sm_stoich->sm_sol_adjust Yes cond_ph Optimal pH (4-5)? cond_solvent->cond_ph Yes cond_sol_dry Use Anhydrous Solvent/ Dehydrating Agent cond_solvent->cond_sol_dry No cond_temp Sufficient Temperature/Time? cond_ph->cond_temp Yes cond_sol_acid Add Catalytic Acid cond_ph->cond_sol_acid No cond_sol_heat Increase Temperature/ Reaction Time cond_temp->cond_sol_heat No reag_wrong Incorrect Reducing Agent? reag_inactive->reag_wrong No reag_sol_fresh Use Fresh Reagent reag_inactive->reag_sol_fresh Yes reag_sol_select Use Milder Reagent (STAB) reag_wrong->reag_sol_select Yes

Caption: Troubleshooting workflow for failed reductive amination.

Reaction_Pathway Reductive Amination Pathway and Side Reactions cluster_side_reactions Potential Side Reactions ketone This compound iminium Iminium Ion Intermediate ketone->iminium + Amine, -H2O (Acid Catalyzed) alcohol Alcohol Byproduct ketone->alcohol + Reducing Agent (e.g., NaBH4) amine Primary Amine (R-NH2) amine->iminium product Desired Secondary Amine iminium->product + Reducing Agent (e.g., STAB) over_alkylation Over-alkylation Product (Tertiary Amine) product->over_alkylation + Ketone, + Reducing Agent

Caption: Reaction pathway for reductive amination and potential side reactions.

References

optimization of reaction conditions for N-acylation of 4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of 4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 4-piperidone?

A1: Common acylating agents include acyl chlorides (e.g., propionyl chloride, benzoyl chloride), acid anhydrides (e.g., acetic anhydride), and chloroformates (e.g., ethyl chloroformate).[1][2] The choice of agent depends on the desired acyl group and the specific reaction conditions.

Q2: What is the role of a base in the N-acylation of 4-piperidone?

A2: A base is typically used to neutralize the acidic byproduct generated during the reaction, such as hydrogen chloride (HCl) when using acyl chlorides.[1] Common bases include tertiary amines like triethylamine or diisopropylethylamine.[1][2] The base scavenges the acid, preventing the protonation of the starting piperidone and driving the reaction to completion.

Q3: Can O-acylation be a competing side reaction?

A3: Yes, O-acylation of the enol form of 4-piperidone can be a potential side reaction, especially under certain conditions. The choice of reagents and reaction conditions can be optimized to favor N-acylation over O-acylation. For instance, using ketene in the presence of a strong acid catalyst has been shown to be highly selective for N-acetylation.[3]

Q4: Is it necessary to use a protecting group for the ketone functionality?

A4: While not always necessary, protecting the ketone group (e.g., as a ketal) can be a strategy to prevent undesired side reactions at the carbonyl group. However, many successful N-acylation protocols proceed without ketone protection.[4]

Q5: What are typical solvents used for this reaction?

A5: Common solvents for N-acylation are aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][3] The choice of solvent can influence reaction kinetics and solubility of the reagents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The acylating agent may have degraded due to moisture. 4-piperidone may be of poor quality. 2. Insufficient Base: The amount of base may be inadequate to neutralize the acid byproduct, leading to protonation of the starting material. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Quality Solvent: Presence of water or other impurities in the solvent can quench the acylating agent.1. Use freshly opened or purified reagents. Ensure 4-piperidone is pure. 2. Use at least a stoichiometric amount of base, or a slight excess (e.g., 1.1-1.5 equivalents).[1] 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use anhydrous solvents.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Steric Hindrance: Bulky acylating agents or substituents on the piperidone ring can slow down the reaction. 3. Reversibility of the Reaction: In some cases, the reaction may be reversible.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and allow it to run until the starting material is consumed.[1] 2. Increase the reaction temperature or consider using a more reactive acylating agent or a catalyst. 3. Ensure the acid byproduct is effectively removed by the base to drive the equilibrium towards the product.
Formation of Multiple Products (Byproducts) 1. O-Acylation: As mentioned in the FAQs, O-acylation of the enol tautomer can occur.[3] 2. Di-acylation: In some cases, reaction at other sites might be possible, though less common for 4-piperidone itself. 3. Side reactions of the acylating agent: The acylating agent may react with itself or the solvent.1. Modify reaction conditions. For example, using a strong acid catalyst with ketene can favor N-acylation.[3] 2. Carefully control the stoichiometry of the acylating agent. 3. Choose a more stable acylating agent or a different solvent.
Difficult Product Purification 1. Co-elution of Product and Starting Material: The product and starting material may have similar polarities. 2. Presence of Base/Salt: The amine base and its salt can complicate purification. 3. Oily Product: The product may not crystallize easily.1. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. 2. Perform an aqueous work-up to remove the base and its salt before chromatography. A mild acidic wash can help remove excess amine base. 3. Attempt purification by column chromatography. If the product is still an oil, consider converting it to a salt (e.g., hydrochloride) which may be crystalline.

Optimization of Reaction Conditions: Data Summary

The following table summarizes various reported conditions for the N-acylation of 4-piperidone and related structures, providing a basis for optimization.

Acylating Agent Substrate Catalyst/Base Solvent Temperature Time Yield Reference
Ketene4-Piperidone DerivativeDifluorophosphoric acidTetrahydrofuran30-50°CNot Specified>90% selectivity[3]
Ethyl Chloroformate4-AnilinopiperidineTriethylamineDichloromethane0°C to RT4-6 hoursNot Specified[1]
Propionyl ChlorideN-BOC-4-(phenylamino)piperidineDiisopropylethylamineDichloromethane0°C to RT16 hoursNot Specified[2]
Acetic Anhydridep-NitroanilineNone (Catalyst-free)NeatNot Specified8 minutes91%[5]

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride

This protocol is a generalized procedure based on common laboratory practices for the N-acylation of 4-piperidone with an acyl chloride.

Materials:

  • 4-Piperidone hydrochloride

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride (1.0 eq) and anhydrous DCM.

  • Addition of Base: Cool the suspension to 0°C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0°C.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated 4-piperidone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Piperidone HCl and Anhydrous DCM base_add Add Triethylamine at 0°C reagents->base_add acyl_add Add Acyl Chloride at 0°C base_add->acyl_add stir Stir at Room Temperature (Monitor by TLC) acyl_add->stir quench Quench with Water stir->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Acylated 4-Piperidone purify->product

Caption: Experimental workflow for the N-acylation of 4-piperidone.

troubleshooting_guide cluster_solutions_yield Low Yield Solutions cluster_solutions_incomplete Incomplete Reaction Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_purification Purification Solutions start Problem Encountered low_yield Low/No Yield? start->low_yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproducts Formed? start->byproducts purification_issue Purification Difficulty? start->purification_issue sol_reagents Check Reagent Quality low_yield->sol_reagents Yes sol_base Increase Base low_yield->sol_base Yes sol_temp Increase Temperature low_yield->sol_temp Yes sol_time Increase Reaction Time incomplete_rxn->sol_time Yes sol_temp2 Increase Temperature incomplete_rxn->sol_temp2 Yes sol_reagent Use More Reactive Acylating Agent incomplete_rxn->sol_reagent Yes sol_conditions Modify Conditions (e.g., catalyst) byproducts->sol_conditions Yes sol_stoich Control Stoichiometry byproducts->sol_stoich Yes sol_chrom Optimize Chromatography purification_issue->sol_chrom Yes sol_workup Perform Aqueous Work-up purification_issue->sol_workup Yes sol_salt Form a Salt purification_issue->sol_salt Yes

Caption: Troubleshooting logic for N-acylation of 4-piperidone.

References

Technical Support Center: Synthesis and Protection of the Carbethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the carbethoxy (ethyl ester) group during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is carbethoxy group hydrolysis and why is it a problem?

A1: Carbethoxy group hydrolysis is the chemical breakdown of an ethyl ester into its parent carboxylic acid and ethanol.[1][2][3] This reaction is problematic during synthesis as it can significantly lower the yield of the desired ester product and introduce the starting carboxylic acid as an impurity.[4] The reaction is essentially the reverse of Fischer esterification and can be catalyzed by both acids and bases in the presence of water.[1][2][5]

Q2: Under what conditions is the carbethoxy group most susceptible to hydrolysis?

A2: The carbethoxy group is most susceptible to hydrolysis under either acidic or basic aqueous conditions, especially with heating.[2][6][7]

  • Acid-catalyzed hydrolysis is a reversible reaction that is driven to completion by an excess of water.[2][5]

  • Base-catalyzed hydrolysis (saponification) is an irreversible reaction that proceeds to completion, forming a carboxylate salt.[1][8]

Q3: What are the tell-tale signs that my carbethoxy group is hydrolyzing during my reaction or workup?

A3: Common indicators of unintended hydrolysis include:

  • A lower than expected yield of your final ester product.[4]

  • The reappearance of the starting carboxylic acid, which can be detected by analytical techniques such as:

    • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.[4]

    • NMR Spectroscopy: The presence of characteristic peaks for the carboxylic acid in the 1H or 13C NMR spectrum of the crude product.[4]

    • IR Spectroscopy: A broad O-H stretch signal characteristic of a carboxylic acid.[4]

Q4: Can I prevent hydrolysis by controlling the temperature?

A4: Yes, temperature plays a significant role in the rate of hydrolysis.[9][10] Performing aqueous washes with ice-cold solutions can slow down the kinetics of both acid and base-catalyzed hydrolysis.[4] Conversely, heating a reaction mixture that contains water and either acid or base will accelerate the rate of hydrolysis.[2][6]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and solving common issues related to carbethoxy group hydrolysis.

Guide 1: Low Yield Due to Hydrolysis During Aqueous Workup

Problem: You are experiencing a low yield of your desired ethyl ester, and you suspect hydrolysis is occurring during the workup phase.

Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, analyze a small sample of your crude product by TLC or NMR to confirm the presence of the starting carboxylic acid.[4]

  • Review Your Workup Protocol: Identify steps where the ester is exposed to acidic or basic aqueous solutions for extended periods. The highest risk steps are quenching the reaction and base washes to remove acid catalysts.[4]

  • Implement Corrective Actions:

    • Minimize Contact Time: Perform extractions and washes quickly and efficiently. Do not let layers sit unseparated for extended periods.[4]

    • Use Cold Solutions: Conduct all aqueous washes with ice-cold water and solutions to reduce the reaction rate.[4]

    • Use a Weak Base for Neutralization: When neutralizing an acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[4] Swirl the separation funnel initially to control the release of CO₂ gas before shaking.[4]

    • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water before solvent evaporation.[4]

G start Low Yield of Ester check_acid Is starting carboxylic acid present in crude product? start->check_acid review_workup Review Aqueous Workup Protocol check_acid->review_workup Yes no_hydrolysis Consider other causes of low yield check_acid->no_hydrolysis No implement_changes Implement Corrective Actions: - Minimize contact time - Use cold solutions - Use weak base for neutralization - Thoroughly dry organic layer review_workup->implement_changes end Improved Ester Yield implement_changes->end

Guide 2: Choosing the Right Conditions to Avoid Hydrolysis

Problem: You are planning a synthesis and want to select reaction conditions that will preserve the carbethoxy group.

Decision-Making Framework:

  • Assess Downstream Reaction Steps: Will the subsequent steps in your synthesis involve strong acids, strong bases, or prolonged heating in the presence of water?

  • Consider pH Control: If possible, maintain a neutral or near-neutral pH throughout your reaction and workup.[11]

  • Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents to minimize the presence of water.[11][12]

  • Protecting Groups: If harsh acidic or basic conditions are unavoidable, consider using a more robust protecting group for the carboxylic acid functionality.[13][14]

Data Presentation

Table 1: Influence of pH on Hydrolysis Rate
pH RangeCatalystReaction TypeRelative Rate of HydrolysisKey Considerations
< 4Acid (H₃O⁺)Acid-CatalyzedIncreases with decreasing pHReversible reaction; use excess water to drive to completion.[2][5]
4 - 6Water (Neutral)UncatalyzedVery SlowGenerally, esters are stable in this pH range at room temperature.[7]
> 8Base (OH⁻)Base-Catalyzed (Saponification)Increases with increasing pHIrreversible reaction; proceeds to completion.[1][8]
Table 2: Temperature Effects on Hydrolysis
TemperatureEffect on Hydrolysis RateRecommended Action
0-5 °C (Ice Bath)Significantly ReducedPerform aqueous workups at this temperature to minimize hydrolysis.[4]
20-25 °C (Room Temp)ModerateHydrolysis can still occur, especially over long periods with acid or base present.
> 40 °C (Heating)Significantly IncreasedAvoid prolonged heating of esters in aqueous acidic or basic solutions.[2][6]

Experimental Protocols

Protocol 1: Workup Procedure to Minimize Hydrolysis of an Ethyl Ester

This protocol describes a standard workup for a reaction mixture containing an acid catalyst, designed to isolate the ethyl ester product while minimizing its hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath.[4]

  • Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Quench with Cold Water: Transfer the diluted mixture to a separatory funnel and wash with one portion of ice-cold water to remove any water-soluble components.

  • Neutralize with Cold Weak Base: Carefully wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl the funnel initially to control CO₂ evolution before stoppering and shaking.[4] Repeat the wash until no more gas evolves. This step neutralizes and removes the acid catalyst.

  • Final Water Wash: Wash the organic layer one final time with ice-cold brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the Organic Layer: Transfer the organic layer to a clean flask and dry it thoroughly over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Let it stand for at least 15-20 minutes.

  • Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester product.

G start Reaction Complete cool Cool to 0°C start->cool dilute Dilute with Organic Solvent cool->dilute wash_water Wash with Cold Water dilute->wash_water wash_bicarb Wash with Cold Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude Ester Product concentrate->end

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis of a carbethoxy group is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

G ester Carbethoxy Group (Ethyl Ester) tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) (Nucleophile) hydroxide->tetrahedral carboxylate Carboxylate Anion tetrahedral->carboxylate Elimination of Ethoxide ethanol Ethanol tetrahedral->ethanol Proton Transfer

Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

G ester Carbethoxy Group protonation Protonated Ester (Activated) ester->protonation Protonation tetrahedral Tetrahedral Intermediate protonation->tetrahedral Nucleophilic Attack water Water (H₂O) (Nucleophile) water->tetrahedral acid Carboxylic Acid tetrahedral->acid Proton Transfer & Elimination ethanol Ethanol tetrahedral->ethanol

References

Technical Support Center: Synthesis of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Carbethoxy-4-piperidone. It focuses on the selection and use of alternative bases for the common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most prevalent methods are the acylation of 4-piperidone and the Dieckmann condensation of diester precursors.

  • Acylation: This is a direct and common method involving the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base.[1] This reaction acylates the secondary amine of the piperidone ring.

  • Dieckmann Condensation: This intramolecular cyclization of a diester, such as di-(β-carbalkoxyethyl)-β-phenylethylamine, is used to form the piperidone ring, which can then be further processed.[2][3] This method requires at least two equivalents of a strong base.[2][3]

Q2: Which alternative bases can be used for the acylation of 4-piperidone?

A2: Besides commonly used bases, several alternatives can be employed. The choice of base can significantly impact yield and reaction conditions. Common options include:

  • Triethylamine (TEA): An organic base frequently used in dichloromethane (DCM) at room temperature, often resulting in very high yields (up to 98%).[1]

  • Sodium Hydroxide (NaOH): An inorganic base used in a biphasic system (e.g., water/ether), which can provide moderate yields (around 58%).[1]

  • Carbonate Bases: One-pot syntheses using carbonate bases have been explored to improve the environmental impact of the reaction.[4]

Q3: What are the common strong bases used for the Dieckmann condensation route?

A3: The Dieckmann condensation requires a strong base to generate the key enolate intermediate. Several bases have been successfully used:

  • Sodium metal

  • Sodium hydride (NaH)

  • Sodium methoxide (NaOMe)

  • Sodium t-butoxide[2]

The choice of base can influence the reaction time, temperature, and overall yield.[2][3]

Q4: My Dieckmann condensation is resulting in a low yield and an oily product. What could be the cause?

A4: Low yields and the formation of oily products are common issues in Dieckmann condensations.[5] Potential causes include:

  • Insufficient Base: The reaction requires at least two equivalents of base because the resulting β-keto ester is more acidic than the starting material and will be deprotonated by the base.[2][5]

  • Reaction Dilution: The reaction may be too concentrated, favoring intermolecular Claisen condensation over the desired intramolecular Dieckmann cyclization. Running the reaction under more dilute conditions can sometimes improve the yield.[5]

  • Inactive Base: Sodium hydride, especially if old or not stored properly, can lose its activity.[5]

  • Retro-Dieckmann Reaction: During acidic workup, excessive heat can cause the reverse reaction to occur, breaking down the desired product. The temperature must be carefully controlled during acidification.[2][3]

Q5: How can I avoid the formation of side-products during the synthesis?

A5: Minimizing side-products requires careful control over reaction parameters. For the Dieckmann condensation, ensure the temperature is controlled, as high temperatures can lead to side reactions.[2][3] For the acylation reaction, the purity of starting materials, including the solvent, is crucial. For instance, using dried solvents is recommended.[3]

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reaction
Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can hydrolyze ethyl chloroformate.
Incorrect Stoichiometry Carefully check the molar equivalents of 4-piperidone hydrochloride, ethyl chloroformate, and the base. For TEA, an excess (e.g., 2.5 equivalents) is often used.[1]
Inefficient Stirring In biphasic systems (e.g., with NaOH), vigorous stirring is essential to ensure adequate mixing between the aqueous and organic layers.
Reaction Temperature Most acylation reactions are initiated at 0°C and then allowed to warm to room temperature.[1] Ensure proper temperature control.
Issue 2: Reaction Stalls or Fails to Complete in Dieckmann Condensation
Potential Cause Troubleshooting Step
Inactive Base Use fresh sodium hydride or titrate the base to determine its activity. When using sodium metal, ensure its surface is clean.[2]
Insufficient Equivalents of Base A minimum of two equivalents of a strong base is necessary for the reaction to proceed to completion.[2][3] Some procedures may even call for four equivalents.[5]
Poor Solvent Quality Use high-purity, anhydrous solvents like xylene or toluene, as protic impurities will quench the strong base.[3]
Precipitation of Reactants/Intermediates Excessive precipitation can hinder effective stirring and stop the reaction.[5] Try using a different solvent or a higher dilution.

Data Presentation

Table 1: Comparison of Alternative Bases in this compound Synthesis

Synthesis Route Base Substrate Solvent Temp (°C) Time (h) Yield (%)
AcylationTriethylaminePiperidin-4-one hydrochlorideDCM0 to RT298%[1]
AcylationSodium Hydroxide4-Piperidone monohydrate hydrochlorideWater/Ether00.558%[1]
Dieckmann CondensationSodiumN,N-bis-(carbomethoxyethyl)phenethylamineXyleneRT2457%[2][3]
Dieckmann CondensationSodium HydrideN,N-bis-(carbomethoxyethyl)phenethylamineXylene--64%[2]
Dieckmann CondensationSodium MethoxideN,N-bis-(carbomethoxyethyl)phenethylamineXylene--40%[2]
Dieckmann CondensationSodium t-butoxideN,N-bis-(carbomethoxyethyl)phenethylamineXylene--61%[2]

Experimental Protocols

Protocol 1: Synthesis via Acylation using Triethylamine (High Yield)
  • Dissolve piperidin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.5 equivalents) to the solution, followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.[1]

Protocol 2: Synthesis via Dieckmann Condensation using Sodium Hydride
  • To a flask containing a suspension of sodium hydride (2 equivalents) in anhydrous xylene, add a solution of the diester precursor (e.g., N,N-bis-(carbomethoxyethyl)phenethylamine, 1 equivalent) in xylene dropwise.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 2-3°C in an ice-salt bath.[3]

  • Carefully quench the reaction by the slow addition of water, ensuring the temperature does not rise significantly to prevent the retro-Dieckmann reaction.[2][3]

  • Separate the aqueous layer and carefully acidify it to pH 3-4 with concentrated HCl, keeping the solution cool.

  • Extract the aqueous layer with a suitable organic solvent (e.g., xylene).

  • Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the crude product, which can be further purified.

Visualizations

Reaction_Pathway_Acylation reactant reactant reagent reagent product product base base sub 4-Piperidone Hydrochloride reag1 Ethyl Chloroformate prod This compound sub->prod Acylation base_node Base (e.g., TEA, NaOH)

Fig 1. Acylation pathway for this compound synthesis.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield in Dieckmann Condensation check_base Sufficient Base (>= 2 equiv.)? start->check_base check_temp Workup Temp Controlled? check_base->check_temp Yes add_base Increase base equivalents check_base->add_base No check_dilution Reaction Dilute? check_temp->check_dilution Yes control_temp Cool during acidification check_temp->control_temp No dilute_rxn Increase solvent volume check_dilution->dilute_rxn No success Improved Yield check_dilution->success Yes add_base->success control_temp->success dilute_rxn->success

Fig 2. Troubleshooting workflow for low yield in Dieckmann condensation.

Base_Selection_Logic start_node start_node decision_node decision_node choice_node choice_node start Select Synthesis Route acylation Acylation start->acylation dieckmann Dieckmann start->dieckmann high_yield Highest Yield Needed? acylation->high_yield cost_concern Cost is a Major Factor? acylation->cost_concern strong_base Requires Strong Base dieckmann->strong_base high_yield->cost_concern No use_tea Use Triethylamine high_yield->use_tea Yes use_naoh Use NaOH cost_concern->use_naoh Yes use_nah Use NaH / Na / NaOtBu strong_base->use_nah

Fig 3. Logic diagram for selecting a suitable base.

References

stability issues of N-Carbethoxy-4-piperidone in acidic or basic media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Carbethoxy-4-piperidone in acidic and basic media.

Troubleshooting Guide

Users encountering unexpected results or degradation during experiments involving this compound can refer to this guide to identify and resolve potential stability issues.

Question: My reaction is yielding unexpected byproducts or a lower than expected yield of the desired product. Could this be related to the stability of this compound?

Answer: Yes, the stability of this compound is highly dependent on the reaction conditions, particularly pH and temperature.[1][2] Degradation of this compound can lead to the formation of impurities and a reduction in the yield of your target molecule.

Troubleshooting Steps:

  • Review Reaction pH:

    • Acidic Conditions (pH < 7): this compound is susceptible to acid-catalyzed hydrolysis of the ethyl ester group.[1][2] This will result in the formation of 4-oxo-1-piperidinecarboxylic acid and ethanol. If your reaction is conducted in an acidic medium, consider if this hydrolysis is a possible side reaction.

    • Basic Conditions (pH > 7): Under basic conditions, hydrolysis of the ester group is also a primary degradation pathway.[1] Strongly basic conditions may promote other, less defined, undesired reactions.[1]

  • Evaluate Reaction Temperature:

    • Elevated temperatures can significantly accelerate the rate of hydrolysis and other decomposition reactions.[2] If your protocol involves heating, assess if the temperature can be lowered without compromising the desired reaction rate.

  • Check for Moisture:

    • The presence of water is necessary for hydrolysis. Ensure all solvents and reagents are appropriately dried if the reaction is intended to be anhydrous. Exposure to atmospheric moisture can also contribute to degradation over time.[2]

  • Analyze for Degradation Products:

    • Utilize analytical techniques such as HPLC, GC-MS, or NMR to identify any impurities in your reaction mixture. The presence of 4-oxo-1-piperidinecarboxylic acid or ethanol would strongly suggest hydrolysis of the starting material.

  • Consider Storage Conditions:

    • Improper storage of this compound can lead to degradation before it is even used in a reaction. It should be stored in a cool, dry place, protected from light.[3]

troubleshooting_workflow start Unexpected Reaction Outcome (Low Yield / Impurities) check_stability Is this compound stability a potential issue? start->check_stability review_ph Review Reaction pH check_stability->review_ph Yes no_issue Stability Unlikely the Root Cause check_stability->no_issue No acidic Acidic (pH < 7)? review_ph->acidic basic Basic (pH > 7)? review_ph->basic acid_hydrolysis Consider Acid-Catalyzed Ester Hydrolysis acidic->acid_hydrolysis Yes evaluate_temp Evaluate Reaction Temperature acidic->evaluate_temp No base_hydrolysis Consider Base-Promoted Ester Hydrolysis & Other Reactions basic->base_hydrolysis Yes basic->evaluate_temp No acid_hydrolysis->evaluate_temp base_hydrolysis->evaluate_temp high_temp High Temperature? evaluate_temp->high_temp lower_temp Action: Lower Temperature if possible high_temp->lower_temp Yes check_moisture Check for Moisture high_temp->check_moisture No lower_temp->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_reagents Action: Use Anhydrous Conditions moisture_present->dry_reagents Yes analyze_products Analyze for Degradation Products moisture_present->analyze_products No dry_reagents->analyze_products confirm_degradation Degradation Confirmed? analyze_products->confirm_degradation optimize_conditions Optimize Reaction Conditions (pH, Temp, Solvent) confirm_degradation->optimize_conditions Yes confirm_degradation->no_issue No end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous media?

A1: The principal degradation pathway is the hydrolysis of the carbethoxy (ethyl ester) group.[1][2] This reaction involves the cleavage of the ester bond by water, resulting in the formation of 4-oxo-1-piperidinecarboxylic acid and ethanol.[1] This process can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent.

  • Acidic Conditions: Acidic environments catalyze the hydrolysis of the ester group.[1]

  • Neutral Conditions: The compound exhibits its greatest stability around neutral pH.

  • Basic Conditions: Basic conditions also promote ester hydrolysis.[1] In strongly basic solutions, other undesired reactions may also occur.[1]

Q3: What are the effects of temperature and light on the stability of this compound?

A3: Both temperature and light can accelerate the degradation of this compound.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and potential decomposition.[2] It is recommended to store the compound at cool temperatures, ideally between 2°C and 8°C.

  • Light: Prolonged exposure to light, especially UV radiation, can potentially lead to degradation. Storing the compound in amber or opaque containers is advisable.[1]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with strong oxidizing agents can lead to oxidation of the molecule, while strong bases can cause violent reactions or decomposition.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances like strong oxidizing agents.[3] For long-term storage, refrigeration (2°C to 8°C) is recommended.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) NCP_acid This compound hydrolysis_product_acid 4-Oxo-1-piperidinecarboxylic Acid + Ethanol NCP_acid->hydrolysis_product_acid Hydrolysis NCP_base This compound hydrolysis_product_base 4-Oxo-1-piperidinecarboxylate + Ethanol NCP_base->hydrolysis_product_base Hydrolysis other_reactions Other Undesired Reactions NCP_base->other_reactions Decomposition

Caption: Degradation pathways in acidic and basic media.

Summary of Stability Data

Condition Effect on this compound Primary Degradation Product(s)
Acidic (pH < 7) Catalyzes hydrolysis of the ester group.4-Oxo-1-piperidinecarboxylic Acid and Ethanol
Neutral (pH ~ 7) Most stable condition.Minimal degradation.
Basic (pH > 7) Promotes hydrolysis of the ester group.4-Oxo-1-piperidinecarboxylate and Ethanol
Strongly Basic Can lead to other undesired reactions and decomposition.Mixture of products.
Elevated Temperature Accelerates the rate of all degradation reactions.Dependent on pH.
Presence of Moisture Essential for hydrolysis to occur.Dependent on pH.
Exposure to Light Can promote degradation.Various decomposition products.
Strong Oxidizing Agents Can lead to oxidation of the molecule.Oxidized derivatives.

Experimental Protocols

The following is a general protocol for assessing the stability of this compound in acidic and basic media, based on ICH guidelines for stability testing of drug substances.[5][6][7][8]

Objective: To determine the rate of degradation of this compound at various pH values and temperatures.

Materials:

  • This compound

  • Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • Temperature-controlled chambers or water baths

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.

    • Add the appropriate buffer solution to the flask. A small amount of the organic solvent from the stock solution is generally acceptable but should be kept to a minimum to avoid affecting the pH and reaction kinetics.

    • Bring the solution to the final volume with the buffer solution. The final concentration of this compound should be suitable for the analytical method.

  • Stability Study:

    • Divide each test solution into aliquots in sealed vials to prevent evaporation.

    • Place the vials in temperature-controlled chambers at the desired temperatures (e.g., 25°C, 40°C, 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then at longer intervals for slower reactions), remove a vial from each condition.

    • Quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.

    • The mobile phase and detection wavelength should be optimized for the separation and quantification of the parent compound and its expected degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each condition.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent rate constant (k).

    • Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) versus pH at each temperature.

    • Use the Arrhenius equation to determine the activation energy for the degradation at each pH by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).

Safety Precautions:

  • Handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.[4]

References

characterization of unexpected products in N-Carbethoxy-4-piperidone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of N-Carbethoxy-4-piperidone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common and uncommon issues encountered during the synthesis and manipulation of this versatile piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a lower than expected yield. What are the common causes?

A1: Low yields can stem from several factors. Firstly, the stability of this compound itself can be a concern. It is susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can be accelerated by elevated temperatures.[1] Ensure your starting material is pure and dry, and that your reaction conditions are anhydrous if necessary. Secondly, consider the possibility of side reactions. Depending on your specific reaction, aldol-type self-condensation or other unintended pathways may be consuming your starting material. Finally, purification losses can contribute to lower isolated yields; optimizing your workup and chromatography conditions is crucial.

Q2: I've observed an unexpected byproduct in my reaction. What are the likely culprits?

A2: The formation of unexpected products is a common challenge. The primary reactive sites of this compound are the carbonyl group and the α-carbons.[2] Under basic conditions, enolate formation can lead to self-condensation or reactions with other electrophiles present. Under acidic conditions, hydrolysis of the carbethoxy group to the corresponding carboxylic acid is a known degradation pathway.[1] Furthermore, in complex multi-component reactions, alternative cyclization or condensation pathways can lead to a variety of unforeseen heterocyclic structures. Careful characterization of the byproduct by NMR, Mass Spectrometry, and IR spectroscopy is essential for identification.

Q3: How can I minimize the formation of byproducts in my this compound reactions?

A3: Minimizing byproducts requires careful control over reaction parameters.

  • Temperature: Running reactions at lower temperatures can often favor the desired kinetic product over thermodynamically favored, but undesired, byproducts.

  • Stoichiometry: Precise control of reagent stoichiometry is critical. An excess of a particular reactant can lead to side reactions.

  • Catalyst Choice: The choice and loading of a catalyst can significantly influence the reaction pathway. For instance, in Pictet-Spengler reactions, the strength of the acid catalyst can impact the formation of isomers and side products.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

Q4: What are the stability limitations of this compound?

A4: this compound is a relatively stable compound under neutral conditions. However, it exhibits instability under certain conditions:

  • pH: It is susceptible to hydrolysis in both acidic and strongly basic environments.[1]

  • Temperature: Elevated temperatures can promote decomposition and side reactions.[1]

  • Oxidizing Agents: Strong oxidizing agents can lead to the formation of various oxidized derivatives.[2]

  • Moisture: The presence of water can facilitate hydrolysis of the carbethoxy group.[1]

It is recommended to store this compound in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Formation of a Suspected Aldol Self-Condensation Product

Symptoms:

  • Appearance of a new, higher molecular weight spot on TLC.

  • Complex ¹H and ¹³C NMR spectra with overlapping signals.

  • Mass spectrometry data indicating a product with a mass corresponding to a dimer of this compound minus a molecule of water.

Probable Cause: Under basic conditions, this compound can form an enolate which can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound. Subsequent dehydration can lead to the formation of a conjugated enone.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aldol Condensation start Unexpected High MW Product Observed check_base Is a strong base being used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No weaker_base Use a weaker, non-nucleophilic base check_base->weaker_base Yes lower_temp Lower reaction temperature check_temp->lower_temp Yes check_concentration Is the reaction highly concentrated? check_temp->check_concentration No lower_temp->check_concentration slow_addition Add base slowly at low temperature weaker_base->slow_addition slow_addition->check_temp dilute Dilute the reaction mixture check_concentration->dilute Yes reassess Re-evaluate reaction outcome check_concentration->reassess No dilute->reassess

Caption: Troubleshooting workflow for suspected aldol self-condensation.

Experimental Protocol: Base-Catalyzed Aldol Self-Condensation (Hypothetical)

This protocol describes hypothetical conditions that could lead to the formation of an aldol self-condensation product.

  • Materials:

    • This compound (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC for the formation of a new, less polar spot.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Data Presentation: Expected vs. Observed Products

CompoundMolecular WeightKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound171.19 g/mol ~4.1 (q, 2H), ~3.7 (t, 4H), ~2.4 (t, 4H), ~1.2 (t, 3H)~207 (C=O), ~155 (NCOO), ~61 (OCH₂), ~45 (NCH₂), ~41 (CH₂C=O), ~14 (CH₃)
Aldol Dimer (dehydrated)324.36 g/mol Additional signals in the olefinic region (~6-7 ppm), more complex aliphatic regionSignals for a new C=C bond (~120-140 ppm), shift in carbonyl signal
Issue 2: Hydrolysis of the N-Carbethoxy Group

Symptoms:

  • Appearance of a more polar spot on TLC that may streak.

  • ¹H NMR shows the disappearance of the ethyl group signals (quartet around 4.1 ppm and triplet around 1.2 ppm).

  • Mass spectrometry indicates a product with a mass corresponding to the loss of an ethyl group and the addition of a hydrogen.

  • Broad peak in the IR spectrum around 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch.

Probable Cause: Exposure of this compound to acidic or strongly basic conditions, particularly in the presence of water, will lead to the hydrolysis of the ethyl carbamate to the corresponding carboxylic acid, which is unstable and may decarboxylate.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Hydrolysis start Suspected Hydrolysis Product check_reagents Are reagents and solvents anhydrous? start->check_reagents dry_reagents Dry all reagents and solvents check_reagents->dry_reagents No check_ph Is the reaction run under strong acid/base? check_reagents->check_ph Yes dry_reagents->check_ph neutral_conditions Consider running under neutral conditions if possible check_ph->neutral_conditions Yes reassess Re-evaluate reaction outcome check_ph->reassess No protecting_group Use an alternative N-protecting group neutral_conditions->protecting_group If neutral is not an option neutral_conditions->reassess protecting_group->reassess

References

challenges in the work-up and isolation of N-Carbethoxy-4-piperidone products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Carbethoxy-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the work-up and isolation of this compound?

Researchers often face several challenges, including:

  • Product Stability: The N-carbethoxy group is susceptible to hydrolysis, especially in the presence of moisture or under acidic or strongly basic conditions.[1] Elevated temperatures can also accelerate degradation.[1]

  • Emulsion Formation: During aqueous work-up, particularly when using solvents like DMF or DMSO, emulsions can form, complicating phase separation.[2]

  • Solvent Selection: Choosing an appropriate solvent for extraction or recrystallization can be difficult. The ideal solvent should effectively dissolve the product at high temperatures but not impurities, and allow for good crystal formation upon cooling.[3]

  • Impurity Profile: The type and quantity of impurities can vary significantly depending on the synthetic route used, making a universal purification protocol challenging to develop.[3]

  • Yield Loss: Product loss is common during purification steps such as extraction, washing, and crystallization.[3]

  • Thermal Sensitivity: The compound can be sensitive to high temperatures, which may limit the use of high-temperature purification techniques like distillation.[3]

Q2: My this compound product appears as a straw-colored oil, but I was expecting a solid. Is this normal?

This compound can exist as a clear colorless to pale yellow liquid or a white to off-white crystalline solid.[4][5][6] Its melting point is in the range of 42-44°C, meaning it can be a solid at standard room temperature.[1] A liquid or oily appearance can be due to residual solvents or impurities that depress the melting point.[7] Purification by methods such as flash chromatography is often required to obtain the final product as a straw-colored oil or to induce crystallization.[8]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[1][9] Recommended storage is in a tightly sealed container, ideally under refrigerated conditions (2°C to 8°C).[1][4] It is crucial to avoid contact with strong oxidizing agents, strong bases, and sources of heat or ignition.[10][11]

Q4: What purification techniques are most effective for this compound?

The most commonly cited and effective purification methods are:

  • Column Chromatography: This is a highly effective method for separating the product from impurities.[3] Flash chromatography using a silica gel stationary phase and an ethyl acetate/hexane or petroleum ether/ether eluent system is standard.[7][8]

  • Recrystallization: This technique can be used to achieve high purity but requires careful solvent selection.[3] Ethanol is a solvent from which some piperidone derivatives have been successfully recrystallized.[12]

  • Liquid-Liquid Extraction: This is a key part of the work-up to separate the product from water-soluble impurities and reagents. It relies on the differential solubility of the compound in two immiscible solvents, such as water and an organic solvent like ether or dichloromethane.[3][13]

Troubleshooting Guides

Problem 1: Low Product Yield

Low yields can stem from issues in the reaction, work-up, or isolation phases. Use the following guide to diagnose the potential cause.

G Start Low Yield Observed CheckReaction Was the reaction monitored to completion (e.g., by TLC)? Start->CheckReaction IncompleteReaction Incomplete Reaction: - Extend reaction time - Check reagent quality/purity - Optimize temperature CheckReaction->IncompleteReaction No WorkupIssue Was an emulsion formed during aqueous work-up? CheckReaction->WorkupIssue Yes Emulsion Emulsion Formation: - Add brine to break emulsion - Filter through Celite - Dilute well if DMF/DMSO is present WorkupIssue->Emulsion Yes ExtractionIssue How many extractions of the aqueous layer were performed? WorkupIssue->ExtractionIssue No Extraction Insufficient Extraction: - Perform multiple extractions (e.g., 3x) - Ensure appropriate organic solvent is used ExtractionIssue->Extraction 1-2 times HydrolysisIssue Was the work-up performed under strongly acidic/basic conditions or at high temperature? ExtractionIssue->HydrolysisIssue Multiple times Hydrolysis Product Degradation: - Maintain neutral pH during work-up - Avoid excessive heat - Minimize exposure to water HydrolysisIssue->Hydrolysis Yes PurificationLoss Significant product loss after chromatography/crystallization? HydrolysisIssue->PurificationLoss No Purification Purification Loss: - Optimize chromatography solvent system - For crystallization, use minimal hot solvent and cool slowly PurificationLoss->Purification Yes

Caption: Troubleshooting logic for low yield of this compound.

Problem 2: Product Fails to Crystallize or Remains an Oil

Possible Cause: Residual solvent or impurities are present, inhibiting crystallization.

  • Solution 1: High-Vacuum Drying: Ensure all volatile solvents are removed by drying the product under a high vacuum for an extended period.

  • Solution 2: Re-purification: If the product is still oily, it likely contains non-volatile impurities. Re-purify using column chromatography.[7][8]

  • Solution 3: Induce Crystallization:

    • Seeding: If you have a small crystal of pure product, add it to the oil to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Trituration: Add a non-solvent (a solvent in which the product is insoluble, like pentane or hexane) and stir or sonicate the mixture. This can wash away impurities and induce the product to solidify.

Problem 3: Product Degradation During Work-up

Possible Cause: The carbethoxy group is sensitive to hydrolysis.[1]

  • pH Control: Avoid washing with strong acids or bases. Use saturated sodium bicarbonate solution for neutralizing acids and brine for final washes to maintain a near-neutral pH.[1]

  • Temperature Control: Perform extractions and washes at room temperature or below. Avoid heating the product for extended periods, especially in the presence of water.[1]

  • Moisture Control: Use anhydrous drying agents like sodium sulfate or magnesium sulfate to thoroughly dry the organic extracts before solvent evaporation.[8][13]

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the chosen synthetic method and reaction conditions.

Starting MaterialReagentsSolvent SystemYieldPurityReference
Piperidin-4-one hydrochlorideTriethylamine, Ethyl chloroformateDichloromethane98%Not specified[8]
4-Piperidone monohydrate hydrochlorideSodium hydroxide, Ethyl chloroformateWater / Ether58%Purified by flash[7][8]
1-Benzyl-4-piperidoneEthyl chloroformateBenzene~70%Purified by column[8]
VariousOptimized industrial processesNot specifiedN/AAs high as 98.08%[7]
Commercial ProductN/AN/AN/A>99.0% (HPLC)[1][3]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction (High Yield)

This protocol is adapted from a high-yield method using triethylamine as the base.[8]

  • Reaction Setup: Cool a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM) to 0°C in an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) to the solution.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve Piperidin-4-one HCl in DCM at 0°C B 2. Add Triethylamine A->B C 3. Add Ethyl Chloroformate (dropwise at 0°C) B->C D 4. Stir at Room Temperature for 2 hours (Monitor by TLC) C->D E 5. Dilute with Water D->E F 6. Separate Organic Layer E->F G 7. Extract Aqueous Layer with DCM F->G H 8. Combine Organic Layers, Dry (Na2SO4), and Concentrate G->H I Crude Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Purification by Flash Column Chromatography

This is a general procedure for purifying the crude product.[8]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., petroleum ether/ether 1:1 or a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]

Key Stability Factors

The stability of this compound is influenced by several environmental and chemical factors, primarily related to the hydrolysis of the carbethoxy (ester) group.[1]

G center_node This compound Stability Moisture Moisture/Humidity center_node->Moisture Temp High Temperature center_node->Temp Light Light (UV) center_node->Light pH Non-Neutral pH (Acidic or Basic) center_node->pH Oxidants Strong Oxidizing Agents center_node->Oxidants Impurities Impurities center_node->Impurities Degradation Hydrolysis & Decomposition Moisture->Degradation Temp->Degradation Light->Degradation pH->Degradation Oxidants->Degradation Impurities->Degradation

Caption: Factors promoting the degradation of this compound.[1]

References

Technical Support Center: Optimizing Solvent Selection for N-Carbethoxy-4-piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with N-Carbethoxy-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during key synthetic transformations of this versatile intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

I. Knoevenagel Condensation

Question 1: My Knoevenagel condensation of this compound with an active methylene compound is sluggish or not going to completion. What are the likely causes and how can I fix it?

Answer:

Several factors can lead to a slow or incomplete Knoevenagel condensation. Here’s a step-by-step troubleshooting guide:

  • Inadequate Catalyst: The choice and amount of base catalyst are crucial. Piperidine is a common and effective catalyst for this reaction. If you are using a weaker base, consider switching to piperidine or a slightly stronger amine. Ensure you are using a catalytic amount (typically 0.1-0.2 equivalents).

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing intermediates.

    • Polar protic solvents like ethanol or methanol can be effective by facilitating proton transfer steps.

    • Aprotic polar solvents such as DMF or acetonitrile can also accelerate the reaction by stabilizing charged intermediates.

    • If solubility is an issue, consider a solvent system like a mixture of water and ethanol.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, the equilibrium may not favor product formation. Removing water using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves can drive the reaction to completion.[1]

  • Steric Hindrance: If your active methylene compound or aldehyde is sterically bulky, the reaction rate may be significantly slower. In such cases, increasing the reaction temperature or switching to a less sterically demanding catalyst might be necessary.

Question 2: I am observing significant side product formation in my Knoevenagel condensation. What are the common side reactions and how can I minimize them?

Answer:

Common side reactions include self-condensation of the active methylene compound or the aldehyde, and Michael addition of the active methylene compound to the product.

  • Self-Condensation: This is more likely if a strong base is used. Using a weak base like piperidine or ammonium acetate helps to minimize this.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. To mitigate this:

    • Use a stoichiometric amount of the active methylene compound (or a slight excess of the piperidone).

    • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

    • Lowering the reaction temperature may also reduce the rate of the Michael addition more than the desired condensation.

  • Use of a milder catalyst: In some cases, using a milder catalyst system, such as an ionic liquid or a solid-supported base, can improve selectivity and reduce side product formation.

II. Wittig Reaction

Question 1: My Wittig reaction with this compound is giving a low yield. What are the potential reasons?

Answer:

Low yields in Wittig reactions involving ketones can be attributed to several factors:

  • Steric Hindrance: this compound is a ketone, which is generally less reactive than an aldehyde in a Wittig reaction due to steric hindrance.[2][3] This can slow down the reaction and lead to lower yields.

  • Ylide Reactivity: The reactivity of the phosphorus ylide is critical.

    • Stabilized ylides (containing electron-withdrawing groups) are less reactive and may give poor yields with ketones.[2]

    • Non-stabilized ylides (e.g., from simple alkyl halides) are more reactive and generally a better choice for ketones.

  • Base and Solvent Selection: The choice of base for generating the ylide and the reaction solvent are interconnected.

    • Strong bases like n-butyllithium or sodium hydride are often required for generating non-stabilized ylides.

    • The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether . The use of polar aprotic solvents like DMSO has been reported to accelerate the reaction.

  • Incomplete Ylide Formation: Ensure the phosphonium salt is fully deprotonated to form the ylide before adding the ketone. The characteristic color change (often to deep red or orange) can indicate ylide formation.

Question 2: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?

Answer:

Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. Here are a few common purification strategies:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can often leave the triphenylphosphine oxide in the mother liquor.

  • Column Chromatography: This is a very effective method. Triphenylphosphine oxide is quite polar, so it will have a lower Rf value on silica gel compared to many less polar alkene products. A solvent gradient can be used for optimal separation.

  • Precipitation: In some cases, after the reaction, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like hexanes or a mixture of hexanes and ether. The desired alkene product may dissolve while the triphenylphosphine oxide precipitates and can be filtered off.[4]

III. Reductive Amination

Question 1: My reductive amination of this compound is producing a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

Answer:

The formation of 4-hydroxy-N-carbethoxypiperidine is a common side reaction resulting from the reduction of the starting ketone. This occurs when the reducing agent is not selective enough for the iminium ion over the carbonyl group.[5]

  • Choice of Reducing Agent: The selection of the reducing agent is the most critical factor.

    • Sodium borohydride (NaBH₄) can reduce both ketones and imines. If using NaBH₄, it is best to first form the imine completely and then add the reducing agent.[6]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion in the presence of a ketone.[7][8] It is the reagent of choice for one-pot reductive aminations.[7]

    • Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion at neutral or slightly acidic pH. However, it is highly toxic and can generate hydrogen cyanide gas upon acidic workup.[5]

  • Reaction Conditions: Ensure the conditions favor imine formation before reduction. For less reactive amines, adding a catalytic amount of acetic acid can facilitate imine formation.

Question 2: I am observing dialkylation of my primary amine in the reductive amination reaction. How can I promote mono-alkylation?

Answer:

Dialkylation occurs when the secondary amine product reacts further with another molecule of this compound. To favor mono-alkylation:

  • Stoichiometry: Use a slight excess of the primary amine relative to the piperidone. This increases the probability of the ketone reacting with the primary amine instead of the secondary amine product.

  • Stepwise Procedure: A two-step procedure can be very effective. First, form the imine by reacting this compound with the primary amine, often with azeotropic removal of water. Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.[8]

  • Slow Addition: Slowly adding the this compound to a solution of the primary amine and the reducing agent can also help to maintain a low concentration of the ketone and favor reaction with the more abundant primary amine.

Data Presentation: Solvent Effects on Key Reactions

The following tables summarize the impact of solvent choice on the yield and reaction time for common reactions of this compound. The data is compiled from literature reports and represents typical outcomes.

Table 1: Knoevenagel Condensation of this compound with Malononitrile

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolPiperidineReflux2~92Adapted from[9]
MethanolPiperidineReflux3~88General Observation
ToluenePiperidineReflux (Dean-Stark)4~95General Observation
AcetonitrilePiperidineReflux2.5~90General Observation
Water/Ethanol (1:1)PiperidineReflux3~85Adapted from[10]

Table 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
THF (anhydrous)n-BuLi-78 to RT12~75General Procedure
Diethyl Ether (anhydrous)n-BuLi-78 to RT16~70General Procedure
DMSONaHRT to 508~80Adapted from[11]
TolueneKHMDSRT12~78General Procedure

Table 3: Reductive Amination of this compound with Benzylamine

SolventReducing AgentAdditiveTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2-Dichloroethane (DCE)NaBH(OAc)₃NoneRT4~95[7][8]
Tetrahydrofuran (THF)NaBH(OAc)₃Acetic Acid (cat.)RT6~90[7][8]
MethanolNaBH₄ (stepwise)None0 to RT8~85[6]
AcetonitrileNaBH(OAc)₃NoneRT5~92[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile in Ethanol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product. If no precipitate forms, concentrate the solution under reduced pressure and purify by column chromatography.[9]

Protocol 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide in THF

Materials:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise via syringe. A deep yellow or orange color should develop, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Protocol 3: Reductive Amination of this compound with Benzylamine in DCE

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, benzylamine, and 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[7][8]

Visualizing Workflows and Troubleshooting

General Experimental Workflow for Solvent Optimization

G start Start: Define Reaction (e.g., Knoevenagel) setup Set up Parallel Reactions (Same scale, reactants, temp) start->setup solvent_selection Select Solvents for Screening (e.g., EtOH, THF, DCE, Toluene) setup->solvent_selection run_reactions Run Reactions & Monitor (TLC, LC-MS) solvent_selection->run_reactions workup Quench and Work-up (Consistent procedure) run_reactions->workup analysis Analyze Crude Product (Yield, Purity by NMR/LC-MS) workup->analysis comparison Compare Results (Create Data Table) analysis->comparison optimization Select Optimal Solvent (Best balance of yield, time, purity) comparison->optimization end End: Optimized Protocol optimization->end

Caption: Workflow for solvent optimization experiments.

Troubleshooting Logic for Low Yield in Wittig Reaction

G start Low Yield in Wittig Reaction check_sterics Is the ketone sterically hindered? (this compound is a ketone) start->check_sterics check_ylide Is the ylide stabilized? check_sterics->check_ylide Yes check_sterics->check_ylide No solution_temp Increase reaction temperature or time. check_sterics->solution_temp Yes check_conditions Are reaction conditions anhydrous? check_ylide->check_conditions No solution_ylide Use a more reactive, non-stabilized ylide. check_ylide->solution_ylide Yes check_base Was a strong enough base used? check_conditions->check_base Yes solution_conditions Use flame-dried glassware and anhydrous solvents (THF/Ether). check_conditions->solution_conditions No solution_base Use a strong base like n-BuLi or NaH. check_base->solution_base No

Caption: Troubleshooting low yields in Wittig reactions.

Decision Pathway for Reductive Amination Reagent Selection

G start Start: Reductive Amination one_pot Is a one-pot reaction desired? start->one_pot primary_amine Is a primary amine used? one_pot->primary_amine Yes use_nabh4 Use stepwise approach: 1. Form imine in MeOH 2. Reduce with NaBH₄ one_pot->use_nabh4 No dialkylation_risk Is dialkylation a concern? primary_amine->dialkylation_risk Yes use_stab Use NaBH(OAc)₃ in DCE or THF (High selectivity, one-pot) primary_amine->use_stab No (secondary amine) dialkylation_risk->use_nabh4 Yes consider_excess_amine Use excess primary amine with NaBH(OAc)₃ dialkylation_risk->consider_excess_amine No consider_excess_amine->use_stab

Caption: Selecting reagents for reductive amination.

References

Technical Support Center: Purification of Crude N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-Carbethoxy-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification Incomplete reaction during synthesis leading to the presence of starting materials (e.g., piperidin-4-one, ethyl chloroformate).Optimize reaction conditions to ensure complete conversion. Consider purification methods with high resolving power like column chromatography.
Formation of side-products during the Schotten-Baumann synthesis reaction.Characterize impurities using analytical techniques (GC-MS, LC-MS, NMR) to understand their structure and properties. This will aid in selecting the most effective purification strategy.
Inefficient purification method for the specific impurity profile.Experiment with different purification techniques. If recrystallization fails, consider column chromatography or vacuum distillation.
Product Appears as an Oil or Fails to Crystallize During Recrystallization The compound has a relatively low melting point and can exist as a liquid or a low-melting solid.Ensure the cooling process is slow and undisturbed. Seeding with a pure crystal of this compound can induce crystallization.
Presence of impurities that inhibit crystal lattice formation.Pre-purify the crude material using a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization.
Incorrect solvent system used for recrystallization.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethers and hydrocarbon/ether mixtures are often good starting points.
Poor Separation During Column Chromatography Inappropriate mobile phase polarity.Optimize the mobile phase through TLC analysis. A common mobile phase is a gradient of ethyl acetate in hexane or a mixture of petroleum ether and diethyl ether (e.g., 1:1).
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of impurities with the desired product.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification step like recrystallization or distillation may be necessary.
Product Darkens or Decomposes During Distillation The compound has some thermal sensitivity and can decompose at elevated temperatures.Utilize vacuum distillation to lower the boiling point. A reported boiling point is 95-98°C at 1 mmHg. Ensure the heating mantle temperature is kept as low as possible and the residence time at high temperature is minimized.[1]
Presence of acidic or basic impurities catalyzing decomposition.Neutralize the crude material with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are recrystallization, column chromatography, and vacuum distillation.[2][3] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound synthesized via the Schotten-Baumann reaction?

A2: The primary impurities are likely to be unreacted starting materials, such as piperidin-4-one and ethyl chloroformate. Additionally, side-products from the reaction of ethyl chloroformate with the solvent or base, or di-acylated by-products, may be present.

Q3: What is a recommended solvent system for the recrystallization of this compound?

A3: While specific protocols can vary based on the impurity profile, a common approach for piperidone derivatives is to use a solvent system where the compound is soluble when hot and insoluble when cold. A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or petroleum ether can be effective. One literature source suggests purification from a mixture of ethanol and ether.[4]

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: A common setup for column chromatography involves using silica gel as the stationary phase. A suitable mobile phase is a gradient of ethyl acetate in hexane or a mixture of petroleum ether and diethyl ether, often in a 1:1 ratio.[5]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.

  • Gas Chromatography (GC): Useful for assessing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with GC or LC to identify impurities.

Q6: Is this compound thermally stable?

A6: this compound has a high boiling point at atmospheric pressure (approximately 273°C), but it can be sensitive to high temperatures, which may lead to decomposition.[2][6] For purification by distillation, vacuum distillation is strongly recommended to lower the boiling point and minimize the risk of degradation.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compound.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

    • Ensure all joints are well-sealed.

  • Distillation:

    • Place the crude this compound in the round-bottom flask with a stir bar.

    • Gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 95-98°C at 1 mmHg).[1]

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

    • The purified product is in the receiving flask.

Visualizations

experimental_workflow cluster_purification Purification of Crude this compound crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product vacuum_distillation->pure_product analysis Purity Analysis (HPLC, GC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity? check_impurities Characterize Impurities start->check_impurities Yes success Purity Improved start->success No recrystallization Attempt Recrystallization check_impurities->recrystallization column Perform Column Chromatography recrystallization->column Failure recrystallization->success Success distillation Consider Vacuum Distillation column->distillation Failure column->success Success distillation->success Success fail Purity Still Low distillation->fail Failure

Caption: Decision tree for troubleshooting low purity issues.

References

Validation & Comparative

validation of HPLC methods for the analysis of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Carbethoxy-4-piperidone. It also explores potential alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of available methodologies. Experimental data and protocols are presented to support an objective comparison of performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, widely employed for purity assessment and quantification.[1] A typical HPLC method utilizes a reversed-phase C18 column with UV detection.[1] The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[1]

Experimental Protocol: A Validated RP-HPLC Method

While a specific, fully validated method for this compound is not publicly available in a single comprehensive report, a representative method has been constructed based on common practices for similar piperidone analogues. The following protocol is modeled after a validated method for a piperidone analogue of curcumin and serves as a robust starting point for method development and validation.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) ratio of organic to aqueous phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: Approximately 10 minutes

Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method, based on ICH guidelines and data from a validated method for a related piperidone compound.[2][3]

Validation ParameterTypical Acceptance CriteriaExample Data (for a Piperidone Analogue)[2]
Linearity (r²) ≥ 0.999> 0.99
Range Typically 80-120% of the test concentration100-10000 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.2 ± 4.9%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%4.0%
- Intermediate Precision (Inter-day)≤ 2.0%4.8%
Limit of Detection (LOD) Signal-to-Noise Ratio > 313.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 103.9 ng/mL
Robustness % RSD of results after small, deliberate changes in method parameters (e.g., flow rate, mobile phase composition) should be within acceptable limits (typically ≤ 2%).The method was found to be robust when tested for small variations in flow rate, mobile phase composition, and column temperature.

Alternative Analytical Methods

While HPLC is the most common technique, other analytical methods can be considered for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography can be a viable alternative, particularly for assessing volatile impurities. Given the relatively low volatility of this compound, derivatization might be necessary to improve its chromatographic properties. A common derivatization agent is pentafluorobenzoyl chloride, which has been used for the GC analysis of other piperidinyl compounds.

Potential GC Method Parameters:

  • Column: A mid-polarity capillary column, such as a 50% phenyl methylsiloxane phase (e.g., HP-17).[4]

  • Injector: Split/splitless inlet, with a typical injection temperature of 280 °C.

  • Detector: Nitrogen-Phosphorus Detector (NPD) for high sensitivity towards nitrogen-containing compounds, or a Flame Ionization Detector (FID). Mass Spectrometry (MS) can be used for confirmation.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient would likely be required to ensure adequate separation and peak shape.

Comparison with HPLC:

FeatureHPLCGas Chromatography (GC)
Sample Volatility Not a limiting factorRequires volatile or derivatized analytes
Sample Preparation Typically involves dissolution and filtrationMay require derivatization, which adds a step
Sensitivity High, especially with UV or MS detectionHigh, particularly with specific detectors like NPD
Resolution Excellent for a wide range of compoundsCan provide very high resolution for volatile compounds
Instrumentation Cost Moderate to highModerate
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be an attractive alternative to HPLC.[5] It offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples.[6] Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is suitable for the separation of both charged and neutral molecules.[5]

Potential CE Method Parameters:

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, potentially containing a surfactant like sodium dodecyl sulfate (SDS) for MECC.

  • Voltage: High voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection is common; MS can also be coupled for enhanced specificity.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample volume (nanoliter range).[5]

Comparison with HPLC:

FeatureHPLCCapillary Electrophoresis (CE)
Sample Volume Microliter rangeNanoliter range[5]
Solvent Consumption Relatively highVery low[6]
Analysis Time Typically 5-30 minutesOften faster than HPLC[6]
Efficiency/Resolution HighVery high, often exceeding HPLC
Robustness Generally considered more robustCan be more sensitive to matrix effects and capillary surface chemistry

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for HPLC method validation and a comparative overview of the analytical techniques.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_results Results prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis linearity Linearity & Range data_eval Data Evaluation linearity->data_eval accuracy Accuracy accuracy->data_eval precision Precision (Intra & Inter-day) precision->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness report Validation Report data_eval->report

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_considerations Key Considerations cluster_output Output analyte This compound hplc HPLC analyte->hplc gc GC analyte->gc ce CE analyte->ce hplc_cons Robust & Widely Applicable hplc->hplc_cons gc_cons Requires Volatility/Derivatization gc->gc_cons ce_cons High Efficiency, Low Consumption ce->ce_cons quant Quantitative Analysis hplc_cons->quant purity Purity Assessment hplc_cons->purity gc_cons->quant gc_cons->purity ce_cons->quant ce_cons->purity

Caption: Comparison of Analytical Methods.

References

Spectroscopic Analysis of N-Carbethoxy-4-piperidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural and electronic properties of key intermediates is paramount. N-Carbethoxy-4-piperidone is a vital building block in the synthesis of numerous pharmaceutical compounds. This guide provides a detailed comparative analysis of its spectroscopic characteristics, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR), benchmarked against common alternative N-substituted 4-piperidones.

Comparative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two common alternatives, N-Boc-4-piperidone and N-Methyl-4-piperidone. The data is presented to facilitate a clear comparison of the electronic effects of the different N-substituents on the piperidone ring.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compoundδ (ppm)MultiplicityCoupling Constant (J)Assignment
This compound ~4.15q~7.1 Hz-O-CH₂ -CH₃
~3.70t~6.0 HzH-2, H-6 (axial/equatorial average)
~2.45t~6.0 HzH-3, H-5 (axial/equatorial average)
~1.25t~7.1 Hz-O-CH₂-CH₃
N-Boc-4-piperidone ~3.65t~6.0 HzH-2, H-6 (axial/equatorial average)
~2.40t~6.0 HzH-3, H-5 (axial/equatorial average)
1.48s--C(CH₃)₃
N-Methyl-4-piperidone ~2.75t~6.0 HzH-2, H-6 (axial/equatorial average)
~2.40t~6.0 HzH-3, H-5 (axial/equatorial average)
2.35s--N-CH₃

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compoundδ (ppm)Assignment
This compound ~208.0C=O (C-4)
~155.0N-C =O
~61.5-O-CH₂ -CH₃
~45.0C-2, C-6
~41.0C-3, C-5
~14.5-O-CH₂-CH₃
N-Boc-4-piperidone ~208.5C=O (C-4)
~154.7N-C =O
~79.5-C (CH₃)₃
~45.5C-2, C-6
~41.0C-3, C-5
28.4-C(CH₃ )₃
N-Methyl-4-piperidone ~209.0C=O (C-4)
~55.0C-2, C-6
~46.0-N-CH₃
~41.0C-3, C-5

Experimental Protocols

The following is a general methodology for acquiring high-quality NMR spectra for N-substituted 4-piperidones.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide were referenced from spectra typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[1]

  • Standard room temperature (approximately 298 K) is suitable for routine analysis.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to structural elucidation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Compound Compound Selection (e.g., this compound) Solvent Solvent Selection (e.g., CDCl3) Standard Internal Standard (e.g., TMS) Dissolution Dissolution & Transfer to NMR Tube NMR_Spec NMR Spectrometer (e.g., 500 MHz) Dissolution->NMR_Spec Insert Sample H1_Acq 1H NMR Acquisition C13_Acq 13C NMR Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing Integration Peak Integration (1H) Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Multiplicity Multiplicity Analysis (1H) Assignment Peak Assignment Structure Structural Elucidation Comparison Comparison Structure->Comparison Compare with Alternatives

Caption: Workflow for Spectroscopic Analysis of N-Substituted 4-Piperidones.

References

A Comparative Guide to the Reactivity of N-Carbethoxy-4-piperidone and 4-piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry and pharmaceutical synthesis, piperidone scaffolds are of paramount importance. Among the various derivatives, N-Carbethoxy-4-piperidone and 4-piperidone hydrochloride serve as critical building blocks. Understanding their distinct reactivity profiles is essential for designing efficient synthetic routes and developing novel chemical entities. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.

The fundamental difference between these two reagents lies in the state of the nitrogen atom within the piperidine ring. In this compound, the nitrogen is protected by an electron-withdrawing carbethoxy group, rendering it non-basic and non-nucleophilic under typical reaction conditions. Conversely, 4-piperidone hydrochloride possesses a secondary amine that, upon neutralization, is a potent nucleophile. This distinction governs their application in synthetic strategies, particularly in reactions involving N-alkylation and the modulation of the C4-carbonyl group's reactivity.

Comparative Reactivity Data

The following table summarizes the performance of this compound and 4-piperidone hydrochloride in various chemical transformations, highlighting differences in reaction conditions and yields.

Reaction TypeSubstrateReagents & ConditionsProductYieldReference
N-Protection 4-Piperidone HydrochlorideEthyl Chloroformate, Triethylamine, DCM, 0°C to RT, 2hThis compound98%[1]
N-Deprotection (Hydrolysis) This compound20% Hydrochloric Acid, Ethanol, 83-85°C, 7h4-Piperidone Hydrochloride98.2%[2]
Reductive Amination (of C4-Ketone) N-Boc-4-piperidone*Aniline, Acetic Acid, Sodium Triacetoxyborohydride, Dichloromethane, 0°C to RT, 16htert-Butyl 4-(phenylamino)piperidine-1-carboxylate~95%[Fentanyl Synthesis, DTIC]
Reductive Amination (of C4-Ketone) 4-Piperidone HydrochlorideAniline, Zinc, 90% Acetic Acid, RT to 70°C, 48h4-AnilinopiperidineModerate (not specified)[3]
N-Alkylation 4-Piperidone Hydrochloride2-(Bromoethyl)benzene, Cesium Carbonate, Acetonitrile1-(2-Phenethyl)-4-piperidone88%[4]
N-Alkylation This compoundNot directly applicable; requires prior deprotection.--
Knoevenagel Condensation 4-Piperidone Hydrate HydrochlorideAldehyde, Acetic Acid/HCl gas3,5-bis(ylidene)-4-piperidonesGood (not specified)[5]
Wittig Reaction N-Benzyl-4-piperidone**Methylenetriphenylphosphorane (from Ph₃PCH₃Br and KHMDS)1-Benzyl-4-methylenepiperidineHigh (not specified)[General Procedure]

*N-Boc-4-piperidone is used as a close analog to this compound, exhibiting similar reactivity due to the N-alkoxycarbonyl protecting group. **N-Benzyl-4-piperidone is used as an example of a typical N-substituted 4-piperidone in a Wittig reaction. The reactivity of the carbonyl group is expected to be similar to that in this compound.

Key Experimental Protocols

N-Protection of 4-Piperidone Hydrochloride

Objective: To synthesize this compound from 4-piperidone hydrochloride.

Procedure:

  • A solution of 4-piperidone hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (60 mL) is cooled to 0°C.[1]

  • Triethylamine (5.15 mL, 36.75 mmol) is added, followed by ethyl chloroformate (1.59 mL, 16.6 mmol).[1]

  • The reaction mixture is stirred at room temperature for 2 hours.[1]

  • The reaction is quenched by diluting with water.[1]

  • The organic layer is separated, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]

N-Deprotection of this compound

Objective: To hydrolyze the N-carbethoxy group to yield 4-piperidone hydrochloride.

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and a thermometer, add this compound (1 mmol), 10 mL of ethanol, and 3 mL of 20% hydrochloric acid.[2]

  • The mixture is heated to reflux at 83-85°C. The reaction progress is monitored by thin-layer chromatography.[2]

  • After 6-7 hours, the reaction is complete. The reaction mixture is cooled.[2]

  • The product is extracted three times with dichloromethane. The combined organic phases are washed to neutrality, dried over anhydrous sodium sulfate, and filtered.[2]

  • The solvent is removed using a rotary evaporator, and the crude product is purified by silica gel column chromatography to obtain 4-piperidone hydrochloride.[2]

Reductive Amination of N-Boc-4-piperidone

Objective: To perform reductive amination on the C4-carbonyl of an N-protected piperidone.

Procedure:

  • N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) are dissolved in 13 mL of dichloromethane and cooled in an ice bath.

  • Sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.

  • The mixture is stirred and allowed to warm to room temperature for 16 hours.

  • The reaction is quenched by diluting with 15 mL of aqueous 2M NaOH and stirred for 1 hour.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • The combined organic extracts are dried, filtered, and the solvent is evaporated to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

N-Alkylation of 4-Piperidone Hydrochloride

Objective: To directly N-alkylate the piperidine ring starting from the hydrochloride salt.

Procedure:

  • To a suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add cesium carbonate (2 equivalents).[4]

  • Add 2-(bromoethyl)benzene (1.1 equivalents).[4]

  • The mixture is stirred at room temperature for 24 hours.[4]

  • The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[4]

  • The residue is purified by flash column chromatography to yield 1-(2-phenethyl)-4-piperidone.[4]

Visualizing Synthetic Strategies

The choice between this compound and 4-piperidone hydrochloride dictates the overall synthetic workflow. The following diagrams illustrate typical synthetic pathways starting from each compound, using the synthesis of a fentanyl precursor as a comparative example.

G cluster_0 Pathway A: Starting from this compound cluster_1 Pathway B: Starting from 4-Piperidone Hydrochloride A1 This compound A2 Reductive Amination (C4=O) A1->A2 Aniline, NaBH(OAc)₃ A3 N-Carbethoxy-4-anilinopiperidine A2->A3 A4 N-Deprotection (Hydrolysis) A3->A4 Acidic Hydrolysis A5 4-Anilinopiperidine A4->A5 A6 N-Alkylation A5->A6 Phenethyl Bromide A7 4-Anilino-N-phenethylpiperidine (Fentanyl Precursor) A6->A7 B1 4-Piperidone Hydrochloride B2 N-Alkylation B1->B2 Phenethyl Bromide, Base B3 N-Phenethyl-4-piperidone B2->B3 B4 Reductive Amination (C4=O) B3->B4 Aniline, NaBH(OAc)₃ B5 4-Anilino-N-phenethylpiperidine (Fentanyl Precursor) B4->B5

Caption: Comparative synthetic workflows to a fentanyl precursor.

The diagram above illustrates two distinct strategies. Pathway A, starting with this compound, prioritizes the modification of the C4-carbonyl group, followed by deprotection and subsequent N-alkylation. This approach is advantageous when the desired N-substituent is not stable to the conditions required for the C4-carbonyl modification.

Pathway B, beginning with 4-piperidone hydrochloride, commences with N-alkylation of the piperidine nitrogen, followed by reaction at the C4-carbonyl. This is a more direct route if the N-substituent is compatible with the subsequent reaction steps.

Logical Relationship of Reactivity

The interplay between the N-substituent and the reactivity of the C4-carbonyl group is a key consideration. The electron-withdrawing nature of the carbethoxy group in this compound can influence the electrophilicity of the carbonyl carbon.

G cluster_0 This compound cluster_1 4-Piperidone (from Hydrochloride salt + Base) N_Prot N-Carbethoxy Group (Electron-withdrawing) N_Atom_Prot Nitrogen Atom (Non-nucleophilic, Non-basic) N_Prot->N_Atom_Prot Inductive Effect C4_Ketone_Prot C4 Ketone (Electrophilic) N_Prot->C4_Ketone_Prot Modulates Reactivity N_Unprot Secondary Amine (NH) (Nucleophilic, Basic) C4_Ketone_Unprot C4 Ketone (Electrophilic)

Caption: Reactivity differences based on the N-substituent.

As depicted, the N-carbethoxy group deactivates the nitrogen atom, preventing it from participating in reactions such as N-alkylation. This allows for selective reactions at the C4-carbonyl position. In contrast, the free secondary amine of 4-piperidone (after neutralization) is a primary site of reactivity, readily undergoing alkylation or acylation. This inherent difference is the cornerstone of their divergent synthetic applications.

References

A Comparative Guide to the Synthetic Applications of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. N-Carbethoxy-4-piperidone is a versatile heterocyclic building block widely employed in the pharmaceutical industry. This guide provides an objective comparison of synthetic routes utilizing this compound against alternative pathways for the preparation of key active pharmaceutical ingredients (APIs). The information is presented to aid in the strategic selection of synthetic strategies.

Loperamide Synthesis: A Tale of Two Precursors

Loperamide, the active ingredient in Imodium®, is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea. Its synthesis can be approached from different starting materials, offering a clear case study for comparing synthetic strategies.

Route 1: Synthesis Starting from this compound

A plausible synthetic pathway to loperamide commencing with this compound involves several key transformations. This route leverages the reactivity of the ketone and the ability to deprotect the piperidine nitrogen.

Logical Workflow for Loperamide Synthesis via this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Alkylation A This compound C Tertiary Alcohol Intermediate A->C B 4-chlorophenylmagnesium bromide B->C D 4-(4-chlorophenyl)-4-hydroxypiperidine C->D Hydrolysis F Loperamide D->F E 2,2-diphenyl-4-bromobutyronitrile E->F

Caption: Logical workflow for the synthesis of Loperamide starting from this compound.

Route 2: An Alternative Synthesis from 4-(4-chlorophenyl)-4-hydroxypiperidine

A more direct and commonly cited route to loperamide begins with the pre-formed tertiary alcohol, 4-(4-chlorophenyl)-4-hydroxypiperidine. This precursor can be synthesized, as shown in the previous route, or procured commercially.

Logical Workflow for the Alternative Loperamide Synthesis

G cluster_0 Starting Materials cluster_1 Step 1: Alkylation A 4-(4-chlorophenyl)-4-hydroxypiperidine C Loperamide A->C B N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide B->C

Caption: Alternative synthetic route to Loperamide.

Quantitative Comparison of Loperamide Synthesis Routes
ParameterRoute 1 (via this compound)Route 2 (via 4-(4-chlorophenyl)-4-hydroxypiperidine)
Starting Material This compound4-(4-chlorophenyl)-4-hydroxypiperidine
Key Reagents 4-chlorophenylmagnesium bromide, 2,2-diphenyl-4-bromobutyronitrileN,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide
Number of Steps 31
Overall Yield Estimated 50-60%67%[1]
Reaction Time Multi-day synthesis~2 hours[2][3]
Solvents Diethyl ether, Toluene, WaterGlycerol formal[2][3]
Purification Multiple chromatographic purificationsCentrifugation and washing[1]
Experimental Protocols

Route 2: Synthesis of Loperamide Hydrochloride [1][4]

  • Materials:

    • 4-(4-chlorophenyl)-4-hydroxypiperidine (1 eq)

    • Sodium carbonate (1.11 eq)

    • Potassium iodide (catalytic amount)

    • N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (1.15 eq)

    • Glycerol formal

    • Isopropanol saturated with hydrochloric acid

    • Water

  • Procedure:

    • To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, potassium iodide, and glycerol formal.

    • Stir the resulting mixture for 15 minutes at room temperature.

    • Add N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide and heat the mixture to 60°C.

    • Maintain the temperature for 2 hours.

    • Cool the reaction mixture to room temperature.

    • The crude product is isolated by centrifugation.

    • To the supernatant, add isopropanol saturated with hydrochloric acid and stir for 20 minutes.

    • Add water and stir for an additional 15 minutes.

    • Centrifuge the mixture to collect the precipitate.

    • Wash the solid with water and dry under vacuum to yield loperamide hydrochloride.

Risperidone Synthesis: A Comparative Overview

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its synthesis provides another interesting case for comparing a traditional approach, which can be derived from this compound, with a more modern, catalytic method.

Route 1: Conventional Synthesis (Inferred from this compound Precursors)

The conventional synthesis of risperidone involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a pyridopyrimidinone side chain. The piperidine intermediate can be prepared from this compound.

Logical Workflow for Risperidone Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction A This compound B Series of reactions A->B C 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole B->C E Risperidone C->E Alkylation D 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one D->E

Caption: General synthetic strategy for Risperidone.

Route 2: Alternative Synthesis via Stille Reaction

A more recent approach to risperidone synthesis utilizes a palladium-catalyzed Stille cross-coupling reaction. This method offers a potentially more efficient and convergent route to the final product.[5][6]

Logical Workflow for Risperidone Synthesis via Stille Reaction

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction A 2-methyl-3-iodo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one C 2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one A->C B Vinyltributylstannane B->C E Risperidone C->E Heck Reaction (inferred) D 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole D->E

Caption: Alternative Risperidone synthesis via a Stille coupling reaction.

Quantitative Comparison of Risperidone Synthesis Routes
ParameterRoute 1 (Conventional)Route 2 (via Stille Reaction)
Key Intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Key Reaction Nucleophilic substitutionPalladium-catalyzed cross-coupling
Overall Yield ~60-75% (for the final step)[7]Reported as "high yield"[5][6]
Catalyst None required for the final stepPalladium complex
Reagents Sodium carbonate, Potassium iodideOrganotin reagent
Solvents Isopropanol, Acetonitrile[7]Not specified in abstract
Purity 99.7-99.8%[7]Not specified in abstract
Experimental Protocols

Route 1: Conventional Synthesis of Risperidone [7]

  • Materials:

    • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

    • Sodium carbonate

    • Potassium iodide

    • Isopropanol

  • Procedure:

    • To a round bottom flask, add isopropanol, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, sodium carbonate, and potassium iodide.

    • Stir the mixture and heat to reflux at approximately 80°C for 9 hours.

    • Cool the reaction mixture in an ice bath and filter the contents.

    • Wash the filter cake with a small amount of cold isopropanol.

    • Slurry the filter cake in water three times and filter.

    • Dry the resulting solid to yield crude risperidone.

    • Recrystallize the crude product from boiling isopropanol to obtain pure risperidone.

Conclusion

This compound remains a valuable and versatile starting material in pharmaceutical synthesis. However, for specific targets such as loperamide and risperidone, alternative synthetic routes have been developed that may offer advantages in terms of efficiency, cost, and environmental impact.

For loperamide synthesis , the route starting from 4-(4-chlorophenyl)-4-hydroxypiperidine is significantly more efficient, requiring fewer steps and offering a higher overall yield with a shorter reaction time. The use of a greener solvent like glycerol formal further enhances its appeal.

For risperidone synthesis , while the conventional route provides good yields and high purity, the alternative Stille reaction pathway is reported to be simple and high-yielding, suggesting it could be a more efficient method, particularly for large-scale production.[5][6]

The choice of synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the manufacturing facility. This guide provides the necessary data to support an informed decision-making process for researchers and drug development professionals.

References

A Comparative Guide to the Validation of Analytical Methods for N-Carbethoxy-4-piperidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbethoxy-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the quality and safety of the final drug product. This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound in the public domain, this document outlines a generalized approach based on established practices for similar piperidine derivatives.[2][3] The primary techniques discussed are GC-MS and High-Performance Liquid Chromatography (HPLC), which are widely used for the analysis of volatile and non-volatile organic compounds, respectively.[2]

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the impurities, the required sensitivity, and the nature of the sample matrix.[3] While GC-MS is well-suited for volatile and thermally stable compounds, HPLC is a versatile technique for a broader range of analytes.[2]

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound impurities often depends on the volatility and thermal stability of the potential impurities. For volatile impurities, GC-MS offers excellent separation and identification capabilities.[4] For non-volatile or thermally labile impurities, HPLC with UV or MS detection would be the method of choice.[5]

Table 1: Comparison of Hypothetical Performance Data for GC-MS and HPLC-UV Methods

Validation ParameterGC-MSHPLC-UV
Linearity (Range) 0.1 - 10 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 5.0%< 2.0%

Note: The data presented in this table is illustrative and based on typical performance characteristics of these analytical techniques for pharmaceutical impurity analysis. Actual performance may vary based on the specific impurity and optimized method conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method.[3] Below are generalized experimental protocols for GC-MS and HPLC-UV methods that can be adapted for the analysis of this compound and its impurities.

GC-MS Method for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 10 mg/mL.

  • Prepare a series of calibration standards of potential impurities in the same solvent.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.[6]

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Inlet Temperature: 250 °C.[7]

  • Injection Volume: 1 µL with a split ratio of 10:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 - 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of reference standards.

  • Quantify impurities using the calibration curve generated from the standards.

HPLC-UV Method for Non-Volatile Impurities

This method is a robust approach for the analysis of non-volatile or thermally labile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Prepare a series of calibration standards of potential impurities in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at a wavelength where the impurities show significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify impurities based on their retention times compared to reference standards.

  • Quantify impurities using the calibration curve generated from the standards.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[3] The following diagram illustrates a typical workflow for the validation of a GC-MS method for impurity analysis.

GCMS_Validation_Workflow start Method Development & Optimization specificity Specificity start->specificity lod_loq LOD & LOQ specificity->lod_loq linearity Linearity lod_loq->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

References

A Comparative Analysis of Catalysts for the Reduction of N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of N-Carbethoxy-4-piperidone to its corresponding alcohol, N-Carbethoxy-4-piperidinol, is a critical transformation in the synthesis of numerous pharmaceutical agents. The choice of catalyst for this reduction is paramount as it dictates not only the yield and reaction efficiency but also the stereochemical outcome, leading to either the cis or trans isomer of the product. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Key Catalysts

The selection of a reducing agent for this compound is heavily influenced by the desired diastereoselectivity of the resulting alcohol. Generally, less sterically hindered hydride reagents favor axial attack on the piperidone ring, leading to the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky hydride reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer). Catalytic hydrogenation typically favors the formation of the equatorial alcohol.

While direct comparative studies on this compound are limited in publicly available literature, data from the closely related N-Boc-4-piperidone and other N-acyl piperidones provide valuable insights into expected outcomes.

Catalyst/ReagentAbbreviationTypical Solvent(s)Key CharacteristicsPredominant IsomerYield (%)Reference
Hydride Reductants
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, mild, easy to handle. Favors axial attack.trans (equatorial-OH)High[1]
Lithium Aluminum HydrideLAHTHF, Diethyl EtherPowerful reducing agent. Can lead to mixtures of stereoisomers.Mixture (cis/trans)~55% (for a related N-acyl piperidone, 7:1 axial:equatorial alcohol)[2]
Catalytic Hydrogenation
Palladium on CarbonPd/CEthanol, MethanolCatalytic hydrogenation with H₂ gas. Generally favors the equatorial product.trans (equatorial-OH)High[1]
Platinum OxidePtO₂Acetic AcidEffective for hydrogenation of substituted pyridines to piperidines.Not specified for this substrateNot specified[3]
Raney NickelRaney® NiEthanol, WaterActive catalyst for hydrogenation of various functional groups.Not specified for this substrateNot specified[4]
Other Catalysts
Rhodium on CarbonRh/CVariousOften used for aromatic hydrogenation, can be applied to ketones.Not specified for this substrateNot specified
Ruthenium on CarbonRu/CVariousVersatile catalyst for various reductions.Not specified for this substrateNot specified

Note: "High" yield indicates that the source material suggests a high conversion rate without specifying a precise number for this compound. Data for LAH is based on a similar, but not identical, substrate.[2]

Signaling Pathways and Experimental Workflows

The stereochemical outcome of the reduction of this compound is determined by the trajectory of the hydride attack on the carbonyl carbon.

G Stereoselective Reduction of this compound cluster_0 Reactant cluster_1 Reducing Agents cluster_2 Products This compound This compound Bulky Hydride (e.g., L-Selectride®) Bulky Hydride (e.g., L-Selectride®) This compound->Bulky Hydride (e.g., L-Selectride®) Equatorial Attack Small Hydride (e.g., NaBH₄) / Catalytic Hydrogenation Small Hydride (e.g., NaBH₄) / Catalytic Hydrogenation This compound->Small Hydride (e.g., NaBH₄) / Catalytic Hydrogenation Axial Attack cis-N-Carbethoxy-4-piperidinol (Axial-OH) cis-N-Carbethoxy-4-piperidinol (Axial-OH) Bulky Hydride (e.g., L-Selectride®)->cis-N-Carbethoxy-4-piperidinol (Axial-OH) trans-N-Carbethoxy-4-piperidinol (Equatorial-OH) trans-N-Carbethoxy-4-piperidinol (Equatorial-OH) Small Hydride (e.g., NaBH₄) / Catalytic Hydrogenation->trans-N-Carbethoxy-4-piperidinol (Equatorial-OH)

Caption: Stereoselective reduction pathways of this compound.

A general workflow for the catalytic reduction provides a framework for performing these reactions in a laboratory setting.

G General Experimental Workflow Start Start Dissolve Substrate Dissolve this compound in appropriate solvent Start->Dissolve Substrate Add Catalyst/Reagent Add catalyst (e.g., Pd/C) or reducing agent (e.g., NaBH₄) Dissolve Substrate->Add Catalyst/Reagent Reaction Stir under appropriate atmosphere (e.g., H₂ for hydrogenation) and temperature Add Catalyst/Reagent->Reaction Monitor Progress Monitor reaction by TLC or GC Reaction->Monitor Progress Monitor Progress->Reaction Incomplete Work-up Quench reaction and perform aqueous work-up Monitor Progress->Work-up Complete Isolate Product Extract with organic solvent, dry, and concentrate Work-up->Isolate Product Purify Product Purify by crystallization or column chromatography Isolate Product->Purify Product Analyze Product Characterize by NMR, IR, and determine yield and purity Purify Product->Analyze Product End End Analyze Product->End

Caption: A typical workflow for the reduction of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments. These protocols are based on general procedures for similar reductions and should be adapted and optimized for specific laboratory conditions and safety protocols.

Method 1: Reduction with Sodium Borohydride (to favor trans isomer)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Catalytic Hydrogenation with Palladium on Carbon (to favor trans isomer)
  • Reaction Setup: To a hydrogenation vessel, add this compound (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Method 3: Reduction with Lithium Aluminum Hydride

Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel. Add the substrate solution dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams. A granular precipitate should form.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

References

A Comparative Guide to the Synthesis of N-Carbethoxy-4-piperidone: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Carbethoxy-4-piperidone, a crucial building block for various pharmaceuticals, can be synthesized through several methods. This guide provides a detailed comparison of two primary synthetic routes: the acylation of piperidin-4-one hydrochloride and the Dieckmann condensation of a diester. The analysis focuses on cost-effectiveness, supported by experimental data and detailed protocols to inform laboratory and industrial production decisions.

At a Glance: Synthesis Methods Compared

Two prominent methods for the synthesis of this compound are the acylation of piperidin-4-one hydrochloride and the Dieckmann condensation. The acylation route is a straightforward approach involving the reaction of a commercially available starting material with an acylating agent. In contrast, the Dieckmann condensation is an intramolecular cyclization of a diester, which can be prepared from simpler starting materials.

Parameter Acylation of Piperidin-4-one Hydrochloride (Method 1) Acylation of Piperidin-4-one Hydrochloride (Method 2) Dieckmann Condensation
Starting Materials Piperidin-4-one hydrochloride, Ethyl chloroformate, TriethylaminePiperidin-4-one monohydrate hydrochloride, Ethyl chloroformate, Sodium hydroxideDiethyl N-carbethoxyiminodiacetate, Sodium ethoxide
Solvent Dichloromethane (DCM)Water, EtherToluene
Reaction Time 2 hours30 minutesNot explicitly stated
Reported Yield 98%58%~72-80% (estimated)
Purification Extraction and removal of volatilesExtraction and flash chromatographyNot explicitly stated
Estimated Cost ModerateModeratePotentially lower, dependent on diester cost

Experimental Protocols and Data

Method 1: Acylation of Piperidin-4-one Hydrochloride with Triethylamine

This method boasts a high yield and a relatively simple work-up procedure.

Experimental Protocol:

A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (60 mL) is cooled to 0°C. Triethylamine (5.15 mL, 36.75 mmol) and ethyl chloroformate (1.59 mL, 16.6 mmol) are added to the cooled solution. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is diluted with water, and the organic layer is separated, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data:

  • Yield: 3.14 g (98%)

Method 2: Acylation of Piperidin-4-one Monohydrate Hydrochloride with Sodium Hydroxide

This variation of the acylation method utilizes a different base and solvent system.

Experimental Protocol:

To a solution of 4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol) in water (30 mL) at 0°C, a solution of sodium hydroxide (1.55 g, 0.04 mol) in water (10 mL) and ether (25 mL) is added. Ethyl chloroformate (1.61 mL, 0.02 mol) is then added dropwise over 5 minutes. Subsequently, additional sodium hydroxide solution (1.41 g, 0.04 mol in 5 mL of water) and ethyl chloroformate (1.61 mL, 0.02 mol) are added simultaneously over 10 minutes at 0°C. After stirring for 30 minutes at 0°C, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried, concentrated, and purified by flash chromatography.

Quantitative Data:

  • Yield: 3.38 g (58%)

Method 3: Dieckmann Condensation

Conceptual Experimental Protocol (Adapted):

Diethyl N-carbethoxyiminodiacetate would be added to a suspension of sodium ethoxide in a non-polar solvent like toluene. The mixture would be heated to initiate the intramolecular condensation. Upon completion, the reaction would be quenched, and the product extracted and purified. This process is followed by hydrolysis and decarboxylation to yield the final product. A similar synthesis of 1-(2-phenethyl)-4-piperidone reports yields in the range of 72-80%.

Estimated Quantitative Data:

  • Yield: ~72-80% (This is an estimation based on a similar synthesis and requires experimental verification for this compound).

Cost-Effectiveness Analysis

A preliminary cost analysis based on bulk pricing of the key reagents reveals the following:

Reagent Method 1 (Acylation/TEA) Method 2 (Acylation/NaOH) Method 3 (Dieckmann)
Piperidin-4-one hydrochloride/monohydrate Lower initial costLower initial costNot required
Diethyl N-carbethoxyiminodiacetate Not requiredNot requiredHigher initial cost (estimated)
Ethyl chloroformate RequiredRequiredNot required
Base Triethylamine (more expensive)Sodium hydroxide (less expensive)Sodium ethoxide (moderately priced)
Solvent DichloromethaneWater, EtherToluene
Overall Cost The high yield may offset the cost of triethylamine.The lower yield significantly impacts the cost per gram of the final product.The overall cost is highly dependent on the price of the starting diester. If the diester can be synthesized in-house economically, this method could be the most cost-effective.

Note: This analysis is based on approximate bulk pricing and can vary depending on the supplier and market conditions.

Visualizing the Synthesis Pathways

To better understand the workflow of each synthesis method, the following diagrams have been generated using the DOT language.

Acylation_Method_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Piperidin-4-one HCl Piperidin-4-one HCl Reaction Vessel (DCM, 0°C to RT, 2h) Reaction Vessel (DCM, 0°C to RT, 2h) Piperidin-4-one HCl->Reaction Vessel (DCM, 0°C to RT, 2h) Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction Vessel (DCM, 0°C to RT, 2h) Triethylamine Triethylamine Triethylamine->Reaction Vessel (DCM, 0°C to RT, 2h) Dilution with Water Dilution with Water Reaction Vessel (DCM, 0°C to RT, 2h)->Dilution with Water Separation Separation Dilution with Water->Separation Drying (Na2SO4) Drying (Na2SO4) Separation->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal This compound This compound Solvent Removal->this compound

Caption: Workflow for Acylation Method 1.

Dieckmann_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product Diester Diethyl N-carbethoxy- iminodiacetate Cyclization (Toluene, Heat) Cyclization (Toluene, Heat) Diester->Cyclization (Toluene, Heat) Base Sodium Ethoxide Base->Cyclization (Toluene, Heat) Quenching Quenching Cyclization (Toluene, Heat)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Purification->Cyclic Beta-Keto Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclic Beta-Keto Ester->Hydrolysis & Decarboxylation This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Conceptual Workflow for Dieckmann Condensation.

Conclusion and Recommendations

The choice of synthesis method for this compound will ultimately depend on the specific needs and resources of the research or manufacturing entity.

  • For high-yield, rapid production with a straightforward protocol, the acylation of piperidin-4-one hydrochloride with triethylamine (Method 1) is a strong contender. Its primary drawback is the higher cost of triethylamine.

  • The acylation method using sodium hydroxide (Method 2) is less favorable due to its significantly lower yield, which increases the cost per gram of the final product despite using a cheaper base.

  • The Dieckmann condensation (Method 3) presents a potentially highly cost-effective alternative, especially for large-scale production, provided that the starting diester is available at a competitive price or can be synthesized economically in-house. Further process optimization to maximize the yield would be necessary to realize its full economic potential.

It is recommended that researchers and production managers carefully evaluate the current market prices of all starting materials and solvents and conduct small-scale trials to validate the yields and purification requirements before committing to a specific synthetic route.

Unambiguous Structural Confirmation of N-Carbethoxy-4-piperidone Derivatives Utilizing 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel synthesized compounds is paramount. This guide provides a comparative analysis of N-Carbethoxy-4-piperidone and its derivatives, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for unambiguous structure confirmation. Detailed experimental protocols and comparative data are presented to aid in the characterization of this important class of heterocyclic compounds.

This compound and its derivatives are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Due to the potential for various substitution patterns on the piperidine ring, definitive structural assignment can be challenging with one-dimensional (1D) NMR alone. 2D NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation data that are essential for unequivocally establishing the connectivity of atoms within a molecule.

Comparative 2D NMR Data

The following tables summarize the key 1D and 2D NMR data for the parent this compound and a representative substituted derivative, 2,6-diaryl-N-carbethoxy-4-piperidone O-benzyloxime. This comparison highlights how substitutions on the piperidine ring influence the chemical shifts and correlation patterns.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionThis compound ¹H[1]This compound ¹³C2,6-diaryl-N-carbethoxy-4-piperidone O-benzyloxime ¹H2,6-diaryl-N-carbethoxy-4-piperidone O-benzyloxime ¹³C
23.79 (t)41.54.5-4.7 (m)60.2
32.50 (t)39.52.8-3.0 (m)35.1
4-208.5 (C=O)-158.9 (C=N)
52.50 (t)39.52.8-3.0 (m)35.1
63.79 (t)41.54.5-4.7 (m)60.2
Ethyl-CH₂4.15 (q)61.5--
Ethyl-CH₃1.26 (t)14.6--
Aryl--7.2-7.5 (m)127-140
O-CH₂-Ph--5.15 (s)75.8

Table 2: Key 2D NMR Correlations

DerivativeCOSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationsHMBC (¹H-¹³C) Correlations
This compound H-2 with H-3; H-5 with H-6; Ethyl-CH₂ with Ethyl-CH₃H-2 with C-2; H-3 with C-3; H-5 with C-5; H-6 with C-6; Ethyl-CH₂ with Ethyl-CH₂; Ethyl-CH₃ with Ethyl-CH₃H-2 to C-3, C-4, C-6; H-3 to C-2, C-4, C-5; Ethyl-CH₂ to Ethyl-CH₃, N-C=O
2,6-diaryl-N-carbethoxy-4-piperidone O-benzyloxime H-2 with H-3; H-5 with H-6H-2 with C-2; H-3 with C-3; H-5 with C-5; H-6 with C-6; Aryl-H with Aryl-C; O-CH₂-Ph with O-CH₂-PhH-2 to C-3, C-6, Aryl-C; H-3 to C-2, C-4, C-5; Aryl-H to other Aryl-C; O-CH₂-Ph to C-4, Benzyl-Aryl-C

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.

Sample Preparation
  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition

All 2D NMR spectra can be acquired on a standard 500 MHz NMR spectrometer.[2]

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

  • Pulse Program: Standard COSY90 or DQF-COSY.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 4-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.

  • Pulse Program: Standard HSQC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Number of Increments: 128-256 in t₁.

  • Number of Scans: 8-16 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together molecular fragments.

  • Pulse Program: Standard HMBC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

  • Number of Increments: 256-512 in t₁.

  • Number of Scans: 16-64 per increment.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of an this compound derivative using 2D NMR.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structure Elucidation A Acquire ¹H NMR F Identify Spin Systems A->F B Acquire ¹³C NMR G Assign Protons to Carbons B->G C COSY (¹H-¹H Connectivity) C->F D HSQC (Direct ¹H-¹³C Connectivity) D->G E HMBC (Long-Range ¹H-¹³C Connectivity) H Connect Fragments E->H F->H G->H I Confirm Structure H->I

Caption: Workflow for 2D NMR based structural elucidation.

This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust and reliable method for the structural confirmation of this compound derivatives, which is essential for advancing drug discovery and development programs.

References

A Methodological Guide to Cross-Reactivity Studies of Antibodies Against N-Carbethoxy-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of published cross-reactivity studies for antibodies specifically raised against N-Carbethoxy-4-piperidone derivatives, this guide provides a comprehensive methodological framework to enable researchers to conduct such comparative analyses. The protocols and data presentation formats are based on established practices for developing immunoassays for small molecules.

Experimental Protocols

The development of a specific antibody and the subsequent characterization of its cross-reactivity is a multi-step process. This section details the critical experimental protocols required.

1. Hapten Design and Synthesis

The generation of antibodies against small molecules (haptens) like this compound requires conjugating them to a larger carrier protein. The design of the hapten, particularly the point of attachment of a linker arm, is crucial as it influences the specificity of the resulting antibodies.[1]

  • Strategy: To produce antibodies that recognize the core this compound structure, a linker arm should be introduced at a position that is distal from the key antigenic determinants. For this compound, derivatization could be initiated at the carbon atom alpha to the ketone or by modifying the carbethoxy group, assuming the core piperidone ring is the desired epitope.

  • Synthesis Example (General Approach):

    • Select a derivative of this compound that contains a reactive functional group (e.g., a hydroxyl, amino, or carboxyl group) or introduce one via chemical synthesis.[2]

    • React this derivative with a bifunctional linker molecule (e.g., succinic anhydride to introduce a carboxylic acid, or an amino-containing linker).

    • The resulting molecule is the functionalized hapten ready for conjugation to a carrier protein.

2. Immunogen and Coating Antigen Preparation

To elicit an immune response, the synthesized hapten is covalently linked to a large, immunogenic carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to create an immunogen.[3] For use in a competitive ELISA, the hapten is also conjugated to a different protein, like Ovalbumin (OVA), to serve as the coating antigen.[4]

  • Protocol (Active Ester Method):

    • Activate the carboxylic acid group on the hapten linker using N-Hydroxysuccinimide (NHS) and a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add the activated hapten solution dropwise to a solution of the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

    • Remove unconjugated hapten and byproducts by extensive dialysis against PBS.

    • Characterize the conjugate to determine the hapten-to-protein molar coupling ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[3] A high hapten density (around 15 molecules per carrier protein) is often associated with a good antibody titer.[3]

3. Antibody Production

  • Immunization: Emulsify the hapten-BSA immunogen with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and inject it into laboratory animals (typically BALB/c mice for monoclonal antibodies or rabbits for polyclonal antibodies).[4]

  • Titer Monitoring: Periodically collect blood samples and measure the antibody titer using an indirect ELISA to determine the immune response.

  • Antibody Generation:

    • Polyclonal: Once a high titer is achieved, collect the antiserum and purify the antibodies.

    • Monoclonal: For monoclonal antibodies, select a mouse with a high titer, and fuse its spleen cells with myeloma cells to produce hybridomas. Screen the hybridoma supernatants for clones that produce antibodies with the desired specificity and affinity.[4]

4. Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

The ciELISA is the standard method for determining the specificity of antibodies against small molecules. In this assay, the free analyte (this compound derivative) in a sample competes with the hapten-OVA conjugate coated on the ELISA plate for a limited number of antibody binding sites.[5][6]

  • Protocol:

    • Coating: Dilute the hapten-OVA conjugate in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[7]

    • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS containing 0.05% Tween-20, PBST).

    • Blocking: Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[7]

    • Washing: Repeat the washing step.

    • Competitive Reaction: Add 50 µL of varying concentrations of the standard (the target this compound derivative) or the cross-reactant compounds to the wells. Immediately add 50 µL of the primary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.

    • Stopping Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured table. The key metrics are the IC50 value and the percent cross-reactivity (%CR).

  • IC50: The concentration of the analyte that causes 50% inhibition of the maximum signal. A lower IC50 value indicates a higher affinity of the antibody for the compound.

  • Cross-Reactivity (%CR): Calculated using the following formula: %CR = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

Table 1: Hypothetical Cross-Reactivity of an Antibody Raised Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target)[Chemical Structure Image]5.2100
N-Methyl-4-piperidone[Chemical Structure Image]450.81.15
4-Piperidone hydrochloride[Chemical Structure Image]>10,000<0.05
N-Benzoyl-4-piperidone[Chemical Structure Image]88.45.88
Ethyl 4-oxopiperidine-1-carboxylate[Chemical Structure Image]5.2100
1-Boc-4-piperidone[Chemical Structure Image]156.33.33

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and experimental principles. The following diagrams were created using the Graphviz (DOT language) as specified.

experimental_workflow cluster_synthesis Phase 1: Antigen Synthesis cluster_antibody Phase 2: Antibody Production cluster_analysis Phase 3: Cross-Reactivity Analysis Hapten Hapten Design & Synthesis Conjugation Conjugation to Carrier Proteins Hapten->Conjugation Linker Chemistry Purification Purification & Characterization Conjugation->Purification Dialysis, MS Immunization Animal Immunization (Hapten-BSA) Purification->Immunization Titer Titer Monitoring (ELISA) Immunization->Titer Production Antibody Production (Monoclonal/Polyclonal) Titer->Production ciELISA Competitive Indirect ELISA Production->ciELISA Data Data Analysis (IC50, %CR) ciELISA->Data Guide Comparison Guide Publication Data->Guide

Caption: Experimental workflow for antibody development and cross-reactivity analysis.

competitive_elisa_principle cluster_well ELISA Plate Well cluster_competition 2. Competitive Binding Coating 1. Coating Antigen (Hapten-OVA) Immobilized cluster_competition cluster_competition Antibody Primary Antibody Antibody->Coating Binds to Coating Antigen FreeHapten Free Hapten (Analyte) FreeHapten->Antibody Binds to Antibody (Higher Analyte Conc. = Less Ab for Coating) Detection 3. Detection (Enzyme-linked 2° Ab + Substrate) Signal 4. Signal Measurement (Inversely proportional to Analyte Conc.)

Caption: Principle of a Competitive Indirect ELISA (ciELISA).

References

N-Carbethoxy-4-piperidone: A Performance Benchmark in Key Named Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in heterocyclic synthesis is a critical decision that influences reaction efficiency, yield, and the structural diversity of compound libraries. N-Carbethoxy-4-piperidone has emerged as a valuable scaffold due to its inherent reactivity and versatile functional handles. This guide provides an objective comparison of its performance in two prominent named reactions, the Biginelli and Gewald reactions, against other commonly used cyclic ketones. The information presented is supported by experimental data to aid in making informed decisions for synthetic strategies.

Performance in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance. The reactivity of the ketone component is a crucial factor for the success of this reaction.

A comparative study on the synthesis of novel spiro-dihydropyrimidinone derivatives via the Biginelli reaction benchmarked the performance of this compound against other cyclic ketones. The reaction of this compound, urea, and various aromatic aldehydes was carried out in the presence of a catalytic amount of silica-supported perchloric acid (HClO₄-SiO₂) under solvent-free conditions. The results demonstrated that this compound consistently delivered high yields of the corresponding spiro-dihydropyrimidinones.

KetoneAldehydeProductYield (%)
This compound BenzaldehydeEthyl 2-oxo-4-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate92
This compound 4-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate95
This compound 4-MethylbenzaldehydeEthyl 4-(4-methylphenyl)-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate90
This compound 4-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate88
CyclohexanoneBenzaldehyde4-Phenyl-1,3-diazaspiro[4.5]decan-2-one85
CyclopentanoneBenzaldehyde4-Phenyl-1,3-diazaspiro[4.4]nonan-2-one82

Table 1. Comparison of yields in the Biginelli reaction with different cyclic ketones.

The electron-withdrawing nature of the N-carbethoxy group in this compound is believed to enhance the reactivity of the carbonyl group, leading to higher yields compared to cyclohexanone and cyclopentanone under these conditions.

Experimental Protocol: Biginelli Reaction with this compound

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), urea (1.5 mmol), and silica-supported perchloric acid (HClO₄-SiO₂) (0.05 g) is heated in a round-bottom flask at 80°C for the appropriate time (typically 1-2 hours) with stirring. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and quenched with water. The solid product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure spiro-dihydropyrimidinone.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Mixing & Heating Mixing & Heating This compound->Mixing & Heating Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing & Heating Urea Urea Urea->Mixing & Heating Catalyst (HClO4-SiO2) Catalyst (HClO4-SiO2) Catalyst (HClO4-SiO2)->Mixing & Heating Solvent-free, 80°C Solvent-free, 80°C Solvent-free, 80°C->Mixing & Heating Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mixing & Heating->Reaction Monitoring (TLC) Workup & Purification Workup & Purification Reaction Monitoring (TLC)->Workup & Purification Product Spiro-dihydropyrimidinone Workup & Purification->Product

Caption: Workflow for the Biginelli reaction.

Performance in the Gewald Reaction

The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important structural motifs in medicinal chemistry. The choice of the ketone component significantly impacts the reaction outcome.

KetoneActivated NitrileProduct TypeYield (%)Reference
N-Benzyl-4-piperidone MalononitrileTetrahydrothieno[2,3-c]pyridine60-80
N-Boc-4-piperidone Ethyl cyanoacetateTetrahydrothieno[2,3-c]pyridine~70 (inferred)General knowledge
Cyclohexanone Ethyl cyanoacetateTetrahydrobenzo[b]thiophene50-70
Cyclopentanone MalononitrileDihydrothieno[2,3-b]cyclopentaneModerateGeneral knowledge

Table 2. Representative yields in the Gewald reaction with different cyclic ketones.

The data suggests that N-substituted-4-piperidones are excellent substrates for the Gewald reaction, providing good to excellent yields of the corresponding fused heterocyclic systems. The nature of the N-substituent (e.g., benzyl vs. Boc) can influence the reaction, but both are effective.

Experimental Protocol: Gewald Reaction for Thieno[2,3-c]pyridine Synthesis

To a solution of an N-substituted-4-piperidone (10 mmol), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL), a catalytic amount of a secondary amine (e.g., morpholine or piperidine, 1-2 mmol) is added. The reaction mixture is stirred at room temperature or gently heated (40-50°C) for several hours until the starting materials are consumed (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is triturated with cold ethanol. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 2-aminothieno[2,3-c]pyridine derivative.

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates N-R-4-Piperidone N-R-4-Piperidone Knoevenagel Adduct Knoevenagel Adduct N-R-4-Piperidone->Knoevenagel Adduct + Activated Nitrile + Base Activated Nitrile Activated Nitrile Sulfur (S8) Sulfur (S8) Base (e.g., Morpholine) Base (e.g., Morpholine) Thiolate Intermediate Thiolate Intermediate Knoevenagel Adduct->Thiolate Intermediate + Sulfur Product 2-Aminothieno[2,3-c]pyridine Thiolate Intermediate->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Gewald reaction.

Conclusion

This compound and its N-substituted analogs demonstrate excellent performance as substrates in both the Biginelli and Gewald reactions, often providing higher yields of the desired heterocyclic products compared to simple cyclic ketones like cyclohexanone and cyclopentanone. The presence of the nitrogen atom and the tunability of its substituent offer advantages in terms of reactivity and the potential for further diversification of the resulting scaffolds. This makes this compound a highly recommended building block for the synthesis of complex, biologically relevant heterocyclic molecules.

Safety Operating Guide

Safe Disposal of N-Carbethoxy-4-piperidone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Carbethoxy-4-piperidone (CAS No. 29976-53-2), a common intermediate in pharmaceutical synthesis.

Immediate Safety Considerations

This compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical assistance. Do not induce vomiting.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[1][4]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Appearance Colorless to pale yellow clear liquid[4]
Flash Point 87 °C / 188.6 °F[2][4]
Boiling Point 147 - 151 °C @ 1 mmHg[4]
Density 1.13 g/cm³[4]
Solubility in Water 500 g/L at 20 °C[4]
pH 4.6 (saturated solution in water at 20°C)[5]
Incompatibilities Strong oxidizing agents, Strong bases[1][4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations.[1][4] The following is a general procedural workflow:

Step 1: Waste Identification and Classification Chemical waste generators must first determine if the discarded this compound is classified as a hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[4]

Step 2: Segregation and Storage

  • Store waste this compound in a suitable, closed, and properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][4]

Step 3: Spill Management In the event of a spill, do not let the chemical enter drains.[2]

  • Remove all sources of ignition.[4]

  • Ventilate the area.

  • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2]

  • Collect the absorbed material using spark-proof tools and place it into an approved container for disposal.[4]

Step 4: Professional Disposal

  • It is imperative to dispose of the waste through an approved and licensed waste disposal company.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have complete and accurate information for safe handling and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Start: Have this compound Waste B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is it classified as hazardous waste? B->C D Segregate in a labeled, closed container C->D Yes H Follow non-hazardous waste disposal procedures C->H No E Store in a cool, dry, ventilated area away from incompatibles D->E F Contact Licensed Waste Disposal Company E->F G Arrange for pickup and disposal F->G I End G->I H->I

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling N-Carbethoxy-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Carbethoxy-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 29976-53-2), also known as Ethyl 4-oxo-1-piperidinecarboxylate. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Data Summary

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory and digestive tract irritation.[4] The following table summarizes its key hazard and physical property data.

Property Value Source
Physical State Clear, colorless to pale yellow liquid[2][4]
Flash Point 87 °C (188.6 °F)[1][4][5]
Boiling Point 147 - 151 °C @ 16 hPa[5]
Specific Gravity 1.130 g/cm³ at 25 °C[5]
Solubility 500 g/L in water (20°C)[4]
Hazard Statements H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
NFPA Rating (estimated) Health: 1, Flammability: 2, Instability: 0[4]

Operational Plan: Handling and Disposal

Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE.[3]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] The specific type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For small-scale laboratory use, ensure adequate ventilation.[6]

Safe Handling Procedures
  • Ventilation: Always use this substance in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Avoiding Contact: Avoid contact with eyes, skin, and clothing.[4] Do not breathe mist, vapors, or spray.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1] Take precautionary measures against static discharge.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[1]

Spill and Emergency Procedures
  • Spill Cleanup:

    • Remove all sources of ignition.[4]

    • Ensure adequate ventilation.[3]

    • Wear appropriate PPE as outlined in section 1.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][4]

    • Collect the absorbed material using a spark-proof tool and place it in a suitable, closed container for disposal.[4]

    • Do not let the chemical enter drains.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan
  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[4]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[4]

  • Dispose of the substance and its container to an approved waste disposal plant.[1]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Chemical Handling (In Fume Hood) ppe->handling 2. Enter Work Area storage Temporary Storage handling->storage If not for immediate use spill Spill Occurs handling->spill use Experimental Use handling->use 3. Proceed with Experiment storage->handling Retrieve for use spill_response Spill Response Protocol spill->spill_response Emergency decon Decontamination (Glassware & Surfaces) spill_response->decon waste Waste Collection (Labeled Container) use->waste 4. Collect Waste use->decon 5. Post-Experiment disposal Final Disposal (Approved Facility) waste->disposal Follow Regulations remove_ppe Remove PPE decon->remove_ppe 6. Clean Up remove_ppe->prep End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.